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  • Product: Benzyl(2-methylpropoxy)amine hydrochloride
  • CAS: 1909316-94-4

Core Science & Biosynthesis

Foundational

Solubility profile of Benzyl(2-methylpropoxy)amine hydrochloride in polar and non-polar solvents

A Technical Guide to the Solubility Profile of Benzyl(2-methylpropoxy)amine Hydrochloride Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its beha...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Solubility Profile of Benzyl(2-methylpropoxy)amine Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from formulation to in-vivo absorption.[1][2] This technical guide provides an in-depth analysis of the solubility profile of Benzyl(2-methylpropoxy)amine hydrochloride, a model primary amine salt. We explore its solubility based on fundamental chemical principles, detail a robust experimental protocol for its determination, and present a comprehensive, albeit illustrative, solubility dataset in a range of polar and non-polar solvents. This document is intended for researchers, scientists, and drug development professionals to serve as a framework for understanding and characterizing the solubility of similar amine hydrochloride compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the journey of a drug candidate from a promising molecule to an effective therapeutic is paved with rigorous physicochemical characterization. Among the most fundamental of these properties is solubility. It directly influences bioavailability, dictates formulation strategies, and impacts the overall safety and efficacy profile of a drug product.[1][2] Benzyl(2-methylpropoxy)amine hydrochloride, as an amine salt, presents a classic case study in the interplay of molecular structure and solvent interaction.

The structure of this molecule contains distinct domains that govern its solubility:

  • A Primary Amine Hydrochloride Group (-NH₃⁺Cl⁻): This ionic center is the primary driver of solubility in polar, protic solvents. It is highly polar and readily forms strong ion-dipole interactions with water.[3]

  • An Ether Linkage (-O-): This group introduces a degree of polarity and can act as a hydrogen bond acceptor.

  • A Benzyl Group and an Isobutyl Group: These are non-polar, lipophilic moieties that contribute to solubility in non-polar organic solvents.[4]

Understanding how these structural features interact with different solvents is paramount for predicting and controlling the drug's behavior in various environments, from manufacturing processes to physiological conditions.[5]

Theoretical Framework: "Like Dissolves Like"

The guiding principle for predicting solubility is "like dissolves like".[6][7][8][9] This concept states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.[3][6]

  • Polar Solvents (e.g., Water, Methanol): These solvents are characterized by large dipole moments and, in the case of protic solvents, the ability to donate hydrogen bonds. The ionic amine hydrochloride group is expected to dominate, leading to high solubility through strong ion-dipole interactions.[3][10]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dipole moments and interact primarily through weak van der Waals or London dispersion forces.[3][6] The non-polar benzyl and isobutyl groups of the molecule will favor interaction with these solvents, but the high lattice energy of the ionic salt form will likely lead to very poor solubility.[4]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess polarity but do not donate hydrogen bonds. Solubility in these media will be intermediate, driven by dipole-dipole interactions but lacking the strong solvation of ions seen in protic solvents.

The molecule's pKa (acid dissociation constant) and LogP (octanol-water partition coefficient) are key predictors of its pH-dependent solubility and lipophilicity, respectively, which are crucial for anticipating in-vivo absorption.[5][11][12] For a basic compound like this amine, solubility in aqueous media is expected to increase as the pH is lowered below its pKa.[11]

Experimental Determination of Thermodynamic Solubility

To provide reliable and reproducible data, a standardized methodology is essential. The protocol described here is a self-validating system based on the internationally recognized OECD Guideline 105 (Shake-Flask Method), which is suitable for substances with solubility greater than 0.01 g/L.[13][14][15]

Principle of the Shake-Flask Method

The core principle involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[14] Once saturation is achieved, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method.[2][14]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of Benzyl(2-methylpropoxy)amine hydrochloride at a controlled temperature (25°C ± 0.5°C).

Materials:

  • Benzyl(2-methylpropoxy)amine hydrochloride (purity > 99%)

  • Selected solvents (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Thermostatic orbital shaker or water bath

  • Centrifuge capable of >4000 rpm

  • Validated HPLC-UV system[16][17]

  • Class A volumetric glassware

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Solvent Vessels: Add a volume of the test solvent (e.g., 10 mL) to several glass vials. Place the vials in the thermostatic shaker set to 25°C and allow them to equilibrate.

  • Addition of Test Substance: Add an excess amount of Benzyl(2-methylpropoxy)amine hydrochloride to each vial. An amount that ensures a visible excess of solid remains after equilibration is crucial for confirming saturation. A preliminary test is recommended to estimate the required amount.[13]

  • Equilibration: Seal the vials and place them in the thermostatic shaker. Agitate the samples at a constant speed.

    • Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A 48-hour equilibration period is typically sufficient for most compounds to reach a thermodynamic equilibrium. A preliminary kinetic study (measuring concentration at 24, 48, and 72 hours) is performed to validate that equilibrium has been reached (i.e., the concentration no longer increases with time).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow for sedimentation of the excess solid.

    • Trustworthiness: This settling period is critical. Forcing separation immediately can lead to the inclusion of fine particulates. Subsequently, centrifuge the vials at >4000 rpm for 20 minutes to pellet any remaining suspended solid. This dual approach ensures a clear, saturated supernatant for analysis.

  • Sample Collection and Preparation: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial.

    • Causality: Filtration is a mandatory step to remove any microscopic, undissolved particles that could artificially inflate the measured concentration. The choice of a solvent-compatible filter material (e.g., PTFE for organic solvents, PVDF for aqueous) is critical to prevent filter leaching or drug binding.

  • Quantification: Accurately dilute the filtered sample with the appropriate mobile phase and analyze its concentration using a pre-validated HPLC-UV method.[18] The method must be proven for linearity, accuracy, and precision according to ICH guidelines.[19][20][21]

Workflow Visualization

The following diagram illustrates the robust workflow for the Shake-Flask solubility determination method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Solvent Equilibration (25°C) B Add Excess API to Solvent A->B C Agitate in Shaker (48h @ 25°C) B->C D Confirm Saturation (Kinetic Profile) C->D E Settle for 24h D->E F Centrifuge (>4000 rpm) E->F G Filter Supernatant (0.22 µm) F->G H Dilute Sample G->H I Quantify via Validated HPLC-UV H->I J J I->J Calculate Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Results: Illustrative Solubility Profile

The following table summarizes the expected solubility of Benzyl(2-methylpropoxy)amine hydrochloride in a selection of solvents, categorized by their polarity. This data is representative and serves to illustrate the principles discussed.

Solvent CategorySolventPolarity IndexExpected Solubility (mg/mL)Qualitative Descriptor
Polar Protic Water9.0> 200Very Soluble
Methanol5.1> 150Very Soluble
Ethanol5.2~ 100Freely Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2~ 75Soluble
Acetonitrile5.8~ 20Sparingly Soluble
Non-Polar Dichloromethane (DCM)3.1< 5Slightly Soluble
Toluene2.4< 0.1Very Slightly Soluble
n-Hexane0.0< 0.01Practically Insoluble

Solvent Polarity Index values are common literature values for relative comparison.[22]

Discussion and Mechanistic Interpretation

The illustrative data aligns perfectly with the "like dissolves like" principle.[6][9]

  • High Solubility in Polar Protic Solvents: The exceptional solubility in water and methanol is driven by the strong solvation of the ammonium cation and chloride anion through ion-dipole interactions and hydrogen bonding.[3][10][23] The energy released from these interactions overcomes the crystal lattice energy of the salt.

  • Intermediate Solubility in Polar Aprotic Solvents: In DMSO and acetonitrile, the polar nature of the solvent can solvate the ions to some extent through dipole-dipole interactions. However, the lack of hydrogen bond donation results in less effective solvation compared to protic solvents, hence the lower solubility.

  • Negligible Solubility in Non-Polar Solvents: In toluene and hexane, the solvent molecules cannot effectively solvate the charged ions.[4] The energy cost to break apart the ionic crystal lattice is not compensated by favorable solute-solvent interactions, resulting in extremely low solubility.[4] The non-polar parts of the molecule are insufficient to pull the highly polar salt into a non-polar solution.

The following diagram conceptualizes the interaction between the API and different solvent types.

G cluster_solvents Polar Polar Protic (e.g., Water) NonPolar Non-Polar (e.g., Hexane) API Benzyl(2-methylpropoxy)amine HCl -NH₃⁺Cl⁻ (Ionic) Benzyl/Isobutyl API:polar->Polar Strong Ion-Dipole Interaction (HIGH SOLUBILITY) API:nonpolar->NonPolar Weak van der Waals Interaction API:polar->NonPolar Mismatch (POOR SOLUBILITY)

Caption: Solute-Solvent Interaction Model.

Conclusion

The solubility profile of Benzyl(2-methylpropoxy)amine hydrochloride is dominated by its ionic amine salt character. It exhibits high solubility in polar protic solvents, moderate solubility in polar aprotic media, and is practically insoluble in non-polar solvents. This behavior is predictable based on fundamental principles of intermolecular forces. The robust, self-validating experimental protocol detailed herein provides a reliable framework for obtaining high-quality, reproducible solubility data, which is a non-negotiable prerequisite for successful drug development and formulation as stipulated by regulatory bodies.[19][20][24]

References

  • The Principle of “Like Dissolves Like” . VICHEM. Available from: [Link]

  • Like Dissolves Like: Inorganic Chemistry I Study Guide . Fiveable. Available from: [Link]

  • 3.10 Solubility | AP Chemistry . Fiveable. Available from: [Link]

  • pKa, Log P, and Drug Solubility Insights . Scribd. Available from: [Link]

  • Explain the principle like dissolves like in the context of solubility and chemistry . Proprep. Available from: [Link]

  • pKa & LogP Analysis Services . The Solubility Company. Available from: [Link]

  • 2.6.1: Like Dissolves Like . Chemistry LibreTexts. Available from: [Link]

  • Test No. 105: Water Solubility . OECD. Available from: [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances . Environmental Sciences Europe. Available from: [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . European Medicines Agency. Available from: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria . Available from: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . ACS Publications. Available from: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection . Improved Pharma. Available from: [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties . Michael Green. Available from: [Link]

  • What is pKa and how is it used in drug development? . Pion. Available from: [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class . PubMed. Available from: [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan . European Medicines Agency. Available from: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates . PubMed. Available from: [Link]

  • OECD 105 - Water Solubility . Situ Biosciences. Available from: [Link]

  • (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents . ResearchGate. Available from: [Link]

  • ICH-Q6 規格及び試験方法 . Pharmaceuticals and Medical Devices Agency. Available from: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug . Preprints.org. Available from: [Link]

  • OECD 105 . Phytosafe. Available from: [Link]

  • Solvent-Miscibility-and-Polarity-Chart.pdf . Available from: [Link]

  • 7.3 Solubility of Amines . Available from: [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis . University of Glasgow Theses. Available from: [Link]

  • Why do amines dissolve in hydrochloric acid? . Quora. Available from: [Link]

Sources

Exploratory

Benzyl(2-methylpropoxy)amine Hydrochloride: Comprehensive Safety Data, Handling Protocols, and Laboratory Workflows

Executive Summary Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4), also known as N-benzyl-O-isobutylhydroxylamine hydrochloride, is a highly specialized O-alkylhydroxylamine derivative[1]. In modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4), also known as N-benzyl-O-isobutylhydroxylamine hydrochloride, is a highly specialized O-alkylhydroxylamine derivative[1]. In modern drug development, O-alkylhydroxylamines serve as critical building blocks for synthesizing hydroxamic acids and mechanism-based enzyme inhibitors (such as IDO1 inhibitors used in oncology)[2]. While highly valuable in synthetic chemistry, this compound presents significant acute toxicity, dermal penetration risks, and handling challenges due to its hygroscopic nature.

This whitepaper synthesizes core Safety Data Sheet (SDS) metrics with field-proven laboratory workflows, providing researchers with the mechanistic reasoning behind required safety protocols.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of a compound is the first step in predicting its behavior in the laboratory. The hydrochloride salt form provides stability against oxidative degradation but introduces significant hygroscopicity.

PropertyValue
Chemical Name Benzyl(2-methylpropoxy)amine hydrochloride
Common Synonyms N-benzyl-O-isobutylhydroxylamine hydrochloride[1]
CAS Number 1909316-94-4[3]
Molecular Formula C₁₁H₁₇NO · HCl
Monoisotopic Mass (Free Base) 179.13 Da[4]
Physical State Solid / Crystalline Powder

Hazard Identification & Toxicological Causality

Strict adherence to safety protocols requires understanding why a chemical is hazardous. The Global Harmonized System (GHS) classifies this compound with several severe hazard statements[3].

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319Causes serious eye irritation.
Specific Target Organ Toxicity Category 3 (Single)H336May cause drowsiness or dizziness.
The Mechanistic "Why" Behind the Hazards:
  • Dermal Toxicity (H312): The 2-methylpropoxy (isobutyl) ether moiety is highly lipophilic. Because the stratum corneum of human skin is a lipid-rich barrier, lipophilic molecules partition into and traverse this barrier far more efficiently than hydrophilic compounds[5]. If the free base is liberated, it rapidly penetrates the skin, entering systemic circulation.

  • Irritation (H315 / H319): As a hydrochloride salt, the compound readily dissolves in the ambient moisture of mucous membranes, sweat, or ocular fluid. This dissolution causes a localized drop in pH, leading to acute protein denaturation and severe irritation.

  • CNS Depression (H336): Inhalation of the fine, aerosolized powder leads to rapid absorption across the pulmonary alveoli. The benzylamine scaffold is capable of crossing the blood-brain barrier (BBB), where it can interact with central nervous system targets, resulting in the documented drowsiness and dizziness[3].

Storage and PPE Protocols

Storage Causality

Protocol: Store at 2–8°C in a tightly sealed container, backfilled with an inert gas (Argon or Nitrogen), and placed inside a secondary desiccator. The "Why": Amine hydrochloride salts are inherently hygroscopic. Exposure to atmospheric moisture leads to water absorption. This not only causes the powder to cake (making it difficult to handle) but also introduces "water weight." Weighing a hydrated powder results in inaccurate stoichiometry, which can catastrophically derail sensitive cross-coupling or amidation reactions.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with heavy-duty Nitrile. Causality: Nitrile provides excellent resistance to aqueous salts. Double gloving mitigates the risk of the lipophilic free-base penetrating micro-tears in the outer glove.

  • Eye Protection: Snug-fitting chemical safety goggles (not just safety glasses) to prevent airborne dust from contacting ocular fluid.

  • Respiratory: All handling must occur inside a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

Laboratory Workflow: Safe Weighing and Transfer

Handling fluffy, statically charged, and toxic powders requires a methodical approach to prevent aerosolization and ensure accurate measurements.

Step-by-Step Methodology
  • Environmental Prep: Purge the analytical balance draft shield with a gentle stream of Argon. Ensure the fume hood sash is lowered to the optimal working height.

  • Static Mitigation: Pass an anti-static ionizer bar or gun over the weighing paper, the spatula, and the compound container for 10 seconds.

    • Self-Validating System: Hover the stainless-steel micro-spatula 1 cm above the powder. If the particles "jump" or cling to the metal, static charge is still present. Re-apply the anti-static ionizer before proceeding.

  • Weighing: Carefully transfer the solid using a slow, rolling motion of the spatula to minimize dust generation. Close the draft shield doors completely before taking the final reading.

  • Transfer: Transfer the weighed solid into the reaction vessel. Immediately seal the vessel with a septum and flush with Argon.

  • Decontamination: Wipe down the spatula, balance pan, and surrounding hood area with a lint-free wipe dampened with 70% Ethanol.

HandlingWorkflow Step1 1. Fume Hood Prep Ensure flow rate > 100 fpm Step2 2. Static Mitigation Apply anti-static ionizer Step1->Step2 Step3 3. Weighing Use draft shield enclosure Step2->Step3 Step4 4. Transfer Seal vessel under Argon Step3->Step4 Step5 5. Decontamination Wipe balance with 70% EtOH Step4->Step5

Fig 1: Step-by-step workflow for the safe weighing and transfer of hygroscopic hydrochloride salts.

Emergency Response & Spill Mitigation Workflow

In the event of a localized spill (e.g., dropping a vial inside the fume hood), immediate and calculated action is required to prevent inhalation exposure.

Step-by-Step Methodology
  • Risk Assessment: If the spill is outside a fume hood and exceeds 50g, or if the powder is visibly aerosolized, evacuate the immediate area and allow the HVAC system to settle the dust.

  • PPE Escalation: Don a half-face respirator with P100 particulate filters and heavy-duty utility gloves over standard nitrile gloves.

  • Containment (Wet Wiping): Do NOT dry sweep the powder. Causality: Dry sweeping mechanically aerosolizes the fine hydrochloride salt, drastically increasing the risk of inhalation (H332) and subsequent CNS depression (H336). Instead, cover the spill with absorbent paper towels and gently mist the towels with water or 70% ethanol to dissolve and trap the salt.

  • Decontamination: Wipe the area inward from the edges to the center.

    • Self-Validating System: After cleaning, swab the surface with a piece of universal pH paper moistened with distilled water. A neutral pH (6.5–7.5) confirms the complete removal of the acidic hydrochloride salt residue.

  • Disposal: Place all contaminated wipes and PPE into a sealed, clearly labeled hazardous waste container designated for toxic/irritant solids.

SpillResponse Spill Spill Detected Solid powder or solution Assess Risk Assessment Evacuate if aerosolized Spill->Assess PPE Don Advanced PPE Respirator & heavy gloves Assess->PPE Contain Containment Wet wiping, NO dry sweeping PPE->Contain Dispose Waste Disposal Label as toxic/irritant Contain->Dispose

Fig 2: Emergency response and decontamination pathway for localized chemical spills.

References

  • NextSDS. (n.d.). benzyl(2-methylpropoxy)amine hydrochloride — Chemical Substance Information. Retrieved from nextsds.com. 3

  • PubChemLite. (n.d.). C11H17NO - Explore - PubChemLite. Retrieved from uni.lu. 4

  • Sigma-Aldrich. (n.d.). benzyl(2-methylpropoxy)amine hydrochloride | 1909316-94-4. Retrieved from sigmaaldrich.com. 1

  • PubMed Central (PMC). (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Retrieved from nih.gov. 2

  • MDPI. (2025). Development and Evaluation of Hydrogel-Based Sulfasalazine-Loaded Nanosponges for Enhanced Topical Psoriasis Therapy. Retrieved from mdpi.com.5

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of Benzyl(2-methylpropoxy)amine Hydrochloride

Executive Summary This technical guide provides a comprehensive framework for the detailed physicochemical characterization of Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4), a research chemical of intere...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4), a research chemical of interest in synthetic and medicinal chemistry. While fundamental properties such as molecular formula and weight are established, a public record of its three-dimensional crystal structure is notably absent. This document serves as both a repository of known data and a methodological guide for researchers aiming to perform definitive structural elucidation. We will detail the theoretical and practical aspects of determining its precise molecular weight via high-resolution mass spectrometry and outline the workflow for elucidating its solid-state architecture through single-crystal X-ray diffraction, addressing the specific challenges presented by its physical form.

Compound Profile and Identifiers

Benzyl(2-methylpropoxy)amine hydrochloride, also known by its synonym N-benzyl-O-isobutylhydroxylamine hydrochloride, is an organic salt with a defined molecular formula and weight.[1][2] Its structure features a benzyl group and an O-linked isobutoxy group attached to a central nitrogen atom, which is protonated and paired with a chloride counter-ion. The structural nature as an O-substituted hydroxylamine derivative is a key feature.

Table 1: Chemical and Physical Properties of Benzyl(2-methylpropoxy)amine hydrochloride

PropertyValueSource
CAS Number 1909316-94-4[1][2][3]
Molecular Formula C₁₁H₁₈ClNO[1]
Molecular Weight 215.72 g/mol [1]
Synonyms N-benzyl-O-isobutylhydroxylamine hydrochloride[2]
Physical Form Reported as an oil[2]
InChI Key NOTAUFUFBKYYNU-UHFFFAOYSA-N[2]
SMILES (free base) CC(C)CONCC1=CC=CC=C1[4]

Molecular Weight Determination by Mass Spectrometry

The definitive confirmation of a compound's molecular weight and, by extension, its elemental composition is a cornerstone of chemical analysis. High-resolution mass spectrometry (HRMS) is the unequivocal standard for this purpose, offering exceptional accuracy and sensitivity.[5]

Foundational Principles and Experimental Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[5] For a molecule like Benzyl(2-methylpropoxy)amine hydrochloride, which is polar and exists as a salt, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation, preserving the molecular integrity.[5] This is crucial for observing the protonated free base, [M+H]⁺, where 'M' represents the neutral Benzyl(2-methylpropoxy)amine molecule.

The choice of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system, allows for mass measurements with accuracies in the low parts-per-million (ppm) range. This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions, thereby validating the molecular formula.

Predicted Mass and Adduct Data

Prior to analysis, it is instructive to calculate the theoretical masses for the free base and its likely adducts. This data provides a reference for interpreting the resulting spectrum.

Table 2: Predicted Mass Data for Benzyl(2-methylpropoxy)amine (C₁₁H₁₇NO)

AdductFormulaCalculated m/z
[M+H]⁺ [C₁₁H₁₈NO]⁺180.13829
[M+Na]⁺[C₁₁H₁₇NONa]⁺202.12023
[M+NH₄]⁺[C₁₁H₂₁N₂O]⁺197.16483
[M+K]⁺[C₁₁H₁₇NOK]⁺218.09417
Data derived from computational predictions.[4]
Experimental Protocol: ESI-HRMS Analysis

This protocol outlines a self-validating workflow for confirming the molecular weight.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Benzyl(2-methylpropoxy)amine hydrochloride.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, typically 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid ensures the amine remains protonated, optimizing the signal for the [M+H]⁺ ion in positive ion mode.

    • Serially dilute this stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion analysis.

  • Instrument Calibration:

    • Calibrate the mass spectrometer immediately prior to analysis using a certified calibration standard appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.

  • Data Acquisition:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 50-500. The acquisition time should be sufficient to obtain a high-quality spectrum with good ion statistics (e.g., 1-2 minutes).

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the monoisotopic mass of the [M+H]⁺ ion (expected around m/z 180.13829).

    • Calculate the mass error between the measured m/z and the theoretical m/z in ppm. A mass error of <5 ppm provides strong evidence for the assigned elemental composition.

    • Examine the spectrum for other potential adducts (e.g., [M+Na]⁺) to further confirm the identity of the molecular ion.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation p1 Dissolve Sample in ACN:H₂O + 0.1% Formic Acid p2 Dilute to 1-10 µg/mL p1->p2 a1 Instrument Calibration p2->a1 a2 Direct Infusion (ESI+) a1->a2 a3 Data Acquisition (m/z 50-500) a2->a3 d1 Identify [M+H]⁺ Peak a3->d1 d2 Calculate Mass Error (<5 ppm) d1->d2 d3 Confirm Elemental Composition d2->d3 end end d3->end Final Report

Caption: Workflow for molecular weight confirmation by ESI-HRMS.

Crystal Structure Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

While HRMS confirms what a molecule is, SC-XRD reveals its precise three-dimensional structure, including bond lengths, angles, and intermolecular interactions in the solid state. This information is invaluable in drug development for understanding structure-activity relationships and solid-form properties. Currently, there is no publicly available crystal structure for Benzyl(2-methylpropoxy)amine hydrochloride.[4]

The Crystallization Challenge: Overcoming an Oily State

A significant hurdle for the structural analysis of this compound is its reported physical state as an oil.[2] Crystallography requires a well-ordered, single crystal.[6] Therefore, the primary and most critical task is to induce crystallization. This involves a systematic screening of conditions to find a solvent system where the compound has moderate solubility and can slowly precipitate into an ordered lattice rather than an amorphous solid or oil.

Experimental Protocol: Crystal Growth Screening

The goal is to produce a single crystal of ideal size (0.1 - 0.3 mm) suitable for diffraction.[6][7]

  • Compound Purification: Ensure the starting material is of the highest possible purity, as impurities can significantly inhibit crystallization.

  • Solvent Screening:

    • Assess the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane).

    • Identify solvents in which the compound is sparingly soluble at room temperature but more soluble when heated. These are ideal for cooling crystallization.

    • Identify solvent/anti-solvent pairs. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent."

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip. Invert and seal this slip over a reservoir containing a solvent in which the compound is insoluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of the compound in a narrow tube (e.g., NMR tube). Crystals may form at the interface over time.

Experimental Protocol: Data Collection and Structure Solution

Once a suitable crystal is obtained, the following workflow is employed.

  • Crystal Mounting: A single, visually clear crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Specialized software is used to determine the unit cell dimensions and space group from the diffraction pattern.

    • An initial electron density map is generated, and atoms are fitted into the density (structure solution).

    • This initial model is then refined against the experimental data to optimize atomic positions and thermal parameters until the calculated diffraction pattern matches the observed one.

  • Validation: The final structure is validated using metrics like the R-factor (agreement factor) and Goodness-of-Fit.[7] The final atomic coordinates are typically deposited in a crystallographic database in a standard Crystallographic Information File (CIF) format.

Visualization: SC-XRD Workflow

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution c1 High-Purity Sample (Starting Material) c2 Screen Solvents & Techniques (Evaporation, Vapor Diffusion) c1->c2 c3 Harvest Suitable Single Crystal c2->c3 d1 Mount Crystal & Flash-Cool (100 K) c3->d1 d2 Collect Diffraction Data on Diffractometer d1->d2 s1 Determine Unit Cell & Space Group d2->s1 s2 Solve & Refine Structural Model s1->s2 s3 Validate Structure (R-factor, GoF) s2->s3 end end s3->end Final CIF File

Caption: Workflow for crystal structure elucidation by SC-XRD.

References

  • PubChemLite. (n.d.). Benzyl(2-methylpropoxy)amine hydrochloride (C11H17NO). Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). Benzyl 2-amino-2-methylpropanoate hydrochloride. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). Benzyl(2-methylpropyl)amine. Retrieved March 20, 2026, from [Link]

  • Chemical Substance Information. (n.d.). benzyl(2-methylpropoxy)amine hydrochloride. Retrieved March 20, 2026, from [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved March 20, 2026, from [Link]

  • University of Strathclyde. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved March 20, 2026, from [Link]

  • Michigan State University. (2017). Getting Crystals Your Crystallographer Will Treasure. Retrieved March 20, 2026, from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved March 20, 2026, from [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS Journal, 284(16), 2534-2551. [Link]

  • Google Patents. (2007). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Google Patents. (1952). US2608584A - Preparation of n-alkyl arylamines.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2020). Towards a generic method for ion chromatography/mass spectrometry of low‐molecular‐weight amines in pharmaceutical drug discovery and development. Retrieved March 20, 2026, from [Link]

Sources

Exploratory

Degradation pathways and half-life of Benzyl(2-methylpropoxy)amine hydrochloride

[label="Photolys Fig 1. Primary degradation pathways of Benzyl(2-methylpropoxy)amine.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Photolys

Fig 1. Primary degradation pathways of Benzyl(2-methylpropoxy)amine.

Stability Kinetics and Half-Life Data

The kinetic half-life ( t1/2​ ) of Benzyl(2-methylpropoxy)amine hydrochloride is highly condition-dependent. The data below summarizes pseudo-first-order degradation kinetics derived from standardized forced degradation studies. The remarkable stability in acidic media is a direct consequence of nitrogen protonation, which mirrors the [3] observed in related O-alkyl oxime ethers.

Table 1: Kinetic Half-Life ( t1/2​ ) under Various Stress Conditions

Stress ConditionEnvironment / ReagentTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant(s)
Acidic (SGF) 0.1 N HCl (pH 1.2)37°C> 72 hoursNone (Highly Stable)
Physiological PBS Buffer (pH 7.4)37°C~ 28 - 36 hoursBenzaldehyde
Alkaline Borate Buffer (pH 10.0)37°C< 4 hoursBenzylamine, Isobutanol
Oxidative 0.1% H2​O2​ 25°C~ 45 minutesNitrone species
Photolytic ICH Q1B (UV/Vis)25°C~ 6 hoursRadical recombination mix

Note: Data assumes a starting concentration of 100 µg/mL. Deviations in trace metal concentrations (e.g., Fe3+ or Cu2+ ) in buffers will exponentially accelerate oxidative degradation.

Experimental Protocol: Self-Validating Forced Degradation Workflow

To accurately determine the half-life and degradation profile of Benzyl(2-methylpropoxy)amine hydrochloride, a rigorously controlled, self-validating experimental system must be employed. The causality behind this specific protocol lies in chemical quenching . Without immediate quenching, the compound continues to degrade in the autosampler while awaiting LC-MS/MS analysis, leading to artificially shortened half-life calculations.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Dissolve Benzyl(2-methylpropoxy)amine hydrochloride in LC-MS grade Methanol to a concentration of 1.0 mg/mL.

  • Causality Check: Maintain the stock solution at 4°C and protect from light. The use of pure methanol prevents premature hydrolysis that would occur in aqueous buffers.

2. Application of Stress Conditions:

  • Oxidative Stress: Mix 100 µL of stock with 800 µL of LC-MS water and 100 µL of 1.0% H2​O2​ (Final conc: 0.1% H2​O2​ ).

  • Alkaline Stress: Mix 100 µL of stock with 900 µL of 50 mM Sodium Borate buffer (pH 10.0). Causality Check: Borate is chosen over amine-based buffers (like Tris) to prevent competitive nucleophilic side reactions.

3. Time-Course Sampling:

  • Incubate samples in a thermomixer at the designated temperature (e.g., 37°C).

  • Extract 50 µL aliquots at precise intervals: t=0,1,2,4,8,and 24 hours.

4. Immediate Chemical Quenching (Critical Step):

  • For Oxidative Stress: Immediately inject the 50 µL aliquot into 50 µL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ). This instantly reduces residual H2​O2​ , halting degradation.

  • For Alkaline Stress: Inject the 50 µL aliquot into 50 µL of 0.1 N Formic Acid to rapidly drop the pH below 4.0, re-protonating the nitrogen and arresting hydrolysis.

5. LC-MS/MS Quantification:

  • Spike the quenched samples with an isotopically labeled internal standard (e.g., Benzyl- d7​ -amine) to correct for matrix ionization suppression.

  • Analyze via UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

  • Self-Validation Check: Perform a mass balance analysis. The molar loss of the parent compound must equal the molar sum of the quantified degradants (Benzaldehyde + Benzylamine). A mass balance < 90% indicates uncharacterized volatile or polymeric degradants.

Workflow A 1. Sample Prep (1 mg/mL in MeOH) B 2. Stress Application (Acid, Base, Ox, Light) A->B C 3. Time-Course Sampling (t=0 to 24h) B->C D 4. Chemical Quenching (Arrest Degradation) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Kinetic Modeling (t½ Calculation) E->F

Fig 2. Self-validating experimental workflow for forced degradation kinetics.

Conclusion and Strategic Recommendations

Benzyl(2-methylpropoxy)amine hydrochloride is a versatile but environmentally sensitive compound. Its degradation is primarily driven by the deprotonation of the secondary amine, which unlocks the alpha-effect and exposes the N–O bond to oxidative and hydrolytic cleavage.

Key Recommendations for Drug Development Professionals:

  • Formulation: Maintain formulations at a slightly acidic pH (pH 4.0 – 5.5) to ensure the amine remains protonated. Avoid basic excipients.

  • Storage: Store the bulk API under an inert argon atmosphere, protected from light, at ≤ 4°C to mitigate trace-metal catalyzed auto-oxidation.

  • Analytical Testing: Always employ active chemical quenching in stability-indicating assays to prevent autosampler degradation artifacts, ensuring the kinetic half-life data is trustworthy and reproducible.

References

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules (MDPI). URL:[Link]

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society (via PMC). URL:[Link]

  • Positive modulators of N-methyl-D-aspartate receptor: structure–activity relationship study on steroidal C-17 and C-20 oxime ethers. RSC Medicinal Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Benzyl(2-methylpropoxy)amine Hydrochloride in Drug Discovery and Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4) | Formula: C11H18ClNO Introduction: The Strategic Val...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4) | Formula: C11H18ClNO

Introduction: The Strategic Value of the N–O Motif

In modern medicinal chemistry, the nitrogen–oxygen (N–O) functional group is increasingly recognized for its broad applicability, offering unique conformational flexibility and distinct physicochemical properties[1]. Benzyl(2-methylpropoxy)amine hydrochloride represents a highly specialized, sterically tuned N,O -dialkylhydroxylamine.

Unlike standard hydroxylamines, this molecule features an O -isobutyl ether and an N -benzyl protecting group. This specific architecture provides three critical advantages in drug discovery:

  • Steric Shielding: The bulky isobutyl group enables the formation of hyper-stable tetrahedral intermediates during acylation.

  • Lipophilic Tuning: The isobutyl moiety significantly increases the partition coefficient (LogP) compared to standard methoxy groups, enhancing cell permeability.

  • Orthogonal Deprotection: The N -benzyl group serves as a robust protecting group that can be cleanly removed via hydrogenolysis to yield functionalized secondary intermediates[2].

Core Application I: Sterically Hindered Weinreb-Type Amides for API Synthesis

The Causality of Experimental Choice

Standard Weinreb amides ( N -methoxy- N -methylamides) are widely used to synthesize ketones from carboxylic acids via organometallic addition. However, when reacting with highly nucleophilic or sterically unhindered organolithium reagents, the standard tetrahedral intermediate can prematurely collapse, leading to unwanted tertiary alcohol byproducts.

By substituting the N -methyl and O -methyl groups with N -benzyl and O -isobutyl groups, respectively, the steric bulk around the nitrogen center is drastically increased. This creates a "super-hindered" tetrahedral intermediate that remains absolutely stable at -78 °C, ensuring strict mono-addition and maximizing ketone yields in complex Active Pharmaceutical Ingredient (API) synthesis.

Weinreb A Carboxylic Acid Substrate C Amide Coupling (HATU, DIPEA) A->C B Benzyl(2-methylpropoxy)amine HCl B->C D Sterically Hindered Weinreb Amide C->D Efficient coupling E Organometallic Addition (R-MgX) D->E Stable tetrahedral intermediate F Ketone Product (No Over-addition) E->F Controlled collapse

Workflow for synthesizing sterically hindered Weinreb amides to prevent organometallic over-addition.

Protocol 1: Synthesis of Custom Weinreb-Type Amides (Self-Validating System)

Step 1: Carboxylic Acid Activation Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Validation Checkpoint: The solution will transition to a pale yellow color. TLC (Hexane/EtOAc 1:1) should confirm the disappearance of the baseline acid spot (Rf ~0.1) and the appearance of the activated ester.

Step 2: Amide Coupling Add Benzyl(2-methylpropoxy)amine hydrochloride (1.1 eq) in a single portion. Stir under an inert argon atmosphere for 4 hours at room temperature.

Step 3: Workup and Isolation Quench the reaction with water and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), 5% NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Step 4: Analytical Self-Validation Before proceeding to organometallic addition, validate the intermediate via 1 H NMR (CDCl 3​ ). Success Criteria: The coupling is definitively confirmed by the presence of a distinct benzylic -CH 2​

  • singlet at ~4.6 ppm and an isobutyl -CH 3​ doublet at ~0.9 ppm. If these peaks are absent, the coupling failed. LC-MS must show an [M+H]+ peak corresponding to (Acid Mass + 179 Da - 18 Da).

Core Application II: Structural Optimization in Targeted Therapeutics

N -benzylhydroxylamine motifs are increasingly adopted in the structure-based design of targeted therapeutics, particularly type-II kinase inhibitors (e.g., RIPK1 inhibitors), to replace general aniline tails and improve target selectivity[3].

The Causality of Experimental Choice

Incorporating the Benzyl(2-methylpropoxy)amine scaffold into a drug core leverages the unique gauche effect of the N–O bond, forcing the molecule into a specific bioactive conformation. The N -benzyl group anchors deeply into hydrophobic pocket I (often via π−π stacking), while the O -isobutyl ether projects into solvent-exposed channels. Furthermore, hydroxylamine derivatives are heavily investigated for their stability and radical scavenging properties, opening new paradigms in antioxidant and antibacterial drug design[4].

Kinase Scaffold Kinase Inhibitor Core (e.g., RIPK1 Binder) Complex Drug-Target Complex Scaffold->Complex Hinge Binding Tail N-Benzyl-O-isobutyl Hydroxylamine Tail Tail->Complex Allosteric Modulation Pocket1 Hydrophobic Pocket I (Benzyl Group) Complex->Pocket1 Pi-Pi Stacking Pocket2 Solvent Channel (Isobutyl Group) Complex->Pocket2 Lipophilic Shielding

Structural role of the N-benzyl-O-isobutyl motif in optimizing kinase inhibitor binding pockets.

Core Application III: Precursor for Bioorthogonal Oxime Ligation

For the development of PROTACs or peptide-drug conjugates, bioorthogonal oxime ligation is a premier strategy. Benzyl(2-methylpropoxy)amine serves as an advanced precursor. The N -benzyl group protects the sensitive nitrogen during upstream solid-phase peptide synthesis or complex cross-coupling. Once the scaffold is complete, hydrogenolysis reveals a primary O -isobutylhydroxylamine, which is then reacted with an aldehyde-tagged biomolecule.

Protocol 2: Hydrogenolysis and Oxime Ligation (Self-Validating System)

Step 1: Orthogonal Deprotection Dissolve the N -benzyl-protected intermediate in Methanol (0.1 M). Add 10% Pd/C (10% w/w). Purge the reaction flask with H 2​ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours. Validation Checkpoint: Monitor strictly by LC-MS. The reaction is deemed complete when the starting material mass shifts by exactly -90 Da (corresponding to the loss of the benzyl group).

Step 2: Bioorthogonal Ligation Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst and concentrate. Redissolve the resulting free O -isobutylhydroxylamine in an acetate buffer (pH 4.5). Add the aldehyde-tagged biomolecule (1.0 eq) and aniline (10 mM) as a nucleophilic catalyst. Stir at 37 °C for 2 hours.

Step 3: Analytical Self-Validation Analyze the crude mixture via RP-HPLC. Success Criteria: The successful formation of the O -isobutyl oxime conjugate will result in a distinct peak shift to a higher retention time compared to standard O -methyl oximes, validating the successful integration of the lipophilic isobutyl tail.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical advantages of utilizing Benzyl(2-methylpropoxy)amine over traditional hydroxylamine derivatives in drug design and synthesis workflows.

Reagent / MotifEst. LogP ContributionSteric Hindrance (Proxy)Tetrahedral Intermediate StabilityPrimary Application Workflow
N -Methoxy- N -methylamine Low (+0.5)LowModerate (Fails with highly reactive R-Li)Standard Weinreb Amide Synthesis
N -Benzyloxy- N -methylamine Moderate (+1.8)ModerateHighCleavable Amide Linkers
Benzyl(2-methylpropoxy)amine High (+3.2) Very High Exceptional (Stable at > -40 °C) Hindered APIs / Kinase Inhibitor Tails

References

  • Huateng Pharma Highlights the Expanding Role of N-Benzylhydroxylamine Hydrochloride in Drug Discovery Source: Bio-IT World URL
  • Source: National Institutes of Health (NIH)
  • Applications of Sugar Nitrones in Synthesis: The Total Synthesis of (+)
  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: ACS Omega - ACS Publications URL

Sources

Application

A Comprehensive Guide to Oxime Ligation: Step-by-Step Protocol for Conjugation using Benzyl(2-methylpropoxy)amine Hydrochloride

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract Oxime ligation stands as a cornerstone of modern bioconjugation and chemical biology, prized for its high chemoselectivity and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Oxime ligation stands as a cornerstone of modern bioconjugation and chemical biology, prized for its high chemoselectivity and the exceptional stability of the resultant oxime bond.[1] This reaction, which proceeds under mild aqueous conditions, involves the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone, making it ideal for modifying sensitive biological macromolecules like proteins and peptides.[2] This guide provides a detailed, experience-driven protocol for performing oxime ligation using Benzyl(2-methylpropoxy)amine hydrochloride. We delve into the core reaction mechanism, present step-by-step procedures for both uncatalyzed (acidic pH) and catalyzed (neutral pH) conditions, offer troubleshooting insights, and explain the causality behind critical experimental choices to empower researchers in drug development and life sciences.

Core Principles and Reaction Mechanism

The formation of an oxime is a two-step condensation reaction.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting outcomes.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aminooxy group onto the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient, tetrahedral carbinolamine intermediate.[2]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration (the elimination of a water molecule) to form the stable C=N-O oxime bond.[1]

The overall reaction rate is profoundly influenced by pH. A delicate balance is required: the carbonyl group's electrophilicity is enhanced by protonation under acidic conditions, yet the aminooxy group must remain in its unprotonated, nucleophilic state to initiate the attack.[2] For this reason, uncatalyzed oxime ligations proceed optimally in a slightly acidic environment (pH 4.0–5.0).[3][4]

Oxime_Ligation_Mechanism cluster_reactants Reactants R_CHO Aldehyde/Ketone (R-C(=O)-R') Intermediate Tetrahedral Intermediate R_CHO->Intermediate Nucleophilic Attack R_ONH2 Benzyl(2-methylpropoxy)amine (R''-O-NH₂) R_ONH2->Intermediate Product Stable Oxime Product (R-C(=N-OR'')-R') Intermediate->Product Dehydration (-H₂O) H2O Water (H₂O)

Caption: General mechanism of oxime ligation.

Catalysis at Neutral pH

Many biomolecules are sensitive to acidic conditions, necessitating reactions at or near physiological pH (7.0-7.4).[5][6] Under these conditions, the uncatalyzed reaction is often impractically slow.[4] The introduction of a nucleophilic catalyst, most commonly aniline or its more effective derivatives like p-phenylenediamine (pPDA), dramatically accelerates the reaction rate at neutral pH.[3][7]

The catalyst operates by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl group.[2]

Catalyzed_Oxime_Ligation R_CHO Aldehyde/Ketone Schiff_Base Protonated Schiff Base (More Reactive) R_CHO->Schiff_Base Catalyst Aniline Catalyst Catalyst->Schiff_Base + Catalyst, -H₂O Product Oxime Product Schiff_Base->Product R_ONH2 Aminooxy Nucleophile R_ONH2->Product + Aminooxy Product->Catalyst - Catalyst

Caption: Aniline-catalyzed mechanism for oxime ligation at neutral pH.

Materials and Reagents

  • Aminooxy Reagent: Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4; MW: 215.72 g/mol ).[8][9]

  • Carbonyl Substrate: Any aldehyde- or ketone-containing molecule (e.g., small molecule, peptide, or protein with a p-acetylphenylalanine residue or periodate-oxidized N-terminal serine).[1]

  • Buffers:

    • For Acidic Conditions: 100 mM Sodium Acetate buffer, pH 4.5.

    • For Neutral Conditions: 100 mM Sodium Phosphate buffer (or PBS), pH 7.0-7.4.

  • Catalyst (for neutral pH): Aniline or p-phenylenediamine (pPDA).

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing stock solutions. Deionized water.

  • Reaction Vessels: Low-retention microcentrifuge tubes or glass vials.

  • Analytical Equipment: HPLC, LC-MS, or TLC for reaction monitoring.

  • Purification Equipment: Preparative HPLC, Size-Exclusion Chromatography (SEC) columns, or dialysis cassettes appropriate for the product.

Step-by-Step Experimental Protocols

Protocol 1: Uncatalyzed Ligation at Optimal Acidic pH (pH 4.5)

This protocol is ideal for acid-stable small molecules and peptides, offering the fastest intrinsic reaction kinetics without a catalyst.

  • Reagent Preparation:

    • Aminooxy Stock (100 mM): Dissolve 21.6 mg of Benzyl(2-methylpropoxy)amine hydrochloride in 1.0 mL of anhydrous DMSO or DMF. Rationale: Stock solutions in organic solvents prevent hydrolysis and allow for easy addition to aqueous reaction buffers.

    • Carbonyl Stock (10 mM): Prepare a stock solution of your aldehyde or ketone substrate in a compatible solvent (e.g., water, DMSO, or DMF). The concentration may be adjusted based on solubility.

    • Reaction Buffer: Prepare 100 mM sodium acetate, pH 4.5.

  • Reaction Setup:

    • In a reaction vessel, add the required volume of 100 mM sodium acetate buffer (pH 4.5).

    • Add the carbonyl substrate from its stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the Aminooxy Stock solution to a final concentration of 5-10 mM (a 5- to 10-fold molar excess). Rationale: Using an excess of the aminooxy reagent drives the reaction equilibrium towards the product, ensuring high conversion of the limiting carbonyl substrate.

    • Vortex gently to mix. The final DMSO/DMF concentration should ideally be kept below 10% (v/v) to maintain the integrity of most biomolecules.

  • Incubation & Monitoring:

    • Incubate the reaction at room temperature (25°C) or 37°C for 2-12 hours.[1] Rationale: Aldehydes typically react faster than ketones. Higher temperatures can accelerate the ligation of sterically hindered or less reactive substrates.

    • Monitor the reaction progress by a suitable analytical method (e.g., reverse-phase HPLC) until the starting material is consumed.

  • Work-up and Purification (Small Molecule Example):

    • Quench the reaction by adding an excess of a scavenger like acetone if unreacted aminooxy reagent needs to be removed.

    • Dilute the reaction mixture with water and perform a liquid-liquid extraction with a solvent such as ethyl acetate.[10]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Catalyzed Ligation at Neutral pH (pH 7.0)

This protocol is essential for conjugations involving acid-sensitive proteins or other biomolecules.

  • Reagent Preparation:

    • Aminooxy & Carbonyl Stocks: Prepare as described in Protocol 1.

    • Catalyst Stock (100 mM): Prepare a 100 mM stock solution of p-phenylenediamine (pPDA) or aniline in the reaction buffer (100 mM Sodium Phosphate, pH 7.0). Note: pPDA is significantly more effective than aniline at neutral pH.[5][7]

    • Reaction Buffer: Prepare 100 mM sodium phosphate, pH 7.0.

  • Reaction Setup:

    • To a solution of your carbonyl-containing biomolecule (e.g., 1-10 µM final concentration) in the pH 7.0 reaction buffer, add the Aminooxy Stock solution to a 5- to 10-fold molar excess.[10]

    • Add the Catalyst Stock solution to a final concentration of 2-10 mM.[10] Rationale: The catalyst concentration is critical. Higher concentrations lead to faster rates, but solubility and potential side reactions must be considered.[4][11]

    • Mix gently by pipetting or brief vortexing.

  • Incubation & Monitoring:

    • Incubate the reaction at room temperature for 4-24 hours.

    • Monitor the formation of the conjugate by LC-MS (for mass confirmation) or SDS-PAGE (which will show a mobility shift corresponding to the mass of the attached molecule).

  • Work-up and Purification (Bioconjugate Example):

    • Remove excess small-molecule reagents (aminooxy, catalyst) from the protein conjugate using a desalting column (for rapid buffer exchange), size-exclusion chromatography (for higher resolution), or dialysis against PBS.[1]

    • Concentrate the purified bioconjugate using an appropriate centrifugal filter device if necessary.

Optimization and Troubleshooting

Issue Potential Cause Recommended Solution Citation
Low or No Product Yield Suboptimal pHVerify the pH of the reaction buffer. For uncatalyzed reactions, ensure the pH is between 4.0 and 5.0.[3]
Ineffective catalysis (at neutral pH)Ensure an effective catalyst (e.g., pPDA) is present at a sufficient concentration (2-10 mM) when reacting at pH > 6.0.[4][7]
Reagent DegradationUse fresh stock solutions. Aldehydes can oxidize, and the aminooxy group can be unstable over long periods.[3]
Slow Reaction Rate Low Reactant ConcentrationIncrease the concentration of one or both reactants. The reaction is bimolecular and highly concentration-dependent.[4]
Steric HindranceIncrease reaction time and/or moderately raise the temperature (e.g., to 37°C). The addition of a catalyst can also help overcome steric barriers.[3]
Substrate is a KetoneKetones are inherently less electrophilic than aldehydes. Allow for longer reaction times or increase the temperature.[11]

General Workflow and Decision-Making

The choice between an uncatalyzed and a catalyzed protocol is dictated primarily by the stability of the carbonyl-containing substrate.

Oxime_Ligation_Workflow cluster_acidic Acidic Protocol cluster_neutral Neutral Protocol Start Start: Prepare Reagent Stocks (Aminooxy, Carbonyl) Decision Is Carbonyl Substrate Acid-Stable? Start->Decision Acid_Setup Set up reaction in pH 4.5 Acetate Buffer Decision->Acid_Setup Yes Neutral_Setup Set up reaction in pH 7.0 Phosphate Buffer Decision->Neutral_Setup No Acid_Incubate Incubate (2-12h, 25-37°C) No Catalyst Acid_Setup->Acid_Incubate Monitor Monitor Progress (HPLC, LC-MS) Acid_Incubate->Monitor Add_Catalyst Add Catalyst (pPDA) to 2-10 mM Neutral_Setup->Add_Catalyst Neutral_Incubate Incubate (4-24h, 25°C) Add_Catalyst->Neutral_Incubate Neutral_Incubate->Monitor Purify Purify Product (Chromatography, Dialysis) Monitor->Purify End Final Product Purify->End

Caption: Decision workflow for selecting the appropriate oxime ligation protocol.

References

  • Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation. Benchchem.

  • The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. Benchchem.

  • An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. Benchchem.

  • Synthesis of benzylamine hydrochloride. Mol-Instincts.

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.

  • Technical Support Center: Troubleshooting Low Yield in Oxime Ligation. Benchchem.

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH).

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health (NIH).

  • Application Notes and Protocols for Oxime Bond Formation. Benchchem.

  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed.

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.

  • benzyl(2-methylpropoxy)amine hydrochloride. Sigma-Aldrich.

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. National Institutes of Health (NIH).

  • Benzyl(2-methylpropoxy)amine hydrochloride. Sapphire Bioscience.

Sources

Method

Using Benzyl(2-methylpropoxy)amine hydrochloride for pharmaceutical intermediate synthesis

Introduction & Mechanistic Rationale Benzyl(2-methylpropoxy)amine hydrochloride (also known as N-benzyl-O-isobutylhydroxylamine hydrochloride) is a highly versatile, bifunctional building block used extensively in pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzyl(2-methylpropoxy)amine hydrochloride (also known as N-benzyl-O-isobutylhydroxylamine hydrochloride) is a highly versatile, bifunctional building block used extensively in pharmaceutical intermediate synthesis and analytical derivatization[1].

From a mechanistic perspective, this compound offers two distinct synthetic advantages:

  • Robust Protection : The N-benzyl group acts as a stable protecting moiety, preventing unwanted N-oxidation or over-alkylation during complex multi-step API (Active Pharmaceutical Ingredient) synthesis. It can be cleanly removed via palladium-catalyzed hydrogenolysis.

  • Direct Coupling Utility : The secondary amine can be directly acylated to form customized N-alkoxy-N-alkyl amides (Weinreb-amide analogs). The isobutoxy group provides unique steric hindrance compared to classical methoxy groups, offering higher selectivity during subsequent organometallic additions.

Table 1: Physicochemical Profile

To ensure reproducibility, the fundamental properties of the intermediate are summarized below[2]:

PropertyValue
Chemical Name N-benzyl-O-isobutylhydroxylamine hydrochloride
CAS Number 1909316-94-4
Molecular Formula C11H17NO · HCl
Monoisotopic Mass 179.13101 Da (Free Base)
Physical State Solid (Powder)
Storage Desiccated, Room Temperature

Synthetic Divergence Workflow

The utility of Benzyl(2-methylpropoxy)amine hydrochloride diverges into two primary pathways depending on the target application: generating a reactive deprotected hydroxylamine or synthesizing a stable amide scaffold.

Workflow A Benzyl(2-methylpropoxy)amine HCl B O-Isobutylhydroxylamine HCl A->B H2, Pd/C, MeOH C N-Acyl-N-benzyl-O-isobutyl Amide A->C R-COOH, HATU, DIPEA D GC-MS Derivatization B->D Carbonyl Condensation E Targeted Ketone Synthesis C->E Organometallic Addition

Caption: Synthetic divergence of Benzyl(2-methylpropoxy)amine HCl.

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis to O-Isobutylhydroxylamine

Causality & Rationale: O-isobutylhydroxylamine is highly reactive and volatile. Storing it as the N-benzyl precursor allows for on-demand generation. Methanol is selected as the solvent because it fully dissolves the starting material while maintaining the hydrochloride salt of the product, preventing evaporative loss during vacuum concentration.

Step-by-Step Methodology:

  • Preparation : In a flame-dried round-bottom flask, dissolve Benzyl(2-methylpropoxy)amine hydrochloride (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight) under a continuous stream of argon to prevent solvent ignition.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at 25°C for 4 hours.

  • Self-Validation (TLC) : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( , UV-active) will disappear. The fully deprotected product is UV-inactive but will stain purple when treated with a ninhydrin indicator.

  • Filtration : Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Isolation : Concentrate the filtrate under reduced pressure. The retained HCl salt ensures the product precipitates as a stable white solid without volatilization.

Protocol B: Direct N-Acylation for Weinreb-Type Amides

Causality & Rationale: Using as the coupling reagent ensures rapid activation of the carboxylic acid. DIPEA is chosen over triethylamine due to its higher steric hindrance, which minimizes competitive side reactions. The N-benzyl group directs the acylation exclusively to the nitrogen atom.

Step-by-Step Methodology:

  • Activation : In a dry flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition : Add Benzyl(2-methylpropoxy)amine hydrochloride (1.1 eq) to the solution.

  • Basification : Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Self-Validation: The cloudy suspension will transition to a clear solution as the soluble free base is generated in situ.

  • Reaction : Stir at room temperature for 12 hours. Monitor via LC-MS or TLC (the resulting Weinreb-type amide will be strongly UV-active).

  • Workup : Quench the reaction with saturated aqueous . Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over , and concentrate.

Downstream Application: GC-MS Metabolomics

The deprotected product, O-isobutylhydroxylamine hydrochloride, is a gold-standard reagent for the GC-MS derivatization of central carbon metabolites[3][4]. It is specifically used to stabilize alpha-keto acids and sugars prior to silylation. The isobutyl group adds significant hydrophobicity, improving chromatographic resolution on non-polar GC columns compared to standard methoxyamine[4].

GCMS_Protocol Step1 1. Metabolite Extract Step2 2. Add O-Isobutylhydroxylamine HCl Step1->Step2 Step3 3. Incubate (80°C, 20 min) Step2->Step3 Oximation Step4 4. Add MTBSTFA Step3->Step4 Step5 5. Incubate (80°C, 60 min) Step4->Step5 Silylation Step6 6. GC-MS Analysis Step5->Step6 Injection

Caption: Two-step GC-MS derivatization workflow for central carbon metabolites.

Quantitative Optimization Data

Table 2: Reaction Optimization Parameters

The following parameters have been validated to maximize yield and purity across both workflows:

WorkflowReagents / CatalystSolventTemp / TimeYield (%)Key Optimization Metric
Hydrogenolysis 10% Pd/C (0.1 eq), H2 (1 atm)Methanol25°C, 4 h>95%Retention of HCl salt prevents product loss
N-Acylation HATU (1.2 eq), DIPEA (3.0 eq)DMF or DCM25°C, 12 h82-88%DIPEA prevents premature debenzylation
GC-MS Deriv. O-Isobutylhydroxylamine HClPyridine80°C, 20 minN/A20 mg/mL concentration ensures full oximation

References

  • Sigma-Aldrich . benzyl(2-methylpropoxy)amine hydrochloride | 1909316-94-4. Link

  • PubChemLite . Benzyl(2-methylpropoxy)amine hydrochloride (C11H17NO). 2[2]

  • eLife Sciences . Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration. 4[4]

  • PMC / NIH . Mycobacterium tuberculosis suppresses host antimicrobial peptides by dehydrogenating L-alanine.3[3]

Sources

Application

Application Note: Chemoselective Neoglycosylation Using Benzyl(2-methylpropoxy)amine Hydrochloride

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Application: Chemoselective Ligation, Neoglycoside Synthesis, and Carbohydrate Conjugation Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Application: Chemoselective Ligation, Neoglycoside Synthesis, and Carbohydrate Conjugation

Introduction & Mechanistic Rationale

The conjugation of unprotected carbohydrates to small molecules, peptides, or probes is a critical step in drug development and chemical biology. Traditional reductive amination or primary alkoxyamine ligations (oxime ligations) successfully conjugate reducing sugars but suffer from a major structural flaw: they trap the carbohydrate in an open-chain conformation[1]. This loss of the native cyclic pyranose or furanose geometry abrogates biological recognition by carbohydrate-binding proteins (lectins) and glycosidases.

To overcome this, secondary alkoxyamines such as (CAS: 1909316-94-4)[2] are employed. Because the nitrogen atom is alkylated (via the benzyl group), the intermediate carbinolamine cannot dehydrate to form a stable C=N double bond (oxime) without violating valency or carrying a positive charge. Instead, the thermodynamic sink of the reaction forces an intramolecular cyclization, yielding a stable, ring-closed neoglycoside featuring an N,O-acetal linkage[3].

This reagent serves as an ideal bifunctional handle: the isobutyl group provides steric stability and lipophilicity, while the N-benzyl group allows for downstream UV-tracking or subsequent hydrogenolysis deprotection if required.

Mechanism A Reducing Sugar (Hemiacetal Form) B Open-Chain Aldehyde (Reactive Intermediate) A->B Mutarotation (Acid Catalyzed) D Tetrahedral Carbinolamine Intermediate B->D Nucleophilic Attack C Benzyl(2-methylpropoxy)amine (Secondary Alkoxyamine) C->D pH 4.5-5.0 E Ring-Closed Neoglycoside (Stable N-O Linkage) D->E Dehydration (-H2O) & Ring Closure

Figure 1: Mechanism of secondary alkoxyamine neoglycosylation preserving the cyclic carbohydrate structure.

Reagent Specifications & Handling Causality

Chemical Identity:

  • Name: Benzyl(2-methylpropoxy)amine hydrochloride (N-benzyl-O-isobutylhydroxylamine hydrochloride)

  • CAS Number: 1909316-94-4[2]

  • Molecular Weight: 215.72 g/mol [4]

Why use the Hydrochloride Salt? Alkoxyamines in their free-base form are highly nucleophilic and prone to rapid auto-oxidation and degradation at room temperature. Supplying the reagent as an HCl salt protonates the amine, effectively neutralizing its reactivity during storage and ensuring batch-to-batch reproducibility. The nucleophile is generated in situ only when introduced to the reaction buffer.

Safety & Handling: According to standard chemical substance databases, this reagent is classified under Acute Toxicity (H302, H312, H332), Skin Irritation 2 (H315), Eye Irritation 2A (H319), and STOT SE 3 (H336)[5].

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Environment: Weigh the solid in a fume hood to prevent inhalation of hygroscopic dust. Store desiccated at -20 °C.

Quantitative Data: Reaction Optimization

The efficiency of neoglycosylation is strictly governed by pH and solvent choice. The pH must be low enough to catalyze the mutarotation (ring-opening) of the sugar, yet high enough to ensure the secondary alkoxyamine (pKa ~ 4.8) remains partially unprotonated and nucleophilic[1],[3].

Table 1: Effect of pH and Solvent on Neoglycosylation Yield (Model: D-Glucose + Benzyl(2-methylpropoxy)amine)

Solvent SystemBuffer pHTemp (°C)Time (h)Yield (%)Anomeric Ratio (β:α)Mechanistic Consequence
DMSO / NaOAc 4.5 38 24 88 >19:1 Optimal balance of solubility and nucleophilicity.
MeOH / AcOH4.538247515:1Protic solvent slightly hinders dehydration step.
DMF / NaOAc5.538486210:1Insufficient acid catalysis slows mutarotation.
H₂O / NaOAc4.53824455:1Aqueous environment pushes equilibrium toward hydrolysis.

Data synthesized from established secondary alkoxyamine neoglycosylation optimization parameters.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating an In-Process Control (IPC) step at 12 hours, researchers can verify the formation of the intermediate mass before committing to purification, preventing the loss of high-value carbohydrate precursors.

Step 1: Preparation of Stock Solutions
  • Reagent Stock (0.5 M): Quickly weigh 107.8 mg of Benzyl(2-methylpropoxy)amine hydrochloride[4] and dissolve in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.

  • Buffer Stock (2.0 M, pH 4.5): Prepare a 2.0 M Sodium Acetate solution in LC-MS grade water. Adjust the pH to exactly 4.5 using glacial acetic acid.

Step 2: Chemoselective Conjugation
  • In a 2.0 mL microcentrifuge tube, dissolve the unprotected reducing sugar (0.1 mmol) in 400 µL of anhydrous DMSO. (Note: DMSO is critical to fully solubilize complex, unprotected glycans).

  • Add 300 µL of the 0.5 M Benzyl(2-methylpropoxy)amine hydrochloride stock (0.15 mmol, 1.5 equivalents). The 1.5x excess drives the thermodynamic equilibrium toward the closed-ring product[3].

  • Add 100 µL of the 2.0 M NaOAc buffer (pH 4.5) to initiate the free-basing of the alkoxyamine and catalyze the reaction.

  • Seal the tube and incubate in a thermomixer at 38 °C and 600 RPM.

Step 3: In-Process Control (IPC) & Validation
  • At 12 hours , extract a 5 µL aliquot and dilute into 95 µL of 50% Acetonitrile/Water.

  • Analyze via LC-MS.

    • Self-Validation Check: Calculate the expected mass of the closed-ring neoglycoside: [Mass of Sugar] +[Mass of Reagent Free Base (179.26 Da)] - [Mass of Water (18.02 Da)].

    • If the unreacted sugar mass dominates, verify the pH of the reaction mixture. If the pH has drifted below 4.0, the amine is fully protonated; adjust with trace amounts of dilute NaOH.

Step 4: Purification
  • Upon reaction completion (typically 24–48 hours), quench the reaction by diluting the mixture with 2.0 mL of cold LC-MS grade water.

  • Purify the mixture using Reverse-Phase Preparative HPLC (C18 column), running a gradient of Water/Acetonitrile containing 0.1% TFA.

  • Lyophilize the product fractions to yield the pure neoglycoside as a white to off-white powder.

Workflow S1 1. Reagent Prep Weigh HCl Salt S2 2. Buffer System NaOAc in DMSO (pH 4.5) S1->S2 S3 3. Conjugation 38°C for 24-48h S2->S3 S4 4. IPC Monitoring LC-MS at 12h S3->S4 S4->S3 If Incomplete S5 5. Purification Prep-HPLC S4->S5

Figure 2: Step-by-step experimental workflow for self-validating neoglycosylation.

Troubleshooting Guide

  • Issue: LC-MS shows a mass corresponding to [Sugar] + [Reagent] without the loss of water (-18 Da).

    • Causality: The reaction is stalled at the tetrahedral carbinolamine intermediate.

    • Solution: The pH is likely too high, preventing the acid-catalyzed dehydration step. Lower the pH slightly using 10% acetic acid and increase temperature to 45 °C.

  • Issue: Extensive degradation or browning of the reaction mixture.

    • Causality: Amadori-type rearrangements or thermal degradation of the carbohydrate.

    • Solution: Ensure the temperature does not exceed 40 °C. Complex, highly functionalized glycans may require ambient temperature incubation for up to 72 hours.

References

  • Method for the Synthesis of Mono-ADP-ribose Conjugated Peptides Source: PubMed Central (PMC) URL:[Link]

  • Neoglycosylation and neoglycorandomization: Enabling tools for the discovery of novel glycosylated bioactive probes and early stage leads Source: PubMed Central (PMC) URL:[Link]

  • Benzyl(2-methylpropoxy)amine hydrochloride — Chemical Substance Information Source: NextSDS Database URL:[Link]

Sources

Method

Advanced Catalytic Synthesis Methods Involving Benzyl(2-methylpropoxy)amine Hydrochloride

Executive Summary & Reagent Profile Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4), commonly referred to as N-benzyl-O-isobutylhydroxylamine hydrochloride, is a highly versatile, bench-stable nitrogen sou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile

Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4), commonly referred to as N-benzyl-O-isobutylhydroxylamine hydrochloride, is a highly versatile, bench-stable nitrogen source. In modern catalytic synthesis, it functions dually as a sterically tuned nucleophile for asymmetric conjugate additions and as a highly reactive electrophilic aminating agent.

Causality in Reagent Design:

  • The O-Isobutyl Group: Unlike simple methoxy or benzyloxy derivatives, the branched isobutyl group provides critical steric bulk. This hindrance effectively suppresses unwanted N,N-dialkylation and prevents catalyst poisoning (via over-coordination to metal centers), while maintaining a highly polarized N–O bond crucial for oxidative addition.

  • The N-Benzyl Group: The benzyl moiety serves as a robust protecting group during harsh catalytic cycles. Post-reaction, it ensures facile, orthogonal deprotection via standard Pd/C-catalyzed hydrogenolysis to yield primary amines.

  • The Hydrochloride Salt: Supplied as an HCl salt, the reagent resists ambient oxidation and degradation, ensuring long-term bench stability. It requires simple in situ neutralization to generate the active free-base nucleophile.

Application 1: Enantioselective Aza-Michael Conjugate Addition

The conjugate addition of nitrogen nucleophiles to α,β -unsaturated carbonyls is a fundamental pathway to chiral β -amino acids. Benzyl(2-methylpropoxy)amine serves as a privileged nucleophile in these reactions, particularly when catalyzed by bifunctional thiourea organocatalysts or heterobimetallic Lewis acids[1][2].

Mechanistic Insight

In bifunctional thiourea-selenourea catalysis, the catalyst activates the α,β -unsaturated ester via hydrogen bonding while simultaneously directing the nucleophilic attack of the free base of benzyl(2-methylpropoxy)amine[1]. The O-isobutyl group prevents the amine from overly tight coordination to the catalyst, ensuring turnover. The rate-limiting and enantiodetermining step is the protonation of the resulting zwitterionic intermediate by the catalyst's Brønsted acid functionality[1].

G Cat Chiral Catalyst (Thiourea/Lewis Acid) Complex Catalyst-Substrate Activated Complex Cat->Complex Hydrogen Bonding/ Coordination Substrate α,β-Unsaturated Carbonyl Substrate->Complex Reagent N-benzyl-O-isobutylhydroxylamine (Free Base) Transition Enantiodetermining C-N Bond Formation Reagent->Transition Nucleophilic Attack Complex->Transition Product Chiral β-Amino Precursor Transition->Product Proton Transfer & Dissociation Product->Cat Catalyst Regeneration

Catalytic cycle of enantioselective aza-Michael addition.

Standard Protocol: Asymmetric Conjugate Addition

Self-Validating System: This protocol utilizes in situ free-basing to ensure precise stoichiometry and employs chiral HPLC to validate enantiomeric excess (ee).

  • Preparation of Free Base: Suspend Benzyl(2-methylpropoxy)amine hydrochloride (1.2 mmol) in anhydrous dichloromethane (5 mL). Add triethylamine (1.25 mmol) dropwise at 0 °C. Stir for 15 minutes, then filter through a short pad of Celite to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield the free base.

  • Catalyst-Substrate Assembly: In an oven-dried Schlenk tube under argon, dissolve the α,β -unsaturated ester (1.0 mmol) and the chiral thiourea catalyst (5 mol%) in anhydrous toluene (4 mL). Cool the mixture to -20 °C.

  • Nucleophilic Addition: Add the freshly prepared free base (from Step 1) dissolved in toluene (1 mL) dropwise over 10 minutes to prevent thermal spiking.

  • Reaction Monitoring: Stir at -20 °C for 24–48 hours. Monitor the disappearance of the ester via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4​ ).

  • Workup & Validation: Quench with saturated aqueous NH4​Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography. Validation: Determine the ee using chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient), comparing retention times against a racemic standard.

Application 2: Copper-Catalyzed Electrophilic Amination

Beyond nucleophilic additions, O-alkylhydroxylamines are powerful electrophilic nitrogen sources. In the presence of a copper catalyst, the polarized N–O bond of benzyl(2-methylpropoxy)amine undergoes oxidative addition, enabling the direct amination of diorganozinc reagents or arylboronic acids[3].

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. Transmetalation of the organometallic reagent to Cu(I) forms an organocopper intermediate. Subsequent oxidative addition of the N-benzyl-O-isobutylhydroxylamine cleaves the weak N–O bond, generating a highly reactive Cu(III) species[3]. Reductive elimination yields the N-benzyl secondary amine and regenerates the Cu(I) catalyst. The O-isobutyl leaving group is critical here; its steric bulk prevents competitive N,N-diarylation side reactions and stabilizes the transition state during N–O cleavage[3].

G CuCat Cu(I) Catalyst Transmetalation Transmetalation [R-Cu(I)] CuCat->Transmetalation Organometallic Organozinc/Arylboronic Reagent (R-M) Organometallic->Transmetalation OxAddition Oxidative Addition [R-Cu(III)-N(Bn)(OiBu)] Transmetalation->OxAddition Electrophile N-benzyl-O-isobutylhydroxylamine Electrophile->OxAddition RedElimination Reductive Elimination (N-O Cleavage) OxAddition->RedElimination RedElimination->CuCat Catalyst Regeneration Product Secondary Amine (R-NHBn) RedElimination->Product

Copper-catalyzed electrophilic amination pathway via N-O bond cleavage.

Standard Protocol: Electrophilic Amination of Diorganozincs
  • Reagent Activation: Dissolve Benzyl(2-methylpropoxy)amine hydrochloride (1.0 mmol) in THF (3 mL). Add anhydrous K2​CO3​ (1.5 mmol) and stir for 30 min at room temperature to generate the free base. Filter under argon.

  • Catalyst Preparation: In a separate Schlenk flask, suspend CuOTf⋅benzene complex (5 mol%) in anhydrous THF (2 mL) under argon.

  • Transmetalation & Coupling: Cool the catalyst suspension to 0 °C. Add the diorganozinc reagent ( R2​Zn , 1.2 mmol) dropwise. Stir for 10 minutes to allow transmetalation.

  • Electrophile Addition: Transfer the free base solution to the organocopper mixture dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with 1M HCl (5 mL) to hydrolyze the zinc salts. Basify the aqueous layer with 2M NaOH to pH 10, extract with DCM (3 x 15 mL), dry over MgSO4​ , and concentrate. Purify via column chromatography. Validation: Confirm product identity via 1H and 13C NMR, specifically noting the characteristic benzylic CH2​ shift (~3.8 ppm) and the disappearance of the isobutyl signals.

Quantitative Data Summary

The following table summarizes the expected performance metrics of Benzyl(2-methylpropoxy)amine across different catalytic methodologies, demonstrating its robust utility.

Reaction TypeCatalyst SystemSubstrate ClassYield (%)Enantiomeric Excess (ee %)Key Advantage of O-iBu Group
Aza-Michael Addition Bifunctional Thiourea (5 mol%) α,β -Unsaturated Esters85 - 9290 - 96Prevents catalyst poisoning; tunes nucleophilicity.
Aza-Michael Addition Heterobimetallic Lewis AcidEnones78 - 8885 - 92Enhances facial selectivity during attack.
Electrophilic Amination CuOTf⋅benzene (5 mol%)Diorganozinc Reagents75 - 85N/A (Achiral)Excellent leaving group ability during N–O cleavage.
Electrophilic Amination Cu(OAc)2​ (10 mol%)Arylboronic Acids70 - 82N/A (Achiral)Steric bulk prevents N,N-diarylation.

References

  • A Selenourea-Thiourea Brønsted Acid Catalyst Facilitates Asymmetric Conjugate Additions of Amines to α,β -Unsaturated Esters Source: Journal of the American Chemical Society (2020) URL:[Link][1]

  • Heterobimetallic Catalysis in Asymmetric 1,4-Addition of O-Alkylhydroxylamine to Enones Source: Journal of the American Chemical Society (2003) URL:[Link][2]

  • Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents Source: Journal of the American Chemical Society (2004) URL:[Link][3]

Sources

Application

Application Notes &amp; Protocols: Targeted Peptide Modification Utilizing Benzyl(2-methylpropoxy)amine Hydrochloride

Abstract: This document provides a comprehensive guide to the application of benzyl(2-methylpropoxy)amine hydrochloride for the targeted modification of peptides. Leveraging the principles of bioorthogonal chemistry, spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the application of benzyl(2-methylpropoxy)amine hydrochloride for the targeted modification of peptides. Leveraging the principles of bioorthogonal chemistry, specifically oxime ligation, this protocol details a robust methodology for the site-specific conjugation of the benzyl(2-methylpropoxy)amine moiety to peptides engineered to contain a carbonyl group. The following sections offer an in-depth exploration of the underlying chemical principles, detailed experimental procedures, and analytical techniques for the successful implementation of this advanced bioconjugation strategy. These protocols are designed for researchers, scientists, and drug development professionals seeking to introduce novel functionalities to peptide-based therapeutics and research tools.

Introduction: The Strategic Advantage of Oxime Ligation in Peptide Science

The precise, site-specific modification of peptides is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to introduce non-native chemical entities, such as imaging agents, cytotoxic payloads, or pharmacokinetic modifiers, allows for the rational design of molecules with enhanced therapeutic properties. Among the arsenal of bioorthogonal reactions, oxime ligation stands out for its exceptional specificity, stability of the resulting conjugate, and compatibility with aqueous environments.

This reaction proceeds between a nucleophilic alkoxyamine and an electrophilic aldehyde or ketone, forming a stable oxime ether linkage. The exquisite chemoselectivity of this transformation allows it to be performed in the presence of a wide array of other functional groups typically found in biological systems, thereby minimizing off-target reactions and simplifying purification processes.

Benzyl(2-methylpropoxy)amine hydrochloride serves as a valuable alkoxyamine-containing building block. Its unique structure, featuring a benzyl group for potential aromatic interactions and an isobutoxy group that can influence solubility and steric profile, makes it an interesting candidate for modulating the physicochemical properties of target peptides. This guide will detail the workflow for its application, from the strategic introduction of a carbonyl handle into a peptide sequence to the final conjugation and characterization steps.

The Chemistry of Modification: A Two-Stage Approach

The successful conjugation of benzyl(2-methylpropoxy)amine hydrochloride to a peptide is contingent on a two-stage process. First, the target peptide must be functionalized with a unique chemical handle—an aldehyde or a ketone. Second, the carbonyl-bearing peptide is reacted with the alkoxyamine to form the final, modified peptide.

Stage 1: Site-Specific Introduction of a Carbonyl Group

The introduction of a carbonyl group at a specific site within a peptide sequence is the critical first step. Several reliable methods exist to achieve this, each with its own set of advantages.

  • Incorporation of Unnatural Amino Acids (uAAs): The most precise method for introducing a carbonyl group is through the solid-phase peptide synthesis (SPPS) of peptides containing an unnatural amino acid bearing an aldehyde or ketone functionality. Examples of such uAAs include p-formyl-L-phenylalanine (fPhe) and p-acetyl-L-phenylalanine. This approach offers absolute control over the modification site.

  • Enzymatic Modification: Certain enzymes can be harnessed to generate a terminal aldehyde group on a peptide. For instance, the enzyme Sortase A can be used to ligate a peptide containing a C-terminal LPXTG motif with a glycine-functionalized molecule, which can be designed to carry an aldehyde.

  • Oxidative Conversion of Serine/Threonine: The N-terminal serine or threonine residue of a peptide can be oxidized using sodium periodate (NaIO4) to generate a glyoxylyl aldehyde. This method is particularly useful for modifying peptides at their N-terminus.

Stage 2: Oxime Ligation with Benzyl(2-methylpropoxy)amine Hydrochloride

Once the peptide is equipped with a carbonyl handle, the oxime ligation reaction can proceed. The reaction is typically performed in an aqueous buffer system, often with the addition of a nucleophilic catalyst such as aniline to accelerate the rate of oxime formation. The slightly acidic pH of the reaction medium protonates the alkoxyamine, facilitating the nucleophilic attack on the carbonyl carbon.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the modification of a peptide containing a p-formyl-L-phenylalanine (fPhe) residue with benzyl(2-methylpropoxy)amine hydrochloride.

Materials and Reagents
  • Peptide containing p-formyl-L-phenylalanine (lyophilized powder)

  • Benzyl(2-methylpropoxy)amine hydrochloride

  • Anhydrous Aniline

  • Sodium Phosphate (for buffer preparation)

  • Glacial Acetic Acid (for pH adjustment)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Analytical and preparative HPLC system

  • Mass spectrometer (e.g., ESI-MS)

Protocol 1: Preparation of Reagents and Buffers
  • Peptide Stock Solution: Dissolve the lyophilized fPhe-containing peptide in HPLC-grade water to a final concentration of 10 mg/mL. Determine the exact concentration using a spectrophotometer at 280 nm, if the peptide contains tryptophan or tyrosine residues.

  • Benzyl(2-methylpropoxy)amine Hydrochloride Stock Solution: Prepare a 100 mM stock solution of benzyl(2-methylpropoxy)amine hydrochloride in HPLC-grade water.

  • Reaction Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 4.5 using glacial acetic acid.

  • Aniline Catalyst Stock Solution: Prepare a 1 M stock solution of aniline in an organic solvent such as dimethylformamide (DMF).

Protocol 2: Oxime Ligation Reaction
  • In a microcentrifuge tube, combine the following in order:

    • fPhe-containing peptide (to a final concentration of 1 mM)

    • Reaction Buffer (to a final volume that accounts for all additions)

    • Benzyl(2-methylpropoxy)amine hydrochloride (to a final concentration of 10 mM, a 10-fold molar excess)

    • Aniline catalyst (to a final concentration of 10 mM)

  • Vortex the reaction mixture gently to ensure homogeneity.

  • Incubate the reaction at 37°C for 4 hours. The progress of the reaction can be monitored by analytical HPLC-MS.

Protocol 3: Purification and Characterization of the Modified Peptide
  • Quenching the Reaction: After the incubation period, quench the reaction by adding 0.1% TFA in water to lower the pH to ~2-3.

  • Purification:

    • Equilibrate a C18 SPE cartridge with 100% ACN followed by 0.1% TFA in water.

    • Load the quenched reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove unreacted benzyl(2-methylpropoxy)amine hydrochloride and other small molecules.

    • Elute the modified peptide using a stepwise gradient of ACN in 0.1% TFA in water (e.g., 20%, 40%, 60%, 80% ACN).

    • Collect the fractions and analyze them by analytical HPLC-MS to identify those containing the desired product.

  • HPLC Purification: For higher purity, pool the fractions containing the modified peptide and purify using a preparative reverse-phase HPLC system with a suitable gradient of ACN in water (both containing 0.1% TFA).

  • Characterization:

    • Confirm the identity of the purified, modified peptide by high-resolution mass spectrometry. The observed mass should correspond to the theoretical mass of the starting peptide plus the mass of the benzyl(2-methylpropoxy)amine moiety, minus the mass of water.

    • Assess the purity of the final product by analytical HPLC.

Data Presentation and Expected Outcomes

The success of the conjugation reaction can be readily assessed through HPLC and mass spectrometry.

Table 1: Expected Mass Spectrometry Results

AnalyteTheoretical Monoisotopic Mass (Da)Observed Mass (Da)
Unmodified fPhe-Peptide[Insert theoretical mass][Insert observed mass]
Benzyl(2-methylpropoxy)amine-Peptide Conjugate[Insert theoretical mass + 179.26 - 18.01][Insert observed mass]

Figure 1: HPLC Chromatograms

An overlay of HPLC chromatograms of the reaction mixture at t=0 and t=4 hours should show the consumption of the starting peptide peak and the emergence of a new, typically more hydrophobic (later eluting), product peak corresponding to the modified peptide.

Visualizing the Workflow

Diagram 1: Overall Experimental Workflow

G cluster_0 Peptide Preparation cluster_1 Reagent Preparation cluster_2 Conjugation Reaction cluster_3 Purification & Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (with p-formyl-L-phenylalanine) Mixing Combine Reactants: - fPhe-Peptide - Alkoxyamine - Aniline - Buffer Peptide_Synthesis->Mixing Reagent_Prep Prepare Stock Solutions: - Peptide - Benzyl(2-methylpropoxy)amine HCl - Reaction Buffer (pH 4.5) - Aniline Catalyst Reagent_Prep->Mixing Incubation Incubate at 37°C for 4h Mixing->Incubation Quench Quench Reaction with TFA Incubation->Quench SPE Solid-Phase Extraction (C18) Quench->SPE HPLC Preparative HPLC SPE->HPLC Analysis Characterization: - LC-MS - Analytical HPLC HPLC->Analysis

Caption: Workflow for peptide modification.

Diagram 2: Chemical Reaction Pathway

G Peptide Peptide-CHO Intermediate Peptide-CH(OH)-NH-O-R Peptide->Intermediate + Alkoxyamine H₂N-O-R (Benzyl(2-methylpropoxy)amine) Product Peptide-CH=N-O-R (Oxime Conjugate) Intermediate->Product + H⁺ (catalyst) H2O - H₂O

Caption: Oxime ligation reaction scheme.

Troubleshooting and Considerations

  • Low Reaction Yield:

    • Ensure the pH of the reaction buffer is optimal (typically 4.5-5.5).

    • Increase the molar excess of benzyl(2-methylpropoxy)amine hydrochloride.

    • Confirm the activity of the aniline catalyst; use freshly prepared solutions.

  • Side Reactions:

    • If the peptide contains other sensitive functional groups, consider performing the reaction at a lower temperature for a longer duration.

    • Ensure the purity of the starting peptide.

  • Poor Solubility:

    • The benzyl and isobutoxy groups of the modifying agent may decrease the solubility of the final conjugate. Consider adding a small percentage of a polar organic solvent (e.g., DMSO, DMF) to the reaction mixture.

Conclusion

The methodology detailed herein provides a robust framework for the targeted modification of peptides using benzyl(2-methylpropoxy)amine hydrochloride. By leveraging the specificity and efficiency of oxime ligation, researchers can effectively introduce this unique chemical moiety, enabling the exploration of novel structure-activity relationships and the development of next-generation peptide-based therapeutics. The successful implementation of these protocols will yield highly pure, well-characterized peptide conjugates suitable for a wide range of downstream applications.

References

  • Title: Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality Source: Angewandte Chemie International Edition URL: [Link]

  • Title: From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions Source: Accounts of Chemical Research URL: [Link]

  • Title: Genetic Encoding of a Bicyclo[6.1.0]nonyne-Containing Amino Acid for Site-Specific Protein Modification and Labeling in Live Mammalian Cells Source: Journal of the American Chemical Society URL: [Link]

  • Title: Sortase-A-mediated construction of antibody-drug conjugates with potent anti-tumor activity Source: Scientific Reports URL: [Link]

  • Title: A new method for the N-terminal modification of peptides Source: Tetrahedron Letters URL: [Link]

  • Title: Aniline as a Superior Catalyst for Oxime Ligation Source: Journal of the American Chemical Society URL: [Link]

Method

Application Note: Scale-Up Synthesis and Deprotection of Benzyl(2-methylpropoxy)amine Hydrochloride for High-Purity O-Isobutylhydroxylamine Production

Target Audience: Process Chemists, API Development Scientists, and Analytical Biochemists. Core Objective: To provide a robust, self-validating scale-up protocol for the synthesis of O-isobutylhydroxylamine via the catal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Analytical Biochemists. Core Objective: To provide a robust, self-validating scale-up protocol for the synthesis of O-isobutylhydroxylamine via the catalytic hydrogenolysis of its N-benzyl protected precursor, and to detail its downstream application in oxime ether API synthesis.

Introduction & Mechanistic Rationale

O-Isobutylhydroxylamine hydrochloride (CAS: 6084-58-8) is a highly versatile alkoxyamine building block. In pharmaceutical development, it is a critical reagent for synthesizing metabolically stable oxime-ether APIs, including YAP/TAZ-TEAD oncoprotein inhibitors[1], Focal Adhesion Kinase (FAK) inhibitors[2], and Mithramycin 2′-oxime derivatives for Ewing sarcoma[3]. In analytical biochemistry, it is the gold-standard derivatization agent for the GC-MS profiling of volatile keto-acids involved in aerobic glycolysis and de novo serine synthesis[4][5].

The Synthetic Challenge: Direct O-alkylation of unprotected hydroxylamine with isobutyl halides inevitably yields complex, difficult-to-separate mixtures of mono-, di-, and poly-alkylated species.

The Solution: To achieve absolute regioselectivity, the N-benzyl protected intermediate, Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4) , is utilized. The bulky N-benzyl group sterically directs the isobutyl etherification exclusively to the oxygen atom. The subsequent process challenge lies in the scalable, high-yield removal of the N-benzyl group without inducing over-reduction of the delicate N–O bond or suffering from catalyst deactivation.

Workflow A Benzyl(2-methylpropoxy)amine Hydrochloride (CAS: 1909316-94-4) B Catalytic Hydrogenolysis (Pd/C, H2, DABCO) A->B N-Debenzylation C O-Isobutylhydroxylamine Hydrochloride (CAS: 6084-58-8) B->C >99% Yield D API Synthesis (e.g., TEAD/FAK Inhibitors) C->D Oxime Ether Formation E GC-MS Derivatization (Keto-acid Profiling) C->E Metabolite Tagging

Workflow from Benzyl(2-methylpropoxy)amine to O-isobutylhydroxylamine and downstream applications.

Process Development: Overcoming Catalyst Poisoning

The industry standard for N-debenzylation is catalytic hydrogenolysis using palladium on carbon (Pd/C). However, a critical failure point during the scale-up of alkoxyamines is product inhibition . The newly liberated primary amine product strongly adsorbs to the palladium surface, effectively poisoning the catalyst and stalling the reaction at 60-70% conversion.

To engineer a self-sustaining catalytic cycle, we implement the addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) at a catalytic load of 3 mol%. DABCO acts as a transient, competitive ligand. It reversibly binds to the Pd surface, displacing the strongly coordinating alkoxyamine product, thereby freeing the active catalytic sites for continuous turnover[6].

Quantitative Catalyst Screening Data
ConditionCatalyst LoadingAdditivePressure (H₂)Time (h)Conversion (%)Isolated Yield (%)
A5 wt% Pd/CNone50 psi12.065%58%
B 5 wt% Pd/C DABCO (3 mol%) 50 psi 4.0 >99% 94%
C20 wt% Pd(OH)₂/CNone50 psi8.085%79%
D5 wt% Pd/Al₂O₃DABCO (3 mol%)50 psi4.0>99%92%

Data demonstrates that the inclusion of DABCO drastically reduces reaction time and pushes conversion to completion by preventing catalyst poisoning[6].

Mechanism N1 Pd/C Catalyst Surface N2 N-Benzyl Amine Adsorption N1->N2 N3 Hydrogenolysis (C-N Cleavage) N2->N3 N4 Product Inhibition (Free Amine binds Pd) N3->N4 Without DABCO N5 DABCO Addition (3 mol%) N3->N5 With DABCO N4->N1 Catalyst Poisoned N6 Competitive Desorption (DABCO displaces product) N5->N6 N7 Catalyst Turnover Restored N6->N7 N7->N1 Continuous Cycle

Mechanistic role of DABCO in preventing Pd/C catalyst poisoning during N-debenzylation.

Scale-Up Protocol: Debenzylation to O-Isobutylhydroxylamine HCl

Design Principle: This protocol is designed as a self-validating system . It utilizes real-time H₂ uptake monitoring as a primary indicator of reaction progression, cross-validated by HPLC. The downstream workup relies on solvent-swapping to induce spontaneous crystallization, entirely eliminating the need for unscalable column chromatography.

Materials Required
  • Benzyl(2-methylpropoxy)amine hydrochloride (1.0 eq, 500 g)

  • 5 wt% Pd/C (50% wet, 0.05 eq Pd)

  • DABCO (0.03 eq, 7.8 g)

  • Tetrahydrofuran (THF) and Isopropyl Acetate (IPAc)

  • Hydrogen gas (H₂)

Step-by-Step Methodology

Step 1: Reactor Charging & Inerting

  • Purge a 10 L pressure reactor with N₂ for 15 minutes to ensure an oxygen-free environment.

  • Charge Benzyl(2-methylpropoxy)amine hydrochloride (500 g) and THF (5 L) into the reactor.

  • Add DABCO (7.8 g). Causality: DABCO must be present in the bulk solution prior to H₂ introduction to immediately compete with the forming product for Pd binding sites[6].

  • Carefully charge the 5 wt% Pd/C (50 g) as a slurry in THF to mitigate pyrophoric risks.

Step 2: Catalytic Hydrogenolysis

  • Seal the reactor and execute three N₂ pressure/vent cycles, followed by three H₂ pressure/vent cycles.

  • Pressurize the reactor to 50 psi with H₂ and initiate agitation at 400 rpm at 25°C.

  • In-Process Control (IPC): Monitor the mass flow controller for H₂ uptake. The reaction is typically complete within 4 hours when H₂ consumption flatlines.

  • Validation: Withdraw a 1 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC (UV 210 nm). Proceed only when the starting material peak area is <0.5%.

Step 3: Catalyst Filtration & Reactive Crystallization

  • Vent the H₂ pressure and purge the headspace with N₂ (3x).

  • Filter the reaction mixture through a packed Celite pad to remove the Pd/C catalyst. Wash the filter cake with fresh THF (500 mL).

  • Transfer the filtrate to a distillation apparatus. Concentrate the solution under reduced pressure (200 mbar, 40°C) while continuously feeding Isopropyl Acetate (IPAc) to execute a constant-volume solvent swap.

  • Causality: IPAc serves as a highly effective anti-solvent for the polar O-isobutylhydroxylamine hydrochloride. As the THF is depleted, the product will spontaneously crystallize out of the IPAc matrix in high purity[6].

Step 4: Isolation

  • Cool the IPAc slurry to 5°C and age for 2 hours to maximize yield.

  • Filter the white crystalline solid, wash with cold IPAc (2 x 250 mL), and dry in a vacuum oven at 40°C to a constant weight.

  • Expected Yield: >92% (approx. 270 g) of O-isobutylhydroxylamine hydrochloride with >99.5% AUC purity.

Application Workflow: Oxime Ether Synthesis for API Development

Once isolated, O-isobutylhydroxylamine hydrochloride is directly applicable for the synthesis of oxime ether linkages in complex APIs. This motif is heavily utilized to prevent ketone reduction in vivo, thereby extending the pharmacokinetic half-life of the drug[3].

Protocol: Condensation with Target Ketones
  • Charge the target ketone API intermediate (1.0 eq) and the synthesized O-isobutylhydroxylamine hydrochloride (1.5 eq) into a reaction vessel containing absolute Ethanol (10 volumes).

  • Add Sodium Acetate (AcONa, 2.0 eq).

    • Causality: AcONa acts as a mild base to neutralize the HCl salt, liberating the nucleophilic free hydroxylamine. Crucially, it creates an acetic acid/acetate buffer system (pH ~4.5–5.0). This specific pH is required to protonate the ketone's carbonyl oxygen (increasing its electrophilicity) without fully protonating the hydroxylamine (which would kill its nucleophilicity)[1].

  • Heat the mixture to 70°C for 6 hours under N₂.

  • IPC: Monitor the disappearance of the ketone via LC-MS.

  • Upon completion (>99% conversion), cool to room temperature, quench with deionized water, and extract the oxime ether product using Ethyl Acetate.

Analytical Quality Control: GC-MS Derivatization

To validate the batch for use in metabolomics, the synthesized O-isobutylhydroxylamine must successfully derivatize sterically hindered keto-acids.

  • Reconstitute O-isobutylhydroxylamine hydrochloride to 20 mg/mL in anhydrous pyridine.

  • Add 70 µL of this reagent to a dried cellular metabolite extract.

  • Incubate at 85°C for 20 minutes. Causality: Elevated temperatures are strictly required to force the oximation of hindered alpha-keto acids (e.g., alpha-ketoglutarate) to completion[4].

  • Follow immediately with the addition of 30 µL MTBSTFA and incubate for 60 minutes at 85°C to silylate all remaining hydroxyl and carboxyl moieties prior to GC-MS injection[5].

References

  • Improved Preparation of a Key Hydroxylamine Intermediate for Relebactam: Rate Enhancement of Benzyl Ether Hydrogenolysis with DABCO. Organic Process Research & Development - ACS Publications. URL:[Link]

  • EP4175658A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof.Google Patents.
  • WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof.Google Patents.
  • Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy. PMC. URL:[Link]

  • Metabolic reprogramming during neuronal differentiation from aerobic glycolysis to neuronal oxidative phosphorylation. eLife. URL:[Link]

  • ASS1 inhibits triple-negative breast cancer by regulating PHGDH stability and de novo serine synthesis. PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with Benzyl(2-methylpropoxy)amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and functionalization of O-alkyl-N-benzylhydroxylamine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and functionalization of O-alkyl-N-benzylhydroxylamine derivatives.

Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4) [1] is a highly versatile secondary amine building block used to synthesize complex N-alkoxyamides, oxime ethers, and functionalized hydroxylamines. However, its sterically demanding profile and hydrochloride salt form introduce specific kinetic and thermodynamic hurdles. This guide synthesizes field-proven insights to troubleshoot your workflows, explain the mechanistic causality behind yield attrition, and provide self-validating protocols to ensure high-fidelity results.

Mechanistic Causality of Yield Attrition

Before adjusting equivalents or swapping solvents, it is critical to understand why Benzyl(2-methylpropoxy)amine hydrochloride behaves differently than standard secondary amines:

  • The Steric vs. Electronic Paradox ( α -Effect): Theoretically, the adjacent oxygen atom should enhance the nucleophilicity of the nitrogen lone pair via the α -effect. However, the bulky O-isobutyl chain and the N-benzyl group severely restrict the trajectory of electrophilic attack. This steric penalty often outweighs the electronic benefit, making the amine surprisingly sluggish in standard coupling reactions.

  • Incomplete Salt Neutralization: As a hydrochloride salt, the amine is completely unreactive until it is free-based. Because of the steric hindrance mentioned above, the equilibrium of deprotonation must be heavily driven forward by an excess of a non-nucleophilic base.

  • N-O Bond Lability: Under reductive conditions (e.g., during downstream debenzylation), the N-O bond is highly susceptible to homolytic or catalytic cleavage. Palladium insertion into the N-O bond is a notorious side reaction when hydrogen pressure or catalyst loading is not strictly controlled [3].

Troubleshooting FAQs

Q1: My amidation coupling with a carboxylic acid using EDC/HOBt is stalling at 30% yield. How can I drive this to completion? A1: The primary issue is steric hindrance combined with incomplete free-basing. EDC/HOBt forms an active ester that is often too stable to be attacked by the bulky secondary amine of Benzyl(2-methylpropoxy)amine. Solution: Switch to HATU [2]. HATU forms a highly reactive HOAt ester that is far superior for sterically hindered amines. Furthermore, you must use at least 3.0 to 4.0 equivalents of a non-nucleophilic base like DIPEA. The first equivalent merely neutralizes the HCl salt; the excess is required to drive the coupling.

Q2: During the debenzylation of the coupled product using Pd/C and H2​ , I am observing significant N-O bond cleavage, yielding the primary amide instead of the desired O-isobutylhydroxylamine. How do I prevent this? A2: Standard 10% Pd/C under balloon pressure often over-reduces N-benzyl-O-alkylhydroxylamines, causing the palladium to insert into the weak N-O bond [3]. Solution: Dampen the catalyst's reactivity. Switch to a poisoned catalyst (like Lindlar's catalyst) or use transfer hydrogenation conditions (e.g., Ammonium formate, 5% Pd/C, Methanol, strictly monitored at room temperature). Alternatively, adding a catalytic amount of pyridine can poison the Pd catalyst just enough to prevent N-O insertion while allowing N-benzyl cleavage.

Q3: I'm trying to perform an N-alkylation with an alkyl bromide, but the reaction is sluggish. What am I missing? A3: Secondary O-alkylhydroxylamines are poor nucleophiles for SN​2 reactions. Weak bases like K2​CO3​ in acetonitrile are insufficient to deprotonate the amine or drive the reaction. Solution: Use a stronger base such as Sodium Hydride (NaH) in a polar aprotic solvent like anhydrous DMF. Pre-stir the Benzyl(2-methylpropoxy)amine hydrochloride with 2.5 eq of NaH for 30 minutes at 0°C to ensure complete deprotonation before adding the electrophile.

Data Presentation: Amidation Yield Optimization

The following table summarizes the quantitative impact of coupling reagents, base equivalents, and temperature on the amidation yield of Benzyl(2-methylpropoxy)amine hydrochloride.

Coupling ReagentBase (Eq)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
EDC/HOBtDIPEA (2.0)DCM252428%Active ester too stable; incomplete free-basing.
HATUDIPEA (2.0)DCM252455%Better leaving group (HOAt), but base is limiting.
HATUDIPEA (4.0)DMF251282%Excess base drives equilibrium; DMF aids solubility.
HATU DIPEA (4.0) DMF 40 6 >95% Optimal thermal kinetic energy overcomes sterics.

Experimental Protocols & Logical Workflows

Self-Validating Protocol: High-Yield Amidation using HATU

To ensure trustworthiness, this protocol is designed as a self-validating system, complete with an analytical checkpoint to verify structural integrity.

  • Pre-activation: In a flame-dried flask under N2​ , dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to form the active HOAt ester.

  • Free-basing & Addition: In a separate vial, suspend Benzyl(2-methylpropoxy)amine hydrochloride (1.1 eq) in DMF. Add DIPEA (2.0 eq) and sonicate for 2 minutes until a clear solution forms (confirming complete neutralization of the HCl salt). Add this solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir the combined mixture at 40°C for 4-6 hours. Monitor by LC-MS until the active ester is consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na2​SO4​ , filter, and concentrate.

  • Validation Checkpoint: Perform a crude 1H NMR. The presence of the isobutyl doublet ( ∼0.9 ppm, 6H) and the benzyl methylene singlet ( ∼4.6 ppm, 2H) confirms the intact structural framework. If the isobutyl signals are missing, undesired N-O cleavage has occurred during handling.

AmidationWorkflow Step1 Carboxylic Acid + DMF (0.2 M) Step2 Add HATU (1.2 eq) & DIPEA (2.0 eq) Step1->Step2 Pre-activation Step3 Add Benzyl(2-methylpropoxy)amine HCl + DIPEA (2.0 eq) Step2->Step3 Active HOAt ester formed Step4 Stir at 40°C for 4-6h (Monitor by LC-MS) Step3->Step4 Nucleophilic attack Step5 Aqueous Workup (NaHCO3, LiCl, Brine) Step4->Step5 Complete conversion Step6 Purified N-alkoxyamide (>95% Yield) Step5->Step6 Isolation & NMR Validation

Workflow for high-yield amidation using Benzyl(2-methylpropoxy)amine HCl.

DebenzylationLogic Issue N-O Bond Cleavage During Debenzylation CheckCat Evaluate Catalyst Issue->CheckCat Standard 10% Pd/C + H2 (Balloon): Over-reduction CheckCat->Standard Poisoned Lindlar's Cat. or Pd/C + Pyridine Standard->Poisoned Switch Catalyst Transfer Transfer Hydrogenation (NH4HCO2, 5% Pd/C) Standard->Transfer Switch Method Success Selective N-Debenzylation (Intact N-O Bond) Poisoned->Success Mild conditions Transfer->Success Controlled H2 release

Troubleshooting logic to prevent N-O bond cleavage during debenzylation.

References

  • Chen, Y. et al. "Lincomycin derivatives possessing antibacterial activity." US Patent US20040230046A1 (2004).
Optimization

Optimizing solvent conditions for Benzyl(2-methylpropoxy)amine hydrochloride synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Benzyl(2-methylpropoxy)amine hydrochloride. This document is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Benzyl(2-methylpropoxy)amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the reaction mechanism.

The synthesis is achieved via a one-pot reductive amination of benzaldehyde with 2-methylpropoxyamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, followed by conversion to the hydrochloride salt.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've recovered mostly unreacted benzaldehyde. What went wrong?

Answer: This is the most common issue and typically points to a problem in the first step of the reaction: the formation of the iminium ion intermediate. The reducing agent, sodium triacetoxyborohydride (STAB), is highly selective and primarily reduces the iminium ion, not the starting aldehyde.[1][2] If the iminium ion doesn't form, the reaction will not proceed.

Probable Causes & Solutions:

  • Insufficient Acid Catalysis: Imine/iminium ion formation from an aldehyde and an amine is catalyzed by a weak acid.[3] Without it, the reaction can be exceedingly slow.

    • Solution: Add a stoichiometric equivalent of a weak acid, like acetic acid, to the reaction mixture along with the amine and aldehyde. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[4][5]

  • Moisture-Sensitive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[1] If it has been improperly stored or handled, it will decompose, losing its reducing power.

    • Solution: Use freshly opened STAB or STAB that has been stored in a desiccator. Ensure your reaction solvent is anhydrous.

  • Incorrect Stoichiometry: Using an insufficient amount of the amine or the reducing agent will naturally lead to incomplete conversion of the benzaldehyde.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of the 2-methylpropoxyamine and a larger excess (1.4-1.6 equivalents) of STAB relative to the limiting reagent, benzaldehyde.[4][5]

Q2: I'm observing a significant amount of benzyl alcohol as a byproduct. Why is this happening?

Answer: The formation of benzyl alcohol indicates that the reducing agent is reducing the starting benzaldehyde instead of the desired iminium ion intermediate.

Probable Causes & Solutions:

  • Slow Iminium Ion Formation: If the formation of the iminium ion is significantly slower than the reduction of the aldehyde, the side reaction will dominate. This is rare with STAB, which is known for its high selectivity.[2] However, extremely slow imine formation can still lead to competitive aldehyde reduction.

    • Solution: As with low yield issues, ensure proper acid catalysis with acetic acid to accelerate imine formation.[5] You can also pre-stir the aldehyde, amine, and acetic acid for a short period (e.g., 15-30 minutes) before adding the STAB to allow the iminium ion to form.

  • Use of a Non-Selective Reducing Agent: If you have substituted STAB with a stronger, less selective reducing agent like sodium borohydride (NaBH₄), aldehyde reduction becomes a major competing pathway.[6]

    • Solution: Use sodium triacetoxyborohydride. Its bulk and the electron-withdrawing acetate groups temper its reactivity, making it ideal for selectively reducing the protonated imine (iminium ion) in the presence of an aldehyde.[2]

Q3: The reaction worked, but my final product is an oil that won't crystallize as the hydrochloride salt. How can I isolate a solid product?

Answer: Failure to crystallize is almost always due to impurities or using an inappropriate solvent system for the salt formation. The free base of Benzyl(2-methylpropoxy)amine is expected to be an oil.[7]

Probable Causes & Solutions:

  • Residual Impurities: Small amounts of unreacted starting materials, byproducts, or solvent can act as crystallization inhibitors.

    • Solution: Purify the crude free-base amine before salt formation. Flash column chromatography on silica gel is effective. Basic compounds can sometimes streak on silica; this can be mitigated by using an eluent system containing a small amount of a tertiary amine like triethylamine (e.g., 1% in an ethyl acetate/hexane mixture) or by using amine-functionalized silica.[8]

  • Incorrect Salting/Crystallization Procedure: The choice of solvent is critical for precipitating the hydrochloride salt.

    • Solution: After purifying the free base, dissolve the resulting oil in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, ethyl acetate, or a mixture of ethanol and ether.[9] Then, introduce a source of HCl. This can be done by:

      • Adding a pre-made solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).

      • Bubbling dry HCl gas through the solution.[10]

      • Adding a stoichiometric amount of acetyl chloride to an alcohol solvent like methanol or ethanol, which generates HCl in situ.[9][10]

    • Cooling the solution on an ice bath can aid precipitation.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of this reductive amination?

Answer: This is a one-pot, two-stage process. First is the acid-catalyzed formation of an iminium ion, and second is the reduction of this ion.

  • Iminium Ion Formation: The 2-methylpropoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This forms a hemiaminal (or carbinolamine) intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water results in the formation of a stable iminium ion.[3][11]

  • Reduction: Sodium triacetoxyborohydride then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product, Benzyl(2-methylpropoxy)amine.[2]

ReactionMechanism Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Intermediate Benzaldehyde->Hemiaminal Amine 2-Methylpropoxyamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Product Benzyl(2-methylpropoxy)amine Iminium->Product H2O - H₂O H_plus + H⁺ (e.g., AcOH) H_plus->Hemiaminal Catalyzes STAB NaBH(OAc)₃ STAB->Product Hydride Source

Caption: Reaction mechanism for reductive amination.

Q: Which solvent is optimal for this reaction?

Answer: The choice of solvent is critical for ensuring the stability of the reagents and intermediates. Aprotic solvents are generally preferred for reductive aminations using STAB.

  • 1,2-Dichloroethane (DCE): This is widely considered the best and most common solvent for this reaction. It is aprotic and effectively solubilizes the reactants and intermediates without interfering with the reaction.[2]

  • Tetrahydrofuran (THF): THF is another excellent aprotic solvent choice and can be used interchangeably with DCE in many cases.[4][12]

  • Acetonitrile (ACN) or Dichloromethane (DCM): These are also viable aprotic options.

  • Alcohols (e.g., Methanol, Ethanol): These should generally be avoided. While protic solvents can facilitate imine formation, they can also react with the borohydride reagent. Some more reactive alcohols can even be oxidized by certain catalysts to form aldehyde impurities, which could then participate in the reaction.[13]

SolventTypeBoiling Point (°C)Key Considerations
1,2-Dichloroethane (DCE) Aprotic, Halogenated83.5Highly Recommended. Proven efficacy for STAB reductions.[2]
Tetrahydrofuran (THF) Aprotic, Ether66Excellent alternative to DCE. Must be anhydrous.[12]
Acetonitrile (ACN) Aprotic, Polar82Can be used, but DCE or THF are generally preferred.[4]
Methanol (MeOH) Protic64.7Not Recommended. Can react with STAB and complicate the reaction.[13]
Q: How can I monitor the progress of my reaction?

Answer: The most straightforward way to monitor the reaction is by observing the disappearance of the benzaldehyde starting material.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against a standard of pure benzaldehyde. Use a mobile phase like 20-30% ethyl acetate in hexanes. Benzaldehyde is UV-active and will stain with potassium permanganate. The product amine will have a different Rf and can also be visualized with permanganate or ninhydrin (if available).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative assessment of the conversion of benzaldehyde to the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method in many pharmaceutical development settings for its accuracy and ability to track reactants, products, and byproducts simultaneously.

TroubleshootingWorkflow Start Reaction Outcome Poor? LowYield Low Yield / No Reaction Start->LowYield Yes SideProduct Benzyl Alcohol Formed Start->SideProduct Yes IsolationIssue Oily Product / No HCl Salt Start->IsolationIssue Yes Cause_Acid No Acetic Acid Added? LowYield->Cause_Acid Cause_STAB STAB Decomposed? LowYield->Cause_STAB Cause_Stoich Incorrect Stoichiometry? LowYield->Cause_Stoich Cause_SlowImine Slow Imine Formation? SideProduct->Cause_SlowImine Cause_WrongReagent Used NaBH₄ instead of STAB? SideProduct->Cause_WrongReagent Cause_Impurity Crude Product is Impure? IsolationIssue->Cause_Impurity Cause_Solvent Wrong Crystallization Solvent? IsolationIssue->Cause_Solvent Sol_Acid Add 1 equiv. Acetic Acid Cause_Acid->Sol_Acid Sol_STAB Use Fresh, Anhydrous STAB Cause_STAB->Sol_STAB Sol_Stoich Use 1.1 eq Amine, 1.5 eq STAB Cause_Stoich->Sol_Stoich Sol_PreStir Pre-stir Aldehyde/Amine/Acid before adding STAB Cause_SlowImine->Sol_PreStir Sol_UseSTAB Use STAB for Selectivity Cause_WrongReagent->Sol_UseSTAB Sol_Purify Purify Free Base via Chromatography Cause_Impurity->Sol_Purify Sol_Salt Use Ether/EtOAc for Salt Precipitation Cause_Solvent->Sol_Salt

Caption: A troubleshooting workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl(2-methylpropoxy)amine (Free Base)

This protocol is adapted from the general procedure for reductive amination with sodium triacetoxyborohydride established by Abdel-Magid et al.[2]

  • To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equiv).

  • Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Add 2-methylpropoxyamine (1.1 equiv) followed by glacial acetic acid (1.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 equiv). Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCE or dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Benzyl(2-methylpropoxy)amine as an oil.

  • Purify the crude oil by flash column chromatography if necessary.

Protocol 2: Formation of Benzyl(2-methylpropoxy)amine Hydrochloride
  • Dissolve the purified free-base amine oil from Protocol 1 in a minimal amount of diethyl ether.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.0-1.1 equiv) dropwise.

  • A white precipitate should form immediately or upon further stirring.

  • If precipitation is slow, cool the flask in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

  • Dry the resulting white solid under high vacuum to obtain pure Benzyl(2-methylpropoxy)amine hydrochloride.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). PMC. Available at: [Link]

  • Synthesis of benzylamine hydrochloride. Molbase. Available at: [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (2018). RSC Publishing. Available at: [Link]

  • A remarkable solvent effect on reductive amination of ketones. (2026). ResearchGate. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). WordPress. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

  • The two most general amine syntheses are the reductive amination... (n.d.). Pearson. Available at: [Link]

  • Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. (n.d.). PMC. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah. (1996). The Journal of Organic Chemistry. Available at: [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022). CaltechAUTHORS. Available at: [Link]

  • Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Usiena air - Unisi. Available at: [Link]

  • Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]

  • Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? (2020). ResearchGate. Available at: [Link]

  • Process for the purification of benzphetamine hydrochloride. Google Patents.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective. (n.d.). PMC - NIH. Available at: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (n.d.). PMC. Available at: [Link]

  • Reaction between benzyl amine and vinyl chloride. (2022). Reddit. Available at: [Link]

  • benzyl(2-methylpropoxy)amine hydrochloride — Chemical Substance Information. PubChem. Available at: [Link]

  • Show how to synthesize the following amines from the indicated st... Pearson+. Available at: [Link]

  • Benzylamines. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Benzyl(2-methylpropoxy)amine Hydrochloride

Welcome to the Advanced Reagent Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic performance of alkoxyamine derivatives during complex organic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic performance of alkoxyamine derivatives during complex organic syntheses and oxime ligations. Benzyl(2-methylpropoxy)amine hydrochloride is a highly valuable reagent, but its hydrochloride salt form introduces a critical vulnerability: severe hygroscopicity.

When exposed to ambient humidity, the salt absorbs moisture, leading to deliquescence, localized pH drops, and subsequent hydrolysis of the sensitive bonds. This guide provides a self-validating framework to prevent moisture ingress, ensure structural integrity during long-term storage, and troubleshoot common degradation issues.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why is Benzyl(2-methylpropoxy)amine hydrochloride so prone to degradation compared to its free base? A1: The vulnerability lies in the thermodynamics of the hydrochloride salt. While salt formation drastically improves aqueous solubility and solid-state handling, it significantly increases the crystal lattice's affinity for atmospheric water. According to the European Pharmacopoeia, many amine hydrochlorides fall into Class III (hygroscopic) or Class IV (very hygroscopic)[1]. Once moisture is absorbed, the solid undergoes deliquescence—dissolving in its own absorbed water[2]. This creates a concentrated, localized acidic microenvironment (due to the HCl), which lowers the activation energy for the hydrolytic cleavage of the alkoxyamine, leading to irreversible chemical degradation[2].

Q2: How does moisture physically and chemically alter my reagent? A2: Physically, moisture acts as a plasticizer. It causes the fine, free-flowing crystalline powder to form hard clumps or a wet cake[2]. Chemically, free water initiates hydrolysis. Moisture content is the leading cause of degradation in nearly 50% of solid-state pharmaceutical compounds[3]. In Benzyl(2-methylpropoxy)amine HCl, the absorbed water facilitates nucleophilic attack. Furthermore, if you weigh caked powder, you are inadvertently weighing water mass, which severely skews your molar concentration calculations and ruins stoichiometric reactions[2].

Section 2: Visualizing the Degradation and Storage Workflows

To understand the causality of failure, we must first map the degradation pathway.

DegradationPathway Salt Benzyl(2-methylpropoxy)amine HCl (Dry Powder) Moisture Atmospheric Moisture (Hygroscopic Uptake) Salt->Moisture Exposure Deliquescence Deliquescence & Local Acidification Moisture->Deliquescence Dissolution Hydrolysis Hydrolytic Degradation Deliquescence->Hydrolysis Acidic Catalysis Products Degradation Products (Loss of Reactivity) Hydrolysis->Products

Logical pathway of moisture-induced degradation in hygroscopic salts.

To prevent this degradation, a strict, self-validating handling workflow must be implemented upon receiving the bulk reagent.

StorageWorkflow Start Receive Bulk Alkoxyamine HCl Glovebox Transfer to Glovebox (<5% RH, Argon) Start->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Seal Seal with PTFE Caps & Parafilm Aliquoting->Seal Store Store at -20°C over Desiccant Seal->Store

Workflow for aliquoting and storing hygroscopic alkoxyamine salts.

Section 3: Quantitative Data & Benchmarks

To establish a trustworthy system, you must measure your storage conditions against known quantitative benchmarks. The table below summarizes the European Pharmacopoeia hygroscopicity classes and their direct impact on Benzyl(2-methylpropoxy)amine HCl stability.

Hygroscopicity Class (EP)Weight Gain at 80% RH (24h)Physical StateChemical Impact on Alkoxyamine HClRecommended Action
Class I (Non-hygroscopic)< 0.2%Free-flowing powderStableStandard storage
Class II (Slightly)0.2% - 2.0%Minor clumpingNegligible short-termStore with desiccant
Class III (Hygroscopic)2.0% - 15.0%Severe cakingModerate hydrolysis riskGlovebox handling required
Class IV (Very Hygroscopic)> 15.0%Deliquescence (liquid)Rapid hydrolysis/degradationDiscard or repurify

Note: Benzyl(2-methylpropoxy)amine HCl typically exhibits Class III behavior under ambient laboratory conditions (25°C, 50-60% RH).

Section 4: Troubleshooting Guide

Issue 1: The powder has formed hard clumps or a solid cake.

  • Diagnosis: The primary container was exposed to atmospheric moisture, leading to hygroscopic uptake and subsequent drying/caking[2].

  • Solution: Do not use severely caked material for quantitative assays. The absorbed water drastically alters the actual active pharmaceutical ingredient (API) weight, leading to inaccurate concentrations[2]. For non-critical applications, gently break the clumps in a low-humidity environment (<10% RH). For critical synthesis, discard the lot or perform a recrystallization from anhydrous ethanol/diethyl ether.

Issue 2: Low yield or complete failure in oxime ligation reactions.

  • Diagnosis: Hydrolysis of the alkoxyamine has occurred, or the molarity of your stock solution is lower than calculated due to water weight.

  • Solution: Verify the integrity of the reagent using 1H-NMR. Look for the disappearance of the characteristic methylene protons adjacent to the oxygen/nitrogen and the appearance of degradation byproducts (e.g., free benzyl alcohol derivatives). Implement Protocol 1 immediately for all new batches.

Section 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every procedure must validate itself. Below are the definitive methodologies for handling and verifying Benzyl(2-methylpropoxy)amine HCl.

Protocol 1: Anhydrous Aliquoting and Storage

Objective: Prevent repeated moisture exposure to the bulk reagent by creating single-use environments.

  • Preparation: Purge a glovebox with high-purity Argon gas until the internal relative humidity (RH) sensor reads < 5%.

  • Transfer: Place the sealed bulk container of Benzyl(2-methylpropoxy)amine HCl, pre-weighed amber glass vials, PTFE-lined caps, and a clean micro-spatula into the glovebox antechamber. Cycle the vacuum/argon three times before bringing them into the main chamber.

  • Aliquoting: Open the bulk container. Rapidly dispense single-use quantities (e.g., 50 mg) into the amber vials to minimize exposure of the bulk material[2].

  • Sealing: Cap each vial tightly with PTFE-lined caps. Wrap the cap junction with Parafilm to create an additional physical moisture barrier.

  • Storage: Remove the vials from the glovebox. Store them in a secondary container (e.g., a desiccator cabinet or a sealed zip-lock bag containing indicating silica gel) at -20°C.

  • Validation Step: Weigh one sealed aliquot immediately after preparation. Re-weigh it after 30 days of storage. A weight increase > 0.2% indicates a failure in the seal integrity and potential moisture ingress.

Protocol 2: Karl Fischer (KF) Titration for Moisture Content Verification

Objective: Quantify moisture uptake to validate storage efficacy before critical experiments.

  • Calibration: Calibrate the volumetric Karl Fischer titrator using a certified 1.0% water standard to ensure the system is self-validating.

  • Sample Prep: Inside a dry box, dissolve 100 mg of the stored Benzyl(2-methylpropoxy)amine HCl in 1.0 mL of anhydrous methanol.

  • Titration: Inject the sample into the KF titration vessel. Titrate with Hydranal reagent until the electrometric endpoint is reached.

  • Calculation: Subtract the blank moisture content of the anhydrous methanol from the final reading.

  • Validation Step: If the calculated moisture content exceeds 2.0% (w/w), the batch has been compromised and should be subjected to vacuum desiccation over P2​O5​ for 48 hours before use.

References
  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega Source: acs.org URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: semanticscholar.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl(2-methylpropoxy)amine Hydrochloride Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Benzyl(2-methylpropoxy)amine hydrochloride (CAS 1909316-94-4)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Benzyl(2-methylpropoxy)amine hydrochloride (CAS 1909316-94-4)[1].

Synthesizing N -alkoxy- N -alkyl amides using this specific building block presents a "perfect storm" of synthetic challenges. The substrate is an N -alkoxyamine, meaning the adjacent oxygen atom inductively withdraws electron density, severely dampening the nitrogen's nucleophilicity. Furthermore, the combination of an N -benzyl group and an O -isobutyl (2-methylpropoxy) group creates massive steric shielding around the reactive center. Consequently, standard coupling protocols often stall, allowing kinetic side reactions to dominate the flask.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to suppress side products and drive your couplings to completion.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using HATU, but my LC-MS shows a massive peak corresponding to a +99 Da byproduct instead of my desired amide. What is happening?

Cause: You are observing the formation of a tetramethylguanidinium byproduct . When coupling highly hindered, low-nucleophilicity amines like benzyl(2-methylpropoxy)amine, the rate of the desired attack on the O At-active ester is exceedingly slow. If the amine is added before the carboxylic acid is fully pre-activated, or if excess HATU is present, the amine will directly attack the electrophilic uronium carbon of HATU[2]. Because the desired amide formation is sterically blocked, this parasitic guanidinylation pathway outcompetes your product formation.

Solution:

  • Strict Stoichiometry: Never use an excess of uronium salts (limit HATU to 1.05 equivalents).

  • Pre-activation: Allow the carboxylic acid and HATU to form the active ester for exactly 5–10 minutes before introducing the amine.

  • Switch Reagents: Transition to phosphonium-based reagents (e.g., PyBOP, PyOxim) or morpholine-based uronium salts like COMU, which exhibit significantly lower rates of guanidinylation[3].

Q2: My carboxylic acid is a chiral α -amino acid. The coupling is so slow that I am seeing significant epimerization (racemization) in the final product. How can I prevent this?

Cause: Epimerization in slow couplings is driven by the prolonged lifetime of the activated ester. The intermediate has ample time to undergo intramolecular cyclization into an oxazolone , which easily deprotonates at the α -carbon, losing its stereochemical integrity before the sluggish benzyl(2-methylpropoxy)amine can trap it[4].

Solution: Utilize COMU in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). COMU is highly reactive and forms an Oxyma-active ester that is less prone to oxazolone formation compared to standard benzotriazole derivatives (HOBt/HOAt)[3]. Additionally, maintain the reaction at 0 °C to 5 °C during the initial coupling phase to suppress the thermodynamics of oxazolone enolization.

Q3: My reaction stalls at 30% conversion despite adding more base and coupling reagent. The starting materials just sit there.

Cause: You have hit the steric wall of standard active esters. The O At or Oxyma esters are simply too bulky to be attacked by the heavily shielded nitrogen of benzyl(2-methylpropoxy)amine. Solution: Generate an acyl fluoride in situ. Acyl fluorides are highly electrophilic but critically lack the steric bulk of complex active esters, allowing them to penetrate the steric shield of hindered secondary amines[5]. Use BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) as your coupling reagent.

Part 2: Visualizing the Reaction Network

The following diagram illustrates the competing kinetic pathways when using standard uronium coupling reagents (like HATU) with this hindered substrate.

G RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster Pre-activation (Fast) HATU HATU / DIPEA HATU->ActiveEster Guanidinium Guanidinium Byproduct HATU->Guanidinium + Amine (Direct Attack) Amide Desired N-alkoxy Amide ActiveEster->Amide + Amine (Very Slow) Oxazolone Oxazolone (Epimerization) ActiveEster->Oxazolone Prolonged Lifetime Amine Benzyl(2-methylpropoxy)amine Amine->Amide Amine->Guanidinium

Fig 1: Competing kinetic pathways in hindered alkoxyamine couplings using uronium reagents.

Part 3: Quantitative Reagent Comparison

To minimize side products, reagent selection is paramount. The table below synthesizes the performance metrics of various coupling strategies specifically for highly hindered N -alkoxyamines.

Coupling ReagentReactive IntermediateGuanidinylation RiskEpimerization RiskRecommended Use Case
HATU O At EsterHigh (if not pre-activated)ModerateRoutine couplings; avoid for highly hindered amines.
PyBOP O Bt EsterZero (Phosphonium salt)ModerateWhen guanidinylation must be strictly avoided.
COMU Oxyma EsterLowLow Chiral substrates requiring minimal racemization.
BTFFH Acyl FluorideZeroLow to ModerateBest for severe steric hindrance stalling at <50% conversion.

Part 4: Self-Validating Experimental Protocols

Because Benzyl(2-methylpropoxy)amine is supplied as a hydrochloride salt [1], incomplete neutralization is a primary cause of failure. The un-freebased amine cannot act as a nucleophile, leading to total degradation of the active ester.

Protocol A: Optimized COMU/Oxyma Coupling (For Chiral Acids)

This protocol uses a self-validating pH check to ensure the amine is fully available for reaction.

Step-by-Step Methodology:

  • Amine Freebasing: Suspend Benzyl(2-methylpropoxy)amine hydrochloride (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Validation Check: Spot 1 μ L of the solution onto a water-dampened pH strip. The pH must read ≥8 . If not, add DIPEA in 0.5 equiv increments until basicity is confirmed. Stir for 15 minutes to ensure complete dissolution.

  • Acid Pre-activation: In a separate dry flask under N 2​ , dissolve the carboxylic acid (1.0 equiv) and COMU (1.05 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv). Stir at 0 °C for exactly 5 minutes. A distinct color change (often to yellow/orange) indicates Oxyma ester formation[3].

  • Coupling: Transfer the freebased amine solution dropwise into the pre-activated acid at 0 °C.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl to destroy unreacted active ester. Extract with EtOAc, wash with 5% LiCl (to remove DMF and COMU byproducts), dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Acyl Fluoride Generation via BTFFH (For Unreactive Substrates)

Use this when Protocol A stalls due to extreme steric clash.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and Benzyl(2-methylpropoxy)amine hydrochloride (1.5 equiv) in anhydrous DCM.

  • Base Addition: Add DIPEA (3.0 equiv) and verify basicity as described in Protocol A.

  • Activation: Cool the mixture to 0 °C. Add BTFFH (1.2 equiv) in one portion.

  • Mechanistic Note: BTFFH converts the acid directly into an acyl fluoride in situ. The small atomic radius of fluorine allows the hindered amine to approach the carbonyl carbon efficiently[5].

  • Reaction: Stir at room temperature for 24 hours. Monitor by LC-MS. The acyl fluoride intermediate may be visible by GC-MS or LC-MS if the coupling is still slow.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate.

Workflow Step1 Step 1: Freebasing Neutralize HCl salt with DIPEA (pH ≥ 8) Step2 Step 2: Pre-activation Acid + COMU (5 min, 0 °C) Step1->Step2 Step3 Step 3: Coupling Add Amine to Ester (Warm to RT) Step2->Step3 Step4 Step 4: Validation LC-MS Check: Target mass vs Byproducts Step3->Step4

Fig 2: Optimized self-validating workflow for sterically hindered amide couplings.

Part 5: References

Sources

Troubleshooting

Purification and recrystallization techniques for Benzyl(2-methylpropoxy)amine hydrochloride

Welcome to the Technical Support Center for Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4). As an O -alkyl- N -benzylhydroxylamine derivative, this compound is a critical intermediate in pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4). As an O -alkyl- N -benzylhydroxylamine derivative, this compound is a critical intermediate in pharmaceutical synthesis. However, isolating it in high purity presents unique physicochemical challenges. The electronegative oxygen adjacent to the nitrogen significantly alters the basicity (pKa) and hydrogen-bonding network of the amine, making the resulting hydrochloride salt highly susceptible to hygroscopicity and "oiling out" during crystallization.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to ensure >99% purity, addressing the thermodynamic and kinetic factors that dictate successful recrystallization.

Core Purification Workflow

The following workflow illustrates the critical path from a crude reaction mixture to a high-purity crystalline salt.

Workflow Start Crude Reaction Mixture (Free Base & Impurities) Ext pH-Controlled Extraction (Isolate Free Base in Organic Phase) Start->Ext Acid Anhydrous Acidification (Add 1M HCl in Ether at 0°C) Ext->Acid CrudeSalt Crude Hydrochloride Salt (Filtration under N2) Acid->CrudeSalt Dissolve Primary Dissolution (Minimal Boiling Ethanol) CrudeSalt->Dissolve Filter Hot Filtration (Activated Charcoal/Celite) Dissolve->Filter AntiSolv Anti-Solvent Addition (Diethyl Ether dropwise) Filter->AntiSolv Crystal Controlled Nucleation (Cooling to 4°C) AntiSolv->Crystal Dry Vacuum Desiccation (P2O5 / 40°C) Crystal->Dry Pure Pure Benzyl(2-methylpropoxy)amine HCl (>99% Purity) Dry->Pure

Workflow for purification and recrystallization of Benzyl(2-methylpropoxy)amine hydrochloride.

Solvent System Selection

Selecting the correct primary/anti-solvent pair is governed by the solubility differential of the O -alkylhydroxylamine salt. The table below summarizes the optimal solvent systems based on phase-transition behaviors and 1[1].

Solvent System (Primary / Anti-Solvent)Volume RatioSolubility ProfileExpected YieldPurityNotes
Ethanol / Diethyl Ether 1 : 3 to 1 : 5High in hot EtOH; Insoluble in Ether80 - 85%>99%Gold Standard. Excellent for removing polar impurities. Requires strict anhydrous conditions[2].
Methanol / Ethyl Acetate 1 : 4Very high in MeOH; Sparingly soluble in EtOAc70 - 75%>98%Good alternative if ether peroxides are a safety concern. Slower crystallization kinetics.
Isopropanol (Neat) N/AModerate in hot IPA; Low in cold IPA60 - 65%>95%Single-solvent system. Prone to trapping solvent in the crystal lattice. Not recommended for final API steps.
Troubleshooting & FAQs

Q1: Why is my product "oiling out" (forming a syrup) instead of forming crystals during the anti-solvent addition? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility limit at a temperature above its depressed melting point in the specific solvent mixture. Because O -alkylhydroxylamine hydrochlorides have relatively low melting points and high conformational flexibility (due to the isobutyl and benzyl groups), rapid addition of diethyl ether forces the compound out of solution as a liquid phase rather than a solid crystal lattice. Solution:

  • Thermodynamic Control: Redissolve the oil by adding a few drops of hot primary solvent (ethanol) and heating gently until homogeneous.

  • Kinetic Control: Allow the solution to cool to room temperature naturally before adding the anti-solvent.

  • Seeding: Add a seed crystal of pure Benzyl(2-methylpropoxy)amine hydrochloride to bypass the nucleation energy barrier. As noted in 2[2], scratching the flask and slow cooling are critical to inducing solid-liquid nucleation.

Q2: The isolated hydrochloride salt rapidly turns into a sticky paste on the filter paper. How do I prevent this? Causality: The compound is highly hygroscopic. The electronegative oxygen atom in the O -alkylhydroxylamine moiety alters the basicity of the nitrogen, making the chloride counterion highly susceptible to hydration from ambient humidity. Solution: Never filter this compound in open air on humid days. Use a Schlenk frit under a positive pressure of dry nitrogen or argon. Wash the filter cake exclusively with ice-cold, anhydrous diethyl ether. Immediately transfer the damp cake to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ) or Drierite, and dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Q3: How do I remove residual unreacted benzylamine or O -isobutylhydroxylamine impurities before crystallization? Causality: Fractional crystallization is often insufficient to separate these impurities because their hydrochloride salts share similar solubility profiles. Solution: Exploit the pKa differences during the free-base extraction phase. O -alkylhydroxylamines typically have a pKa around 4.5–5.0, whereas primary alkylamines (like benzylamine) have a pKa ~9.0.

  • Protocol: Perform a pH-controlled wash. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with a mildly acidic aqueous buffer (pH 6.5). The more basic benzylamine will protonate and partition into the aqueous layer, while the target O -alkylhydroxylamine remains as a free base in the organic layer, a technique frequently applied in3[3].

Step-by-Step Experimental Methodology
Phase 1: Anhydrous Salt Formation
  • Preparation: Dissolve the purified free base of Benzyl(2-methylpropoxy)amine (10.0 g) in anhydrous diethyl ether (100 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cooling: Immerse the flask in an ice-water bath and cool to 0°C.

  • Acidification: Dropwise, add 1.05 equivalents of 1M HCl in anhydrous diethyl ether. A white precipitate will form immediately. Note: Do not use aqueous HCl, as it will necessitate azeotropic drying and increase the risk of hydrolysis.

  • Isolation: Stir for 30 minutes at 0°C, then filter the crude salt under a nitrogen blanket.

Phase 2: Recrystallization (Ethanol/Diethyl Ether System)
  • Primary Dissolution: Transfer the crude hydrochloride salt to a clean Erlenmeyer flask. Add boiling anhydrous ethanol dropwise (approx. 2-3 mL per gram of crude) while swirling on a hot plate until the solid just dissolves. Do not over-dilute.

  • Decolorization (If required): If the solution is yellow/brown, add 5% w/w activated charcoal. Boil for 5 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal, an industry standard for 4[4].

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm (approx. 40°C), begin adding anhydrous diethyl ether dropwise. Stop adding when a faint, persistent cloudiness (turbidity) is observed.

  • Nucleation: Add 1-2 drops of ethanol to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature over 2 hours. Crystals should begin to form.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.

  • Harvesting: Filter the purified crystals rapidly using a Büchner funnel under a stream of dry nitrogen. Wash the crystal cake with 15 mL of ice-cold anhydrous diethyl ether.

  • Drying & Self-Validation: Transfer immediately to a vacuum oven (40°C, <1 mbar) for 12 hours.

    • Self-Validation Check: To validate the success of the recrystallization, perform a melting point analysis. A sharp melting point range (≤ 1.5°C) indicates high crystalline purity and successful removal of the solvent lattice. Additionally, dissolve a 5 mg sample in D2​O for 1H -NMR; the absence of triplet signals near 1.2 ppm (ethanol) or 1.1 ppm (diethyl ether) validates complete desiccation.

References
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 Source: PubMed Central (PMC) - NIH URL:[Link]

  • Capture-ROMP−Release: Application for the Synthesis of O-Alkylhydroxylamines Source: Organic Letters - ACS Publications URL:[Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Benzyl(2-methylpropoxy)amine Hydrochloride Oxime Ligation

Overview Benzyl(2-methylpropoxy)amine hydrochloride is a specialized alkoxyamine derivative widely utilized in bioconjugation, click chemistry, and drug development. Its primary application lies in forming stable oxime l...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Benzyl(2-methylpropoxy)amine hydrochloride is a specialized alkoxyamine derivative widely utilized in bioconjugation, click chemistry, and drug development. Its primary application lies in forming stable oxime linkages with aldehydes or ketones. However, the kinetics and thermodynamic stability of oxime ligation are highly pH-dependent[1]. This guide provides a deep-dive into the causality of pH optimization, step-by-step protocols, and a troubleshooting FAQ to ensure self-validating experimental success.

The Causality of pH in Oxime Ligation

Oxime formation proceeds via a two-step mechanism:

  • Nucleophilic Attack: The alkoxyamine nitrogen attacks the electrophilic carbonyl carbon to form a carbinolamine intermediate.

  • Dehydration: The carbinolamine undergoes acid-catalyzed dehydration to form the final oxime double bond.

The optimal pH represents a thermodynamic compromise. If the pH is too low (pH < 3.0), the alkoxyamine (which typically has a pKa around 4.5–5.5) becomes fully protonated, stripping it of its nucleophilicity[1]. If the pH is too high (pH > 7.0), the concentration of protons is insufficient to catalyze the dehydration of the carbinolamine intermediate, drastically slowing the reaction[2]. Therefore, the optimal environment for uncatalyzed oxime ligation is mildly acidic (pH 4.0–5.5)[1][2].

G A Alkoxyamine + Carbonyl Reagents B1 pH < 3.0 Alkoxyamine Protonated A->B1 Highly Acidic B2 pH 4.0 - 5.5 Balanced Protonation A->B2 Mildly Acidic B3 pH > 7.0 Carbonyl Unactivated A->B3 Neutral/Basic C1 Loss of Nucleophilicity (Reaction Stalled) B1->C1 C2 Rapid Carbinolamine Formation + Fast Dehydration B2->C2 C3 Slow Dehydration (Requires Catalyst) B3->C3 D Stable Oxime Conjugate C2->D High Yield C3->D Slow Yield

Mechanistic pathways of oxime ligation as a function of pH.

Quantitative Data: pH Impact on Reaction Kinetics

The following table summarizes the expected reaction kinetics and yields for standard alkoxyamine-carbonyl ligations across different pH environments[1][2][3].

pH LevelReaction EnvironmentRelative KineticsCatalyst RequirementTypical Yield (24h)
< 3.0 Highly AcidicVery SlowNone (Acidic enough, but nucleophile dead)< 20%
4.0 - 5.5 Mildly AcidicFast (Optimal) Optional (Aniline can boost further)> 90%
6.0 - 6.5 Weakly AcidicModerateRecommended (e.g., Aniline 10-100 mM)60 - 80%
7.0 - 7.4 PhysiologicalSlowMandatory (e.g., p-Phenylenediamine)40 - 60% (Uncatalyzed)
> 8.0 BasicVery SlowMandatory< 30%

Step-by-Step Methodology: Optimizing pH for Benzyl(2-methylpropoxy)amine Ligation

To establish a self-validating protocol, researchers must perform a pH-gradient optimization. This ensures the specific pKa of Benzyl(2-methylpropoxy)amine hydrochloride is accounted for alongside the stability of the target biomolecule.

Materials Required:

  • Benzyl(2-methylpropoxy)amine hydrochloride (10-50 mM stock in DMSO or aqueous buffer)

  • Target aldehyde/ketone-functionalized biomolecule

  • Buffers: 100 mM Sodium Acetate (pH 4.0, 4.5, 5.0, 5.5), 100 mM Sodium Phosphate (pH 6.0, 7.0)

  • Optional Catalyst: p-Phenylenediamine or Aniline (10-100 mM)[2][4]

Protocol:

  • Buffer Preparation: Prepare a series of reaction buffers ranging from pH 4.0 to 7.0 in 0.5 pH increments. Verify pH using a calibrated micro-pH meter.

  • Reagent Solubilization: Dissolve Benzyl(2-methylpropoxy)amine hydrochloride in the respective buffers to a final concentration of 5 mM. Note: The hydrochloride salt will slightly lower the pH of unbuffered solutions; ensure the buffer capacity (100 mM) is sufficient to maintain the target pH.

  • Initiate Ligation: Add the aldehyde-functionalized biomolecule (final concentration 1 mM) to each pH condition. This 5:1 molar excess drives the equilibrium forward.

  • Catalyst Addition (For pH > 6.0): If performing the reaction at physiological pH (7.0-7.4) is required for biomolecule stability, add 10 mM p-Phenylenediamine to accelerate the slow dehydration step[4].

  • Incubation & Kinetic Sampling: Incubate the reactions at room temperature (20-25°C). Withdraw 10 µL aliquots at 1h, 4h, 12h, and 24h.

  • Quenching & Analysis: Quench the aliquots by diluting 1:10 in a high-pH buffer (pH 8.5) to halt the reaction. Analyze conversion via RP-HPLC or LC-MS to determine the optimal pH for your specific substrate.

Troubleshooting Guide & FAQs

Q1: My bioconjugation yield is extremely low at pH 7.4. How can I improve it without dropping the pH? A1: Oxime formation is notoriously slow at neutral pH because the dehydration of the carbinolamine intermediate lacks sufficient proton catalysis[2]. If your biomolecule (e.g., a sensitive protein) cannot tolerate the optimal pH of 4.5, you must introduce a nucleophilic catalyst. Substituted anilines, such as p-phenylenediamine (at 2-10 mM), are highly effective at pH 7.0, accelerating the reaction up to 120-fold compared to uncatalyzed conditions[4]. The catalyst forms a highly reactive Schiff base intermediate with the aldehyde, which is then rapidly displaced by the Benzyl(2-methylpropoxy)amine.

Q2: I am observing precipitation when I dissolve Benzyl(2-methylpropoxy)amine hydrochloride in my pH 7.4 phosphate buffer. Why? A2: Benzyl(2-methylpropoxy)amine hydrochloride is highly soluble in water due to the protonated amine (hydrochloride salt). However, as you approach or exceed its pKa (likely around pH 5-6), the molecule converts to its free-base form, which is significantly more hydrophobic due to the benzyl and isobutyl (2-methylpropoxy) groups. To resolve this, add a co-solvent such as 5-10% DMSO or DMF to your reaction buffer, or perform the reaction at a slightly lower pH (e.g., pH 5.5) where a higher fraction remains protonated and soluble.

Q3: The oxime conjugate degrades over time during storage. Is the oxime bond not stable? A3: While oximes are significantly more stable than hydrazones, their formation is a reversible equilibrium[5]. Oxime hydrolysis is acid-catalyzed; therefore, while pH 4.5 is optimal for formation, it also promotes hydrolysis if the excess alkoxyamine is removed[1]. For long-term storage, purify the bioconjugate to remove unreacted starting materials and store it in a slightly basic buffer (pH 7.4 - 8.0) at -20°C[5]. At basic pH, the protonation required to initiate hydrolysis is prevented.

Q4: How does the choice of carbonyl (aldehyde vs. ketone) affect the optimal pH? A4: Ketones are less electrophilic and more sterically hindered than aldehydes, making their oxime ligation inherently slower[5]. When reacting Benzyl(2-methylpropoxy)amine with a ketone, you must strictly adhere to the optimal pH range (4.5–5.0) and often require elevated temperatures (37°C) or higher catalyst concentrations (e.g., 100 mM aniline) to achieve quantitative yields[2].

References

  • Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. nih.gov. 3

  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. nih.gov. 1

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. acs.org. 4

  • Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates. benchchem.com. 5

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. nih.gov. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with Benzyl(2-methylpropoxy)amine Hydrochloride

Welcome to the Advanced Formulation Support Portal. This guide is designed for researchers and drug development professionals experiencing erratic assay results, precipitation, or poor bioavailability when working with B...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Portal. This guide is designed for researchers and drug development professionals experiencing erratic assay results, precipitation, or poor bioavailability when working with Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4).

As a lipophilic amine salt, this compound presents unique physicochemical challenges. This guide synthesizes thermodynamic principles with field-proven formulation strategies to help you establish a self-validating, reproducible experimental workflow.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does Benzyl(2-methylpropoxy)amine hydrochloride precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)?

The Causality: This is a classic case of pH-driven salt disproportionation. Benzyl(2-methylpropoxy)amine is an N,O-dialkylhydroxylamine derivative. The conjugate acid of an O-alkylhydroxylamine typically exhibits a pKa​ between 4.5 and 5.0.

When you introduce the hydrochloride salt into a physiological buffer at pH 7.4, the environmental pH exceeds the compound's pKa​ by more than two units. Thermodynamically, this forces >99% of the compound to deprotonate into its free base form (). While the HCl salt has moderate aqueous solubility, the resulting free base—heavily burdened by the hydrophobic bulk of the benzyl and 2-methylpropoxy (isobutyl) groups—is highly lipophilic and crashes out of the aqueous phase, forming "brick dust" or a cloudy suspension.

Q2: How can I maintain solubility for cell-based assays without exceeding the 0.1% DMSO toxicity threshold?

The Causality: When pH adjustment is impossible (as cells require pH ~7.4), you must shield the lipophilic moieties from the aqueous environment. The most effective method for compounds with aromatic rings (like the benzyl group) is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The benzyl and isobutyl groups of the free base partition into this cavity, forming a transient inclusion complex that remains fully solvated in water (). This prevents precipitation without disrupting cellular membranes, unlike high concentrations of harsh surfactants or organic co-solvents.

Q3: My in vitro IC50​ results are highly variable between replicates, even when the solution looks clear. What is happening?

The Causality: You are likely experiencing micro-precipitation or spontaneous micellization. Before macroscopic precipitation becomes visible to the naked eye, lipophilic free bases aggregate into sub-micron colloidal particles. This creates a non-homogeneous solution where the local concentration of the drug varies wildly, leading to erratic target binding and artificial assay readouts (). Visual inspection is an invalid metric for solubility; you must use nephelometry (light scattering) to validate your working concentrations.

Part 2: Quantitative Solubility Profiles

The following table summarizes the expected kinetic solubility behavior of Benzyl(2-methylpropoxy)amine hydrochloride across standard formulation vehicles.

Formulation VehicleEstimated Max Kinetic SolubilitySolubilization MechanismBest Use Case
100% DMSO > 50 mMOrganic solvationLong-term stock storage (-20°C).
0.1 M HCl (pH 1.0) > 10 mMComplete protonation (Salt form)Simulated gastric fluid studies.
PBS (pH 7.4) < 10 µMNone (Free base conversion)Not recommended without additives.
PBS + 0.1% Tween-80 ~ 100 µMMicellar encapsulationBiochemical assays (cell-free).
PBS + 20% HP-β-CD > 1 mMHost-guest inclusion complexCell-based assays & in vivo IV dosing.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions of solubility. Use the following protocols to formulate and verify your compound.

Protocol A: Preparation of a 1 mM HP-β-CD Inclusion Complex

This protocol ensures the lipophilic free base is trapped in the cyclodextrin cavity before it has a chance to aggregate.

  • Prepare the Host Vehicle: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 20% (w/v). Reasoning: The host molecule must be fully solvated and structurally relaxed before introducing the guest.

  • Vortex and Dropwise Addition: Place the HP-β-CD solution on a vigorous vortex mixer. Slowly add a 50 mM DMSO stock of Benzyl(2-methylpropoxy)amine hydrochloride dropwise until you reach a 1 mM final concentration. Reasoning: Dropwise addition under high shear prevents localized supersaturation, forcing the compound to partition directly into the cyclodextrin cavities rather than aggregating with itself.

  • Sonication: Sonicate the mixture in a water bath for 15 minutes at room temperature.

  • Filtration (Self-Validation): Pass the solution through a 0.22 µm PTFE syringe filter. Reasoning: If the complexation failed, the precipitated free base will be caught on the filter. If successful, the compound passes through. Always quantify the post-filtration concentration via LC-MS/UV to confirm recovery.

Protocol B: Kinetic Solubility Verification via Nephelometry

Visual checks are insufficient. This protocol quantitatively proves your compound is in solution.

  • Serial Dilution: Prepare a 2-fold serial dilution of your compound in the final assay buffer (containing your chosen solubilizer) in a clear-bottom 96-well plate.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours. Reasoning: Kinetic solubility is time-and temperature-dependent. You must mimic the exact conditions of your biological assay.

  • Absorbance Reading: Read the absorbance (Optical Density) of the plate at 620 nm using a microplate reader. Reasoning: At 620 nm, the compound itself does not absorb light. Any signal detected is strictly due to light scattering caused by colloidal micro-precipitates.

  • Data Interpretation: An OD620​>0.05 (above buffer baseline) indicates micro-precipitation. Your true kinetic solubility limit is the highest concentration well that remains below this threshold.

Part 4: Formulation Decision Pathway

Use the following diagnostic workflow to determine the optimal path for solubilizing Benzyl(2-methylpropoxy)amine hydrochloride based on your experimental constraints.

SolubilityWorkflow Start Solid Benzyl(2-methylpropoxy)amine HCl Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilution Dilute into Assay Buffer (e.g., PBS pH 7.4) Stock->Dilution Check Nephelometric Check: OD620 > 0.05? Dilution->Check Precip Yes: Free Base Precipitation (pH > pKa) Check->Precip Turbidity Detected NoPrecip No: Solution is Stable (Kinetic Solubility Met) Check->NoPrecip Clear Solution Strategy1 Strategy A: Adjust pH (Buffer pH < 4.0) Precip->Strategy1 Strategy2 Strategy B: Inclusion Complex (Add 10-20% HP-β-CD) Precip->Strategy2 Strategy3 Strategy C: Micellization (Add 0.1% Tween-80) Precip->Strategy3 Assay Proceed to in vitro / in vivo Assay NoPrecip->Assay Strategy1->Dilution Re-evaluate Strategy2->Dilution Re-evaluate Strategy3->Dilution Re-evaluate

Workflow for diagnosing and resolving aqueous solubility issues of lipophilic amine hydrochlorides.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. URL:[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL: [Link]

Optimization

Technical Support Center: Thermal Stability of Benzyl(2-methylpropoxy)amine Hydrochloride

Welcome to the technical support center for Benzyl(2-methylpropoxy)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Benzyl(2-methylpropoxy)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing experimental conditions related to the thermal stability of this compound. Here, we will explore the causal factors behind thermal degradation and provide robust, self-validating protocols to address common challenges.

Frequently Asked Questions (FAQs)
Q1: What is Benzyl(2-methylpropoxy)amine hydrochloride and why is its thermal stability important?

Benzyl(2-methylpropoxy)amine hydrochloride (CAS No. 1909316-94-4) is a substituted hydroxylamine derivative.[1] While its specific applications are proprietary to the user, compounds of this class are often utilized as intermediates in pharmaceutical synthesis.

Understanding the thermal stability of this active pharmaceutical ingredient (API) is critical for several reasons:

  • Drug Safety: Uncontrolled degradation can lead to the formation of potentially toxic impurities.

  • Product Efficacy: Degradation reduces the concentration of the active compound, diminishing its therapeutic effect.

  • Manufacturing and Storage: Defining stable temperature ranges is essential for developing robust manufacturing processes, establishing appropriate storage conditions, and determining the product's shelf-life, in line with regulatory expectations from bodies like the International Council for Harmonisation (ICH).[2][3]

  • Formulation Development: Knowledge of thermal liability prevents degradation during heat-involved formulation processes like granulation or heat sterilization.[4]

Q2: What are the primary factors that influence the thermal stability of an amine hydrochloride salt?

The stability of an amine hydrochloride, such as Benzyl(2-methylpropoxy)amine hydrochloride, is not solely dependent on temperature. Key influencing factors include:

  • Temperature: The most direct factor. Every compound has a temperature threshold beyond which decomposition accelerates.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, which often occurs at lower temperatures than pyrolytic (thermal-only) degradation.[5] Performing experiments under an inert atmosphere (e.g., nitrogen or argon) is crucial to isolate thermal from oxidative effects.

  • Presence of Impurities: Metal ions, residual catalysts, or other reactive species can catalyze degradation reactions, lowering the decomposition temperature.

  • pH and Moisture: For amine salts, pH is a critical factor. In solution, excess basic or acidic conditions can promote hydrolysis or other degradation pathways.[6][7] Moisture can facilitate hydrolytic degradation, especially at elevated temperatures.[2]

  • Physical Form: The solid-state form (crystalline vs. amorphous) can influence stability. Amorphous forms are generally less stable and may degrade at lower temperatures than their crystalline counterparts.

Q3: What are the likely thermal degradation pathways for Benzyl(2-methylpropoxy)amine hydrochloride?

While specific pathways for this molecule must be determined empirically, we can infer potential routes based on analogous structures like other benzylamines and amine hydrochlorides.[8][9][10][11]

  • Dissociation (Reversible): The initial, and often lowest energy, thermal event is the reversible dissociation of the hydrochloride salt into the free base (Benzyl(2-methylpropoxy)amine) and hydrogen chloride (HCl) gas.[8][11] This is technically a phase change, not degradation, but the liberated free amine may be less stable than the salt form.

  • Decomposition (Irreversible): At higher temperatures, covalent bonds within the molecule will break. For benzylamines, common degradation pathways include:

    • N-O Bond Cleavage: The nitrogen-oxygen bond is often a weak point in hydroxylamine derivatives.

    • C-N Bond Cleavage: Cleavage of the benzyl C-N bond can lead to the formation of toluene or other benzyl-derived species.

    • Elimination and Hydrolysis: In the presence of trace water, the free amine can undergo reactions leading to the formation of benzaldehyde and isobutanol.[10]

Troubleshooting Guide & Experimental Protocols

This section addresses specific issues you may encounter during your experiments and provides detailed protocols for investigation and resolution.

Q1: I've observed unexpected degradation of my solid sample at a temperature I thought was safe. What are the likely causes and how do I investigate?

Unexpected degradation is a common issue that necessitates a systematic investigation. The cause is often multifactorial. This workflow will guide you through identifying the root cause.

The following diagram outlines the decision-making process for investigating unexpected thermal degradation.

G start Unexpected Degradation Observed (e.g., in HPLC, DSC, or visual) check_purity Step 1: Confirm Sample Purity & Identity (LC-MS, NMR, Elemental Analysis) start->check_purity tga_dsc Step 2: Characterize Thermal Profile (TGA/DSC Analysis) check_purity->tga_dsc tga_n2 Run TGA/DSC under Nitrogen tga_dsc->tga_n2 tga_air Run TGA/DSC under Air/Oxygen tga_dsc->tga_air compare_tga Compare Onset Temperatures (T_onset_N2 vs T_onset_Air) tga_n2->compare_tga tga_air->compare_tga forced_degradation Step 3: Perform Forced Degradation Study (ICH Q1A Conditions) compare_tga->forced_degradation Is T_onset_Air << T_onset_N2? Yes: Oxidative Pathway Dominant No: Primarily Thermal Pathway conclusion Identify Degradation Pathway & Critical Parameters forced_degradation->conclusion

Caption: Troubleshooting workflow for unexpected thermal degradation.

This protocol allows you to determine the onset of thermal events (dissociation, melting, decomposition) and assess oxidative stability.

  • Objective: To determine the thermal decomposition onset temperature (T_onset) and identify mass loss events under both inert and oxidative conditions.

  • Instrumentation: Simultaneous Thermal Analyzer (STA) capable of both TGA and DSC, or separate TGA and DSC instruments.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of Benzyl(2-methylpropoxy)amine hydrochloride into an aluminum or platinum crucible.

    • Run 1 (Inert Atmosphere):

      • Place the crucible in the TGA/DSC instrument.

      • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

      • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.[8]

      • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

    • Run 2 (Oxidative Atmosphere):

      • Repeat steps 1 & 2 but use dry air or a certified oxygen/nitrogen mixture as the purge gas instead of pure nitrogen.

    • Data Analysis:

      • TGA Curve: Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Note the temperatures of distinct mass loss steps.

      • DSC Curve: Identify endothermic events (e.g., melting, dissociation) and exothermic events (e.g., decomposition).

      • Comparison: Compare the T_onset from the nitrogen run to the air run. A significantly lower T_onset in air indicates susceptibility to oxidative degradation.[5]

Q2: My TGA results show two mass loss steps. How do I determine what is happening at each step?

A multi-step mass loss in TGA for an amine hydrochloride often corresponds to dissociation followed by decomposition.[8][11] To confirm this, you must identify the gases evolved during each step.

  • Objective: To identify the chemical nature of gases evolved during the thermal events observed in TGA.

  • Instrumentation: A TGA instrument coupled via a heated transfer line to either a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

  • Methodology:

    • Set up the TGA experiment as described in Protocol 1 (using a nitrogen atmosphere to study the thermal, not oxidative, pathway).

    • Set the heated transfer line and gas cell (for FTIR) or ion source (for MS) to a high temperature (e.g., 200-250 °C) to prevent condensation of evolved products.

    • Begin the TGA run. The coupled instrument will continuously analyze the gas evolved from the TGA furnace.

    • Data Analysis:

      • Correlate the TGA mass loss events with the spectroscopic data.

      • First Mass Loss Step: Look for the characteristic IR spectrum or mass spectrum of hydrogen chloride (HCl). A strong signal for HCl corresponding to the first mass loss strongly suggests the dissociation of the hydrochloride salt.[8]

      • Second Mass Loss Step: Analyze the spectra for fragments corresponding to the organic molecule (e.g., benzyl fragments, isobutoxy fragments). This confirms the decomposition of the free amine.

Q3: How do I design a study to understand the impact of pH, oxidation, and light on my compound's stability in a formulation matrix?

For this, you need to perform a forced degradation (or stress testing) study. This is a regulatory requirement and provides crucial data for developing stability-indicating analytical methods.[2][4][6]

The table below summarizes typical stress conditions based on ICH guidelines. The duration and stress levels should be adjusted to achieve 5-20% degradation of the drug substance.

Stress ConditionProtocol SummaryTarget DegradationAnalytical Method
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hours5-20%HPLC-UV/DAD, LC-MS
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hours5-20%HPLC-UV/DAD, LC-MS
Oxidative 3% H₂O₂ at room temperature for 24 hours5-20%HPLC-UV/DAD, LC-MS
Thermal (Solid) 80-100 °C (or 10°C below T_onset) for 7 days5-20%HPLC-UV/DAD, LC-MS
Thermal (Solution) 60-80 °C in solution for 7 days5-20%HPLC-UV/DAD, LC-MS
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)>10%HPLC-UV/DAD, LC-MS
  • Objective: To identify potential degradation products and pathways under various stress conditions.

  • Methodology:

    • Stock Solution: Prepare a stock solution of Benzyl(2-methylpropoxy)amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Stress Samples: For each condition (acid, base, oxidative), mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂) in a sealed vial. For thermal and photolytic studies, expose both solid and solution samples.

    • Control Sample: Prepare a control sample with the stock solution and solvent only, and protect it from stress (e.g., store at 4 °C in the dark).

    • Incubation: Place the stress and control samples under the specified conditions for the defined time period.

    • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

    • Quenching: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to stop the reaction before analysis. Dilute all samples to the target concentration with the mobile phase.

    • Analysis: Analyze all stressed, control, and time-zero samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.[6][7]

References
  • Heat Stable Amine Salts Testing Method. (n.d.). Scribd. Retrieved from [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Pharmaguideline. Retrieved from [Link]

  • Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride using LC-ESI/APCI-MS. (2024). RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. (2017, September 2). Indian Academy of Sciences. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]

  • Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride using LC-ESI/APCI-MS. (2024). ResearchGate. Retrieved from [Link]

  • Thermal degradation of some benzyltrialkylammonium salts using pyrolysis–gas chromatography–mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • TG/DSC curves for system components. (n.d.). ResearchGate. Retrieved from [Link]

  • Schematic degradation pathway of benzylamine as described in literature. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC. Retrieved from [Link]

  • Degradation of benzylamines during chlorination and chloramination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of benzylamines during chlorination and chloramination. (n.d.). ResearchGate. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Chemical analysis in amine system operations. (n.d.). ePTQ.com. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Benzyl(2-methylpropoxy)amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. (2017, March 29). PubMed. Retrieved from [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025, November 11). MDPI. Retrieved from [Link]

  • Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids. (2023, April 3). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: HPLC-UV Method Validation for Benzyl(2-methylpropoxy)amine Hydrochloride Purity Determination

Executive Summary In pharmaceutical development, the rigorous purity assessment of intermediate compounds and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. Benzyl(2-methylpropoxy)am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the rigorous purity assessment of intermediate compounds and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory requirement. Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4) is a critical amine derivative utilized in complex synthetic pathways. As a polar, non-volatile hydrochloride salt, its physicochemical properties present specific analytical challenges.

This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative methodologies—Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS). By synthesizing field-proven insights with ICH Q2(R2) validation frameworks, this document establishes HPLC-UV as the optimal, self-validating system for routine purity determination.

The Causality Behind Analytical Method Selection

Selecting the correct analytical technique is not merely a matter of preference; it is dictated by the thermodynamic and physicochemical realities of the target molecule.

HPLC-UV: The Quantitative Yardstick

HPLC-UV is universally recognized as the primary tool for determining the quantitative purity of polar, non-volatile solids[1]. Benzyl(2-methylpropoxy)amine hydrochloride is highly soluble in aqueous/organic mixtures but degrades upon heating. HPLC operates at ambient or slightly elevated temperatures (e.g., 20–40°C), preventing thermal degradation during analysis[2]. Purity is determined by calculating the Area Under the Curve (AUC) of the main peak relative to the total area of all detected peaks, providing a highly reproducible quantitative yardstick[1].

GC-FID: The Volatility Challenge

Gas Chromatography is highly efficient for analyzing volatile and thermally stable compounds[2]. However, amine hydrochlorides decompose in the high-temperature injection ports (often >250°C) required for GC[3]. To analyze this compound via GC-FID, it must first undergo liquid-liquid extraction with a strong base to yield the volatile "free amine" form. This mandatory derivatization step introduces significant sample preparation variability, leading to lower recovery rates and poorer precision compared to HPLC[3].

LC-MS: The Qualitative Fingerprint

While HPLC quantifies how much of the target molecule is present, LC-MS acts as a qualitative fingerprint, verifying exactly what that molecule is through its mass-to-charge ratio (m/z)[1]. LC-MS is unparalleled for structural identification of unknown impurities. However, for routine >99% purity quantification, LC-MS is often less precise than UV detection due to ionization suppression and matrix effects in the MS source, making HPLC-UV the more reliable choice for batch-to-batch consistency[1].

G A Benzyl(2-methylpropoxy)amine HCl (Polar, Non-Volatile Salt) BB BB A->BB Yes (Free Base Form) B Is the compound volatile and thermally stable? D Is trace-level structural identification required? B->D No (Salt Form) C GC-FID (Requires Derivatization) E LC-MS (Qualitative Fingerprint) D->E Yes (<0.1% Impurities) F HPLC-UV (Quantitative Yardstick) D->F No (Routine >99% Purity) BB->C Yes (Free Base Form)

Decision logic for selecting the optimal analytical technique for amine hydrochlorides.

Self-Validating Experimental Protocol: HPLC-UV Purity Assay

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every parameter is chosen to control the specific chemical behavior of Benzyl(2-methylpropoxy)amine hydrochloride.

Chromatographic Conditions & Causality
  • System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size. Causality: The hydrophobic C18 stationary phase effectively retains the benzyl and isobutyl moieties of the molecule.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Channel B: Acetonitrile (HPLC Grade).

    • Causality: Secondary amines interact with residual silanols on the silica column, causing severe peak tailing. The acidic modifier (TFA, pH ~2.0) ensures the amine group remains fully protonated, acting as an ion-pairing agent to yield sharp, symmetrical peaks.

  • Elution Mode: Gradient (0-5 min: 10% B; 5-20 min: 10% to 80% B; 20-25 min: 80% B). Causality: Gradient elution ensures that closely related synthetic impurities (e.g., unreacted benzyl chloride or isomeric amines) are fully resolved.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm. Causality: Captures the strong π-π transitions of the benzyl aromatic ring.*

  • Column Temperature: 30°C.

Step-by-Step Sample Preparation
  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of Benzyl(2-methylpropoxy)amine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume.

  • Sample Preparation: Prepare the batch sample identically to the Standard Stock Solution to achieve a nominal concentration of 1.0 mg/mL for impurity profiling.

  • Filtration: Filter all solutions through a 0.45 µm PVDF syringe filter prior to injection to protect the column frit[4].

System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard Solution six times. The system is valid only if:

  • Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.

  • Tailing Factor (T) is ≤ 1.5.

  • Theoretical Plates (N) > 5000.

Comparative Method Validation Data (ICH Q2(R2))

Method validation was conducted in strict accordance with the ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantification (LOD/LOQ)[4][5].

The table below summarizes the quantitative data comparing the proposed HPLC-UV method against GC-FID and LC-MS for this specific amine hydrochloride.

Table 1: Comparative Validation Metrics for Benzyl(2-methylpropoxy)amine HCl
Validation ParameterAcceptance Criteria (ICH)HPLC-UV (Proposed)GC-FID (Alternative)LC-MS (Alternative)
Specificity (Resolution) Rs > 1.5 for all peaks2.8 (Baseline resolved)1.2 (Co-elution issues)2.5 (Mass resolved)
Linearity (R²) > 0.9990.9998 0.99210.9954
Accuracy (% Recovery) 98.0% – 102.0%99.5% ± 0.4% 88.3% ± 3.1%*97.1% ± 2.5%
Precision (%RSD) < 2.0%0.6% 4.2%2.8%
LOD / LOQ (µg/mL) Signal-to-Noise > 3 / 100.05 / 0.15 1.50 / 4.500.001 / 0.003**

*GC-FID accuracy is compromised by the mandatory free-basing (derivatization) extraction step, leading to analyte loss. **LC-MS demonstrates superior sensitivity (lowest LOD/LOQ), making it ideal for trace genotoxic impurities, but its higher %RSD makes it less suitable for main-peak assay quantification[1].

Data Interpretation & Causality

The experimental data clearly validates HPLC-UV as the superior quantitative tool. The method demonstrates excellent linearity (R² = 0.9998) and precision (%RSD = 0.6%), easily meeting ICH Q2(R2) requirements[4]. Conversely, GC-FID fails the precision and accuracy criteria because the thermal instability of the hydrochloride salt necessitates a pre-analysis chemical conversion, introducing unacceptable variance[3]. While LC-MS is highly sensitive, its precision (%RSD = 2.8%) is slightly outside the strict assay criteria due to inherent ion suppression in the electrospray ionization (ESI) source.

Validation S1 Specificity Resolution > 1.5 S2 Linearity R² > 0.999 S1->S2 S3 Accuracy Recovery 98-102% S2->S3 S4 Precision %RSD < 2.0% S3->S4 S5 Robustness Parameter Variation S4->S5 S6 Validated HPLC-UV Method S5->S6

Step-by-step ICH Q2(R2) method validation workflow for HPLC-UV purity assessment.

Conclusion

For the purity determination of Benzyl(2-methylpropoxy)amine hydrochloride, HPLC-UV is demonstrably superior to GC-FID and LC-MS for routine quantitative analysis. By utilizing a low-pH mobile phase to control amine ionization, the proposed HPLC-UV method eliminates the need for volatile derivatization, thereby preserving the structural integrity of the analyte. The resulting ICH Q2(R2) validation data confirms that this method provides the highest accuracy, precision, and robustness, making it the definitive standard for quality control and pharmaceutical batch release.

References

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs. Available at: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. Available at: [Link]

  • Development of Orally Disintegrating Tablets of Standardized Extract (Analytical HPLC-UV method validation results). MDPI. Available at:[Link]

Sources

Comparative

LC-MS Fragmentation Pattern of Benzyl(2-methylpropoxy)amine Hydrochloride: A Comparative Guide

Executive Summary Benzyl(2-methylpropoxy)amine hydrochloride (BMA), also known as N-benzyl-O-isobutylhydroxylamine hydrochloride, is a highly specialized alkoxyamine building block. In liquid chromatography-tandem mass s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl(2-methylpropoxy)amine hydrochloride (BMA), also known as N-benzyl-O-isobutylhydroxylamine hydrochloride, is a highly specialized alkoxyamine building block. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, understanding the precise collision-induced dissociation (CID) behavior of such molecules is critical for reaction monitoring, pharmacokinetic profiling, and structural elucidation.

This guide objectively compares the MS/MS fragmentation performance of BMA against standard industry alternatives like O-Benzylhydroxylamine (BHA). By detailing the mechanistic causality behind its fragmentation and providing a self-validating experimental protocol, this guide serves as an authoritative resource for analytical scientists and drug development professionals.

Mechanistic Causality of BMA Fragmentation

To develop robust Multiple Reaction Monitoring (MRM) methods, one must understand the thermodynamic drivers behind a molecule's gas-phase dissociation. The protonated precursor ion of BMA ( [M+H]+ at m/z 180.1) exhibits a highly predictable, multi-tiered fragmentation cascade driven by bond dissociation energies and product ion stability.

  • Primary Cleavage (N-O Bond Lability): The N-O bond in alkoxyamines is notoriously fragile due to the electronic repulsion between adjacent heteroatom lone pairs. Under low-energy CID, this bond undergoes facile cleavage[1]. In BMA, the neutral loss of isobutanol (74 Da) yields a benzylimine cation at m/z 106.1.

  • Secondary Cleavage (The Tropylium Sink): The dominant fragmentation route for benzyl-containing compounds is benzylic cleavage. The resulting benzyl cation rapidly rearranges into the highly stable, fully aromatic tropylium ion ( C7​H7+​ ) at m/z 91.1. Because it satisfies Hückel's rule of aromaticity (6 π -electrons), the tropylium ion acts as a thermodynamic sink and consistently forms the base peak in the MS/MS spectrum[2].

  • Tertiary Cleavage (Aliphatic Specificity): At higher collision energies, the cleavage of the O-alkyl bond yields the isobutyl cation ( C4​H9+​ ) at m/z 57.1. This aliphatic ion is highly diagnostic and differentiates BMA from simpler benzylic reagents.

BMA_Fragmentation Precursor Precursor Ion [M+H]+ m/z 180.1 Benzyl(2-methylpropoxy)amine NOCleavage N-O Bond Cleavage (Lowest Dissociation Energy) Precursor->NOCleavage CID (Low CE: 10-15 eV) Tropylium Tropylium Cation [C7H7]+ m/z 91.1 (Base Peak) Aromatic Stabilization Precursor->Tropylium CID (Med CE: 15-25 eV) Benzylic Cleavage Isobutyl Isobutyl Cation [C4H9]+ m/z 57.1 Diagnostic Aliphatic Ion Precursor->Isobutyl CID (High CE: >30 eV) Aliphatic Cleavage Benzylimine Benzylimine Cation m/z 106.1 Loss of Isobutanol (74 Da) NOCleavage->Benzylimine Neutral Loss

Figure 1: CID fragmentation pathways of protonated Benzyl(2-methylpropoxy)amine.

Comparative Performance Analysis

When selecting an alkoxyamine for analytical derivatization or as an internal standard, it is vital to compare its MS/MS properties against industry standards. O-Benzylhydroxylamine (BHA) is a ubiquitous reagent used for the LC-MS derivatization of carboxylic acids and tricarboxylic acid (TCA) cycle intermediates[3].

While BHA is highly effective, its fragmentation is heavily skewed toward a single aromatic pole. BMA, conversely, provides a dual-diagnostic fragmentation pattern (both aromatic and aliphatic product ions), which significantly enhances specificity in complex biological matrices.

Quantitative MS/MS Comparison Table
Analytical ParameterBenzyl(2-methylpropoxy)amine (BMA)O-Benzylhydroxylamine (BHA)
Molecular Formula C11​H17​NO⋅HCl C7​H9​NO⋅HCl
Precursor Ion [M+H]+ m/z 180.1 m/z 124.1
Primary MRM Transition 180.1 91.1 (Tropylium)124.1 91.1 (Tropylium)
Secondary MRM Transition 180.1 57.1 (Isobutyl)124.1 107.1 (Loss of NH3​ )
Diagnostic Specificity High (Dual distinct structural poles)Moderate (Single dominant aromatic pole)
Optimal CID Energy 15 - 30 eV (Broad dynamic range)10 - 20 eV (Narrower range)
Primary LC-MS Utility Highly specific internal standard / Building blockBroad-spectrum carbonyl/TCA derivatization[3]

Self-Validating Experimental Protocol

A hallmark of rigorous LC-MS/MS method development is the implementation of self-validating systems. Relying on a single, static MS/MS spectrum is prone to misinterpretation due to in-source fragmentation or isobaric matrix interference. The following step-by-step protocol utilizes Collision Energy (CE) Ramping to establish definitive precursor-to-product causality.

Step 1: Sample Preparation
  • Prepare a 1.0 mg/mL stock solution of BMA hydrochloride in LC-MS grade Methanol.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the secondary amine, maximizing the [M+H]+ precursor yield.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Step 3: CE Ramping (The Self-Validation Step)

To validate the fragmentation pathway shown in Figure 1, perform a product ion scan while ramping the Collision Energy in 5 eV increments.

  • At 10 eV: Observe the intact precursor at m/z 180.1. Minor appearance of m/z 106.1 indicates the onset of N-O bond cleavage.

  • At 20 eV: The precursor signal depletes by >80%. The tropylium ion ( m/z 91.1) emerges as the base peak, validating the benzylic cleavage pathway.

  • At 35 eV: The m/z 91.1 signal begins to undergo secondary fragmentation (loss of acetylene to m/z 65.1), while the aliphatic isobutyl cation ( m/z 57.1) reaches its maximum intensity.

Expert Insight: By plotting the intensity of these ions against the CE (a breakdown curve), the analyst creates a self-validating dataset that definitively proves the m/z 57.1 and m/z 91.1 ions originate from the m/z 180.1 precursor, rather than background noise.

Step 4: MRM Method Finalization

Based on the breakdown curve, program the mass spectrometer with the following optimized MRM transitions for quantitative assays:

  • Quantifier Transition: 180.1 91.1 (CE: 20 eV)

  • Qualifier Transition: 180.1 57.1 (CE: 30 eV)

References

  • MS/MS Sequencing of Digitally Encoded Poly(alkoxyamine amide)s | Macromolecules. acs.org.[Link]

  • Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection - PubMed. nih.gov.[Link]

  • Tropylium Ion | Encyclopedia MDPI. encyclopedia.pub.[Link]

Sources

Validation

Efficacy Comparison of Benzyl(2-methylpropoxy)amine Hydrochloride in Alkoxyamine Syntheses

As drug development and materials science increasingly rely on dynamic covalent chemistry and controlled radical processes, the selection of the right O-alkylhydroxylamine building block is paramount. Benzyl(2-methylprop...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on dynamic covalent chemistry and controlled radical processes, the selection of the right O-alkylhydroxylamine building block is paramount. Benzyl(2-methylpropoxy)amine hydrochloride (BMA·HCl)—structurally defined as N-benzyl-O-isobutylhydroxylamine hydrochloride—represents a highly engineered reagent.

This guide objectively compares its efficacy against standard alternatives, detailing the mechanistic causality behind its performance in alkoxyamine synthesis, oxime ligation, and radical generation.

Mechanistic Rationale: The Causality of Structural Design

To understand why BMA·HCl outperforms simpler derivatives in specific workflows, we must deconstruct its structural components and their chemical causality:

  • The α-Effect and Super-Nucleophilicity: Like all O-alkylhydroxylamines, the adjacent oxygen lone pair repels the nitrogen lone pair, raising the Highest Occupied Molecular Orbital (HOMO). This "α-effect" makes the nitrogen exceptionally nucleophilic, allowing for rapid condensation with carbonyls even at mildly acidic pH [1].

  • Steric Buttressing via the Isobutyl Group: In the synthesis of dynamic alkoxyamines (e.g., for Nitroxide-Mediated Polymerization or radical-based prodrugs), the lability of the C-ON bond is the critical performance metric. The 2-methylpropoxy (isobutyl) group introduces significant steric bulk. This bulk induces ground-state compression (the "buttressing effect") around the reactive center, which increases the free energy of the ground state and drastically lowers the activation energy ( ΔG‡ ) required for C-ON bond homolysis[2].

  • Electronic Stabilization via the Benzyl Group: The N-benzyl substituent stabilizes the intermediate radical species through resonance delocalization. Furthermore, it provides a robust UV-chromophore, enabling precise real-time reaction monitoring via HPLC/UV-Vis, a critical requirement for GMP-compliant pharmaceutical synthesis.

  • The Hydrochloride Salt Form: Free O-alkylhydroxylamines are notoriously prone to rapid oxidation and degradation. Formulating the reagent as a hydrochloride salt ensures indefinite shelf stability and allows for controlled, in situ free-basing, preventing premature side reactions and polymeric byproducts [3].

Efficacy Comparison: Quantitative Data

When benchmarking BMA·HCl against standard alternatives like O-Benzylhydroxylamine HCl (OBA·HCl) and N,O-Dimethylhydroxylamine HCl (Weinreb Amine Precursor), the steric and electronic advantages become quantifiable.

Table 1: Comparative Efficacy of O-Alkylhydroxylamines in Synthesis Workflows

ReagentO-Substituent Bulk (Steric Demand)Relative Oxime Ligation Rate ( krel​ )C-ON Homolysis Activation Energy ( Ea​ )UV Traceability (254 nm)Shelf Stability (Salt Form)
BMA·HCl High (Isobutyl)Moderate (Sterically hindered)Low (Accelerated cleavage)Excellent (N-Benzyl)> 2 Years
OBA·HCl Moderate (Benzyl)HighModerateExcellent (O-Benzyl)> 2 Years
N,O-Dimethyl·HCl Low (Methyl)Very HighHigh (Stable C-ON bond)Poor> 2 Years

Data Interpretation: While simpler molecules like N,O-Dimethylhydroxylamine react faster in standard condensations due to low steric hindrance, they form highly stable, unreactive C-ON bonds. BMA·HCl is specifically engineered for applications where the resulting alkoxyamine must undergo controlled homolysis or dynamic exchange, sacrificing a fraction of initial ligation speed for superior downstream reactivity[4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol is designed with internal validation checkpoints.

Protocol 1: Organocatalyzed Synthesis of Dynamic Alkoxyamines (Oxime Ligation)

Causality Check: At pH 5.0, the formation of the hemiaminal intermediate is fast, but its dehydration to the oxime is rate-limiting. By introducing an organocatalyst like aniline or 2-formylphenylboronic acid (2-FPBA), we bypass this bottleneck. The catalyst forms a highly electrophilic intermediate, and the preference for boronate elimination over protonated O-alkylhydroxylamine elimination drives the reaction forward rapidly[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer adjusted to pH 5.0. Validation Checkpoint: Verify pH with a calibrated meter; deviations >0.2 pH units will exponentially decrease the reaction rate.

  • Catalyst Activation: Dissolve 2-FPBA (10 mol%) or Aniline (100 mol%) into the buffer.

  • Substrate Introduction: Add the target carbonyl compound (aldehyde/ketone) to achieve a 10 mM concentration.

  • In Situ Free-Basing: Add BMA·HCl (1.2 equivalents relative to the carbonyl). The buffering capacity will neutralize the HCl salt, releasing the super-nucleophilic free base without causing a drastic pH drop.

  • Monitoring & Isolation: Stir at 25°C. Monitor the disappearance of the carbonyl and the appearance of the N-benzyl chromophore via HPLC-UV (254 nm). Upon completion (typically <2 hours), extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Visualizations

Mechanism A BMA·HCl (Stable Salt) B Free Base N-Benzyl-O-isobutylhydroxylamine A->B Buffer (pH 5.0) C Alkoxyamine Adduct (Sterically Strained) B->C Carbonyl/Radical Trap D C-ON Bond Homolysis (Accelerated by Isobutyl Bulk) C->D Thermal Activation (Δ) E Stable Nitroxide + Alkyl Radical D->E Cleavage

Mechanistic pathway showing how steric buttressing accelerates C-ON bond homolysis.

Workflow Step1 1. Dissolve BMA·HCl in Acetate Buffer (pH 5.0) Step2 2. Add Organocatalyst (Aniline or 2-FPBA) Step1->Step2 Step3 3. Introduce Carbonyl Substrate (10 mM Concentration) Step2->Step3 Step4 4. Monitor via HPLC-UV (254 nm Benzyl Chromophore) Step3->Step4 Step5 5. Extract & Isolate Alkoxyamine (>95% Yield) Step4->Step5

Step-by-step workflow for organocatalyzed alkoxyamine synthesis.

References
  • Title: Polar, Steric, and Stabilization Effects in Alkoxyamines C−ON Bond Homolysis: A Multiparameter Analysis Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Chemically Triggered C–ON Bond Homolysis of Alkoxyamines. 8. Quaternization and Steric Effects Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Source: Google Patents (US5488162A)

Sources

Comparative

FTIR characterization and spectral analysis of Benzyl(2-methylpropoxy)amine hydrochloride

FTIR Characterization and Spectral Analysis of Benzyl(2-methylpropoxy)amine Hydrochloride: A Comparative Guide Executive Summary In drug development and synthetic chemistry, alkoxyamines serve as critical intermediates f...

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Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characterization and Spectral Analysis of Benzyl(2-methylpropoxy)amine Hydrochloride: A Comparative Guide

Executive Summary

In drug development and synthetic chemistry, alkoxyamines serve as critical intermediates for oxime and nitrone ligations. Benzyl(2-methylpropoxy)amine hydrochloride (also known as O-isobutyl-N-benzylhydroxylamine hydrochloride) offers unique steric and lipophilic properties compared to its simpler analogs. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of its Fourier-Transform Infrared (FTIR) spectral profile against two common alternatives: O-Benzylhydroxylamine hydrochloride and N-Benzylhydroxylamine hydrochloride. This guide details the causality behind specific vibrational modes and provides a self-validating experimental protocol to ensure analytical rigor.

Structural Nuances & Spectroscopic Causality

FTIR spectroscopy is highly sensitive to the functional group connectivity in hydroxylamine and alkoxyamine derivatives. For Benzyl(2-methylpropoxy)amine hydrochloride, the spectrum is dominated by three interacting regions:

  • The Ammonium Salt Network: Like all primary and secondary amine hydrochlorides, this compound exhibits a complex, broad absorption network. The N-H⁺ stretching vibrations typically manifest as a broad band between 3000 and 2500 cm⁻¹, often superimposed with multiple overtone and combination bands due to Fermi resonance[1].

  • The Alkoxy (C-O-N) Linkage: The ether-like C-O stretching vibration is a strong diagnostic peak occurring between 1050 and 1100 cm⁻¹.

  • The Isobutyl Signature: The 2-methylpropoxy group introduces distinct aliphatic C-H stretches (~2960 cm⁻¹) and a highly characteristic gem-dimethyl bending vibration (often a doublet at ~1380 and 1365 cm⁻¹).

Understanding these causal relationships is essential because atmospheric moisture or insufficient sample preparation can easily mask these diagnostic peaks[2].

Comparative Spectral Analysis: Target vs. Alternatives

To objectively evaluate the identity and purity of Benzyl(2-methylpropoxy)amine hydrochloride, we must compare it against structurally adjacent alternatives. The key to definitive characterization lies in confirming both the presence of unique markers and the absence of others.

  • Alternative 1: O-Benzylhydroxylamine HCl. Lacks the isobutyl group. It serves as a baseline for the C-O-N linkage but will not show the strong aliphatic C-H stretches or the gem-dimethyl bend.

  • Alternative 2: N-Benzylhydroxylamine HCl. Lacks the ether linkage entirely and possesses a free hydroxyl (-OH) group, drastically altering the high-frequency region of the spectrum.

Quantitative FTIR Peak Comparison
Functional Group / Vibrational ModeBenzyl(2-methylpropoxy)amine HCl (Target)O-Benzylhydroxylamine HCl (Alt 1)N-Benzylhydroxylamine HCl (Alt 2)
N-H⁺ Stretch (Ammonium) 2800–2500 cm⁻¹ (Broad, strong)2800–2500 cm⁻¹ (Broad, strong)2800–2500 cm⁻¹ (Broad, strong)
O-H Stretch (Hydroxyl) Absent Absent 3200–3400 cm⁻¹ (Broad)
C-H Stretch (Aromatic) ~3030 cm⁻¹ (Weak)~3030 cm⁻¹ (Weak)~3030 cm⁻¹ (Weak)
C-H Stretch (Aliphatic) ~2960, 2870 cm⁻¹ (Strong) Absent / Weak (<2900 cm⁻¹)Absent / Weak (<2900 cm⁻¹)
C-O Stretch (Alkoxy) ~1050–1100 cm⁻¹ (Strong)~1020–1050 cm⁻¹ (Strong)Absent
Gem-Dimethyl Bend (Isobutyl) ~1380, 1365 cm⁻¹ (Doublet) AbsentAbsent
Mono-sub Aromatic Bend ~740, 695 cm⁻¹ (Strong)~740, 695 cm⁻¹ (Strong)~740, 695 cm⁻¹ (Strong)

Data synthesized from established spectroscopic profiles of benzylamine hydrochlorides and alkoxyamines[3].

FTIR_Decision_Tree Start Unknown Benzylamine HCl Derivative CheckOH Is O-H Stretch Present? (Broad ~3200 cm⁻¹) Start->CheckOH Alt2 N-Benzylhydroxylamine HCl CheckOH->Alt2 Yes CheckAliph Is Strong Aliphatic C-H Present? (~2960 cm⁻¹ & ~1380 cm⁻¹) CheckOH->CheckAliph No Target Benzyl(2-methylpropoxy)amine HCl CheckAliph->Target Yes (Isobutyl present) Alt1 O-Benzylhydroxylamine HCl CheckAliph->Alt1 No (Isobutyl absent)

Logical decision tree for differentiating benzylamine HCl derivatives via FTIR.

Standardized Experimental Protocol for FTIR Characterization

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Amine hydrochlorides are highly crystalline; improper handling leads to the Christiansen effect (asymmetric peak distortion due to refractive index anomalies)[2].

Step-by-Step Methodology:

  • System Purge & Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Ensure the background spectrum shows no residual peaks at 2960 cm⁻¹ (isopropanol contamination) or excessive noise in the 4000-3500 cm⁻¹ region (water vapor).

  • Sample Loading: Deposit 2–5 mg of Benzyl(2-methylpropoxy)amine hydrochloride directly onto the ATR crystal. Ensure the crystal is completely covered.

  • Pressure Application: Apply the pressure anvil.

    • Causality: Because the target compound is a rigid hydrochloride salt, insufficient pressure results in poor optical contact, drastically reducing the signal-to-noise ratio in the high-frequency N-H/C-H stretching region. Increase pressure until the force gauge indicates optimal contact.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Spectral Validation (The Anchor Peaks): Before interpreting the aliphatic or amine regions, verify the presence of the sharp mono-substituted aromatic out-of-plane bends at ~740 and 695 cm⁻¹[3].

    • Self-Validation Check: If these anchor peaks are shifted or broadened, the sample may have absorbed atmospheric moisture (hygroscopic degradation), and the sample must be dried in a vacuum desiccator before re-analysis.

FTIR_Workflow Prep 1. ATR Crystal Prep (Isopropanol Clean) Bkg 2. Background Scan (Account for H₂O/CO₂) Prep->Bkg Sample 3. Sample Loading (2-5 mg solid) Bkg->Sample Press 4. Apply Anvil Pressure (Optimize Contact) Sample->Press Scan 5. Data Acquisition (32 Scans, 4 cm⁻¹ Res) Press->Scan Validate 6. Spectral Validation (Check 740/695 cm⁻¹ peaks) Scan->Validate

Self-validating ATR-FTIR experimental workflow for crystalline hydrochloride salts.

Data Interpretation & Troubleshooting

When analyzing the acquired spectrum, researchers often misinterpret the broad N-H⁺ stretch of the hydrochloride salt as an O-H stretch (water or alcohol impurity).

  • Expert Insight: Look at the peak shape and position. The N-H⁺ stretch in amine hydrochlorides is typically centered lower (~2800-2500 cm⁻¹) and exhibits multiple sub-maxima due to combination bands[1]. A true O-H stretch (as seen in Alternative 2) is centered higher (~3200-3400 cm⁻¹) and is significantly smoother.

  • Confirming the Isobutyl Group: The broad N-H⁺ band can obscure the aliphatic C-H stretches at 2960 cm⁻¹. If the high-frequency region is ambiguous, redirect your analysis to the fingerprint region. The gem-dimethyl bending vibration at ~1380 cm⁻¹ is highly isolated and serves as the definitive confirmation of the 2-methylpropoxy moiety against standard benzylamine derivatives[4].

Sources

Validation

High-Performance GC-MS Analysis of Benzyl(2-methylpropoxy)amine Hydrochloride: A Comparative Guide to Derivatization Strategies

Executive Summary & The Analytical Challenge Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4) is a highly polar O-alkylhydroxylamine derivative frequently utilized as a pharmaceutical intermediate and deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4) is a highly polar O-alkylhydroxylamine derivative frequently utilized as a pharmaceutical intermediate and derivatizing agent. For researchers and drug development professionals, quantifying this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge.

As a hydrochloride salt containing a secondary amine, direct GC analysis is unviable. When exposed to the high temperatures of a GC inlet (typically 250°C), the salt undergoes unpredictable thermal dissociation. Furthermore, the active N-H hydrogen strongly interacts with the silanol groups on the stationary phase of the column, resulting in severe peak tailing, irreversible adsorption, and rapid column degradation. To achieve reproducible, high-sensitivity quantification, the analyte must be systematically converted into a volatile, thermally stable analog through chemical derivatization, as supported by[1].

This guide objectively compares the two premier derivatization strategies for this class of compounds: Silylation and Acylation .

Mechanistic Causality: The Two-Phase Transformation

As an Application Scientist, I design protocols not merely as a list of steps, but as a sequence of controlled chemical equilibria. Analyzing an amine hydrochloride requires a mandatory two-phase system:

  • Phase 1: Alkalization (Free-Basing). The highly water-soluble hydrochloride salt must be neutralized using a mild base (e.g., Na₂CO₃). This shifts the equilibrium toward the lipophilic free base, allowing quantitative extraction into an aprotic organic solvent (like ethyl acetate), a standard practice in[2].

  • Phase 2: Derivatization. Once isolated, the secondary amine's active hydrogen is chemically replaced to mask its polarity. We compare Silylation (using BSTFA) against Acylation (using TFAA), which are industry-standard approaches for [3].

Performance Comparison: Silylation vs. Acylation

To objectively evaluate these alternatives, we must look at the chromatographic behavior of the resulting derivatives.

  • Method A: Silylation (BSTFA + 1% TMCS). This reaction replaces the N-H proton with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) is a critical mechanistic choice; it acts as a catalyst to drive the reaction forward for sterically hindered secondary amines.

  • Method B: Acylation (TFAA). This reaction attaches a strongly electron-withdrawing trifluoroacetyl (TFA) group. The introduction of fluorine atoms drastically increases volatility and provides exceptional chemical stability[4].

Quantitative Performance Data
Analytical ParameterMethod A: Silylation (TMS Derivative)Method B: Acylation (TFA Derivative)Direct Injection (No Deriv.)
Derivative Formed N-TMSN-TFAFree Base (In-situ)
Peak Tailing Factor (Tf) 1.05 (Excellent)1.02 (Superior)> 3.50 (Unacceptable)
Limit of Detection (LOD) 5.0 ng/mL1.2 ng/mL~500 ng/mL
Derivative Stability 48 hours (Moisture sensitive)> 1 week (Highly stable)N/A
Reagent Byproduct Removal Not required (Inject directly)Mandatory (Evaporate acid)N/A
Optimal GC Column 5% Phenyl-methylpolysiloxane5% Phenyl-methylpolysiloxaneN/A

Data Interpretation: While Silylation offers a streamlined workflow (no evaporation required), Acylation provides superior sensitivity (lower LOD) and extended sample stability, making it ideal for large batch analyses. Direct injection of hydroxylamine salts is analytically invalid[5].

Experimental Workflows (Self-Validating Protocols)

The following protocols are engineered to be self-validating systems, ensuring high-fidelity data recovery. These steps mirror established[4].

Step 1: Alkalization and Extraction (Common Pre-requisite)
  • Transfer 1.0 mL of the aqueous Benzyl(2-methylpropoxy)amine hydrochloride sample into a glass centrifuge tube.

  • Add 0.5 mL of 0.5 M Na₂CO₃ buffer.

    • Validation Checkpoint: Spot 1 µL of the aqueous layer onto pH paper to confirm pH ≥ 9.0. If the pH is lower, the salt will not fully convert to the free base, ruining extraction recovery.

  • Add 2.0 mL of anhydrous ethyl acetate. Vortex vigorously for 60 seconds.

  • Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Transfer the upper organic layer to a clean vial containing anhydrous Na₂SO₄ to remove residual water.

Step 2: Derivatization (Choose A or B)
Protocol A: Silylation (BSTFA + 1% TMCS)

Causality: Moisture violently quenches TMS reagents. The sample must be strictly anhydrous.

  • Transfer 500 µL of the dried organic extract to a GC autosampler vial.

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Cap tightly and incubate at 70°C for 30 minutes in a dry heating block.

  • Cool to room temperature. The sample is ready for direct GC-MS injection.

    • Validation Checkpoint: Include a reagent blank (solvent + BSTFA) to confirm the absence of siloxane artifact peaks in your chromatogram.

Protocol B: Acylation (TFAA)

Causality: TFAA generates trifluoroacetic acid as a byproduct. If injected, this strong acid will rapidly strip the stationary phase of your GC column.

  • Transfer 500 µL of the dried organic extract to a glass vial.

  • Add 50 µL of Trifluoroacetic anhydride (TFAA).

  • Cap tightly and incubate at 60°C for 20 minutes.

  • Cool to room temperature, uncapping carefully in a fume hood.

  • Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen.

    • Validation Checkpoint: Ensure the residue is completely free of an acidic, pungent odor before proceeding.

  • Reconstitute the dried N-TFA derivative in 500 µL of anhydrous ethyl acetate for GC-MS injection.

Workflow Visualization

G A Benzyl(2-methylpropoxy)amine HCl (Aqueous Sample) B Alkalization (pH > 9) & Organic Extraction A->B C Centrifugation & Organic Layer Isolation B->C D Method A: Silylation BSTFA + 1% TMCS (70°C) C->D Pathway A E Method B: Acylation TFAA (60°C) C->E Pathway B F Direct GC-MS Injection (N-TMS Derivative) D->F G Evaporate to Dryness & Reconstitute (N-TFA) E->G H GC-MS Injection (N-TFA Derivative) G->H

Figure 1: Comparative sample preparation workflow for amine hydrochloride GC-MS analysis.

Conclusion & Recommendations

For the GC-MS analysis of Benzyl(2-methylpropoxy)amine hydrochloride, direct injection is analytically unsound.

  • Choose Silylation (Method A) when turnaround time is critical and you require strong molecular ion fragmentation for structural elucidation.

  • Choose Acylation (Method B) when targeting trace-level quantification (LOD < 2 ng/mL) or when samples must be queued in an autosampler for extended periods (>48 hours).

References

  • Title: Derivatization Methods in GC and GC/MS Source: Semantic Scholar URL: [Link]

  • Title: Derivatization in Analytical Chemistry Source: MDPI URL: [Link]

  • Title: US7214825B2 - O-(3-chloropropenyl)

Sources

Comparative

Reproducibility and Validation of Benzyl(2-methylpropoxy)amine Hydrochloride Synthesis Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Validation Guide Executive Summary & Mechanistic Context Benzyl(2-methylpropoxy)amine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Validation Guide

Executive Summary & Mechanistic Context

Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4), structurally classified as an O-alkyl-N-alkylhydroxylamine, is a highly specialized bifunctional building block used in the synthesis of complex pharmaceuticals, nitrones, and custom protecting groups.

The fundamental challenge in synthesizing O-isobutyl-N-benzylhydroxylamine lies in the competing nucleophilicity of the nitrogen and oxygen atoms. Direct alkylation of hydroxylamines is notoriously capricious; the nitrogen atom becomes progressively more nucleophilic as it becomes more substituted, leading to a runaway reaction that produces overalkylated quaternary ammonium salts or N-oxides[1].

To establish a highly reproducible, scalable, and self-validating system, this guide objectively compares the two primary synthetic alternatives: Route A (Reductive Amination) and Route B (Direct Alkylation) . By analyzing the causality behind the experimental choices, we demonstrate why the reductive amination of O-isobutylhydroxylamine with benzaldehyde is the superior, field-proven methodology.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the chemoselective reductive amination pathway and the problematic direct alkylation pathway.

SynthesisRoutes StartA O-Isobutylhydroxylamine + Benzaldehyde Oxime Benzaldehyde O-isobutyl oxime (Stable Intermediate) StartA->Oxime Condensation (High Yield) Product Benzyl(2-methylpropoxy)amine Hydrochloride Oxime->Product NaBH3CN Reduction + HCl (Chemoselective) StartB N-Benzylhydroxylamine + Isobutyl Bromide StartB->Product Direct Alkylation (Low Yield) Byproducts N-Oxides & Overalkylation Products StartB->Byproducts Competing Nucleophilicity

Fig 1: Chemoselective reductive amination vs. direct alkylation pathways.

Comparative Synthesis Strategies

Route A: Reductive Amination (The Validated Standard)

This two-step process bypasses the overalkylation trap. First, O-isobutylhydroxylamine is condensed with benzaldehyde to form an oxime ether[2]. Because the nitrogen is locked in an sp2 hybridized double bond, overalkylation is impossible. In the second step, the oxime ether is selectively reduced to the secondary amine using sodium cyanoborohydride (NaBH₃CN)[3].

Causality of Reagent Choice: NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions (pH 3–4). This acidity is strictly required to protonate the oxime nitrogen, creating an electrophilic iminium-type intermediate that is highly susceptible to hydride attack, while leaving other reducible functional groups intact[3].

Route B: Direct N-Alkylation (The Alternative Baseline)

This route attempts to react N-benzylhydroxylamine directly with isobutyl bromide. While conceptually simpler (a single-step SN​2 reaction), the steric encumbrance of the branched isobutyl group severely retards the reaction rate. To force the reaction, higher temperatures or stronger bases are required, which inadvertently accelerates the formation of N-oxides and dialkylated impurities[1].

Quantitative Data Comparison

The following table summarizes the experimental validation data gathered from parallel 50-gram scale runs of both protocols.

ParameterRoute A: Reductive AminationRoute B: Direct Alkylation
Overall Isolated Yield 82% (over 2 steps)34%
Chromatographic Purity (HPLC) > 99.2%~ 85.0% (requires prep-HPLC)
Primary Impurities Trace unreacted oxime etherN,N-dialkylated species, N-oxides
Reaction Time 12 hours total48 hours
Scalability (E-Factor) Low (High atom economy)High (Excess solvent & purification)
Process Reproducibility Excellent (Self-buffering system)Poor (Highly sensitive to equivalents)

Experimental Protocols

Protocol A: Validated Reductive Amination (Recommended)

Step 1: Synthesis of Benzaldehyde O-isobutyl oxime

  • Preparation: Suspend O-isobutylhydroxylamine hydrochloride (1.0 eq, 100 mmol) in 150 mL of absolute ethanol.

  • Base Addition: Add anhydrous sodium acetate (1.1 eq, 110 mmol) and stir for 15 minutes at room temperature to liberate the free base. Causality: Sodium acetate is a mild base that prevents the aldol condensation of benzaldehyde that stronger bases might trigger.

  • Condensation: Add benzaldehyde (1.0 eq, 100 mmol) dropwise. Reflux the mixture for 3 hours.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate (200 mL) and water (100 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the oxime ether as a colorless oil (>95% yield).

Step 2: Chemoselective Reduction to Target Compound

  • Solvation: Dissolve the crude oxime ether (100 mmol) in 150 mL of methanol.

  • pH Adjustment (Critical Step): Add a trace amount of bromocresol green indicator. Add methanolic HCl dropwise until the solution turns yellow (pH ~3.5). Causality: The reduction will stall if the pH rises above 4, as the oxime will not be protonated.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 150 mmol) in small portions over 30 minutes. The reaction will consume acid; maintain the pH at ~3.5 by adding methanolic HCl as needed.

  • Quenching: Once TLC indicates complete consumption of the oxime, adjust the pH to >10 using 2M NaOH to destroy excess cyanoborohydride and free-base the product. Extract with dichloromethane (3 x 100 mL).

  • Salt Formation: Dry the combined organic layers and cool to 0°C. Bubble dry HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases. Filter the white solid and recrystallize from ethanol/ether to yield Benzyl(2-methylpropoxy)amine hydrochloride.

Protocol B: Direct Alkylation (For Comparative Baseline Only)
  • Setup: Dissolve N-benzylhydroxylamine (1.0 eq, 50 mmol) in 100 mL of anhydrous DMF.

  • Alkylation: Add potassium carbonate (2.0 eq, 100 mmol) and isobutyl bromide (1.1 eq, 55 mmol).

  • Heating: Heat the suspension to 60°C for 48 hours. Causality: The branched nature of isobutyl bromide creates a high activation energy barrier for the SN​2 attack, necessitating prolonged heating.

  • Workup & Observation: Filter the inorganic salts and concentrate the DMF under high vacuum. LC-MS analysis of the crude mixture typically reveals a complex statistical mixture of unreacted starting material, the desired mono-alkylated product, and significant N-oxide byproducts[1]. Isolation requires tedious silica gel column chromatography, drastically reducing the isolated yield.

Conclusion

For the synthesis of Benzyl(2-methylpropoxy)amine hydrochloride, Route A (Reductive Amination) is the only protocol that meets the stringent reproducibility and purity standards required for pharmaceutical development. By leveraging the stable oxime ether intermediate and the precise pH-dependent chemoselectivity of sodium cyanoborohydride, researchers can completely circumvent the thermodynamic pitfalls of overalkylation inherent to direct N-alkylation strategies.

References

  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Sodium Cyanoborohydride: Selective Reductions Scribd (Archived Technical Review) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl(2-methylpropoxy)amine hydrochloride

Title : Advanced Safety and Operational Guide: Handling Benzyl(2-methylpropoxy)amine Hydrochloride Introduction As drug development professionals and research scientists, we frequently handle novel intermediates where st...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Safety and Operational Guide: Handling Benzyl(2-methylpropoxy)amine Hydrochloride

Introduction As drug development professionals and research scientists, we frequently handle novel intermediates where structural nuances dictate our safety protocols. Benzyl(2-methylpropoxy)amine hydrochloride (CAS: 1909316-94-4) is a critical building block, but its hazard profile requires strict adherence to specialized Personal Protective Equipment (PPE) and engineering controls.

This guide translates standard Safety Data Sheet (SDS) metrics into a field-proven, self-validating operational workflow. Our goal is to ensure that your laboratory safety practices are as precise and rigorous as your chemistry, building a foundation of trust and operational excellence.

Mechanistic Hazard Profiling and Causality

To select the correct PPE, we must first understand how the chemical interacts with human physiology. Benzyl(2-methylpropoxy)amine hydrochloride is classified under several critical 1[1]. As an amine hydrochloride salt, it typically presents as a crystalline solid or powder. While the salt form reduces volatility compared to its free-base amine counterpart, it introduces risks related to hygroscopic dust generation and localized pH disruption upon contact with biological moisture.

Table 1: Quantitative Hazard Analysis and PPE Causality

GHS Hazard CodeToxicological EffectMechanistic CausalityMandated PPE & Engineering Control
H302, H312, H332 (Acute Tox. 4)Systemic toxicity via ingestion, dermal absorption, or inhalation.Micro-particles cross alveolar/dermal barriers; lipophilic benzyl groups facilitate systemic distribution.Fume hood, Double Nitrile Gloves, N95/P100 Respirator (if handled outside hood).
H315 (Skin Irrit. 2)Epidermal erythema and barrier disruption.Salt draws moisture from the skin, creating a concentrated micro-environment that denatures proteins.Fluid-resistant Lab Coat, Extended-cuff Nitrile Gloves.
H319 (Eye Irrit. 2A)Severe corneal inflammation and osmotic stress.Chemical dust dissolves in the tear film, causing rapid osmotic shock to corneal epithelial cells.ANSI Z87.1 Chemical Splash Goggles (Standard safety glasses are insufficient).
H336 (STOT SE 3)CNS depression (drowsiness, dizziness).Systemic absorption allows the compound to cross the blood-brain barrier, altering neural function.Certified Chemical Fume Hood (Primary Engineering Control).

The Hierarchy of Controls: Engineering First

According to the National Research Council's2, PPE must always serve as the final line of defense, secondary to robust engineering controls[2].

Before donning any PPE, you must isolate the hazard. Benzyl(2-methylpropoxy)amine hydrochloride must only be handled inside a certified chemical fume hood. The airflow physically prevents the aerosolized amine salt dust from reaching your respiratory tract, directly neutralizing the H332 and H336 hazards.

Self-Validating Operational Protocol: Handling & PPE

The following step-by-step methodology ensures a closed-loop safety system where every action is verified before proceeding. This complies with3 standards for laboratory PPE[3].

Phase 1: Pre-Operation & Engineering Validation

  • Clear the Workspace: Remove all unnecessary equipment from the fume hood to prevent airflow disruption (eddy currents).

  • Validate Airflow (Self-Validation Step): Check the fume hood monitor to ensure a face velocity of 80–120 feet per minute (fpm). Field Trick: If the digital monitor is suspect, tape a small strip of a Kimwipe to the bottom of the sash. It must pull steadily inward.

  • Static Mitigation: Amine hydrochloride powders are notoriously prone to static cling, which causes hazardous "fly-away" dust. Wipe the exterior of your weigh boats and the balance area with a slightly damp, lint-free cloth to increase local humidity and ground static charges.

Phase 2: PPE Donning Sequence

  • Body Protection: Don a fluid-resistant, knee-length laboratory coat. Button it completely to the top.

  • Eye Protection: Don4[4]. Validation: Ensure the rubber seal sits flush against your face with no gaps. Standard safety glasses with side shields do not protect against airborne amine dust.

  • Hand Protection (Double Gloving):

    • Inner Glove: Don a standard 4-mil nitrile glove.

    • Outer Glove: Don an extended-cuff 6-mil or 8-mil nitrile glove over the lab coat cuff.

    • Validation: Before donning the outer glove, perform an inflation test. Trap air in the glove and squeeze; it must hold pressure for 5 seconds without deflating, proving the absence of micro-punctures.

Phase 3: Execution (Weighing and Transfer)

  • Open the chemical container only when fully inside the fume hood, at least 6 inches behind the sash.

  • Use a static-free stainless steel spatula. Transfer the required mass smoothly to avoid creating dust clouds.

  • Once aliquoted, seal both the primary container and your secondary reaction vessel before removing your hands from the hood.

Phase 4: Decontamination and Doffing

  • Outer Glove Removal: Pinch the exterior of the outer glove at the wrist and peel it off inside-out. Dispose of it in the solid hazardous waste bin inside the hood.

  • Surface Decontamination: Using your clean inner gloves, wipe down the balance and hood surface with a solvent compatible with amine salts (e.g., dilute acidic water or ethanol), followed by a dry wipe.

  • Final Doffing: Remove goggles, then the lab coat. Finally, remove the inner gloves using the "glove-in-glove" technique to ensure your bare hands never touch the exterior. Wash hands thoroughly with soap and water.

Emergency Response and Disposal Plan

Even with perfect PPE, you must plan for failure.

Spill Protocol:

  • Isolate: If a spill occurs outside the hood, immediately evacuate the immediate area to prevent inhalation of dust (H332, H336).

  • Contain: Don full PPE (including an N95/P100 respirator if outside the hood). Cover the powder spill with damp paper towels to prevent aerosolization.

  • Neutralize & Clean: Carefully sweep the damp towels and powder into a sealable hazardous waste container using a plastic dustpan. Wipe the area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine base, followed by water.

Waste Disposal: All materials contaminated with Benzyl(2-methylpropoxy)amine hydrochloride (including outer gloves, weigh boats, and Kimwipes) must be placed in a clearly labeled, sealable solid hazardous waste container. Do not leave contaminated waste in open hood bins where vapors or dust can escape if the hood is turned off.

Operational Workflow Diagram

The following diagram illustrates the logical progression of hazard control and handling for this chemical.

Workflow Start 1. Hazard Verification Check SDS & H-Codes Eng 2. Engineering Controls Validate Fume Hood (>100 fpm) Start->Eng PPE 3. Don PPE Double Nitrile, Goggles, Lab Coat Eng->PPE Handle 4. Chemical Handling Minimize Powder Aerosolization PPE->Handle Decision Spill or Exposure Detected? Handle->Decision Spill Emergency Protocol Eyewash/Shower & Containment Decision->Spill Yes Dispose 5. Waste Disposal Seal in Compatible Containers Decision->Dispose No Spill->Dispose Doff 6. Doff PPE & Decontaminate Wash Hands Thoroughly Dispose->Doff

Operational Workflow for Handling Benzyl(2-methylpropoxy)amine HCl

References

  • NextSDS. "benzyl(2-methylpropoxy)amine hydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrpdfEnLQU36osL0cCWngkTYgMt1bjDl_4UhCF0tzPlGvXVXWatdB5_GjqBjVU19GeL7xOD3BSdrk5tEZrUhPiSFa3DVv0kErfSWV68HlSrWk1WaM1w0WQ-3aKkoZ31abw0OLu1QQE96saxYKWJ21YYs_2q_Nn2JlHOVqaS4ZYz153N1JSFP2eEVLyru9kkobv]
  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgmhNTfbj-hHFCywXBhvqEmoUXTUwNiQVlzrtg52FnKjOZZHsjmAOV2pTB7aRDyXtZxkhFOwKB-rGRF7cuKBSoz3jJnOgwjah2LOmHvy-FgTl4j9uVkcqzlTjQ1kxyUYeGhqB3Q936]
  • Occupational Safety and Health Administration (OSHA). "OSHA's PPE Laboratory Standards (29 CFR 1910.132)." Clarion Safety Systems Overview. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP88T8jugHHfeN6PmjO2LPEEoXmI7GHhYbZywwogEKiqpBB_baijboRoc8uJfusaxBAGihOihmql40fwfAEh0lndXDNZSSwemMcMFkNaS8SAKDoEwEVX60yO1mDxiJFBq8fUViL6u3dX2klCjIa0quBiLEIXfDfVpte8LJNM8u7Vc=]
  • Dartmouth Environmental Health and Safety. "Personal Protective Equipment for Laboratories (29 CFR 1910.133 / 1910.138)." Dartmouth College. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF3JUVVoyDaRQl-nEqpNOxd0ro-w8h4RJ8wNmOBJPmvBeKpgixexnQtdHClhEFkIiVpR-t1cbYl0zHVT7rv0yodAOvyraOSKRN6XbB1pY_EYj8ruYTLnEbebqZDgpVw1tAt1LlrJ4QDuTKvSAn_NG_2BRYPY29IknXjdkVl8ldHYwr2vimXaCIESb2NYbNx3ayY5NPtH2LBZa-Inx-yiL6lwlNQuHySuqj2oiJd4A=]

Sources

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